molecular formula C14H14N2O5 B555713 H-Asp(Amc)-OH CAS No. 133628-73-6

H-Asp(Amc)-OH

Cat. No.: B555713
CAS No.: 133628-73-6
M. Wt: 290.27 g/mol
InChI Key: ARZPQBJTLVVDNP-JTQLQIEISA-N
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Description

H-Asp(Amc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZPQBJTLVVDNP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928221
Record name 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133628-73-6
Record name 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-Asp(Amc)-OH: A Technical Guide to its Mechanism of Action as a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic substrate H-Asp(Amc)-OH, focusing on its mechanism of action, its primary enzymatic targets, and its applications in research and diagnostics. This compound, or L-Aspartic acid β-(7-amido-4-methylcoumarin), serves as a valuable tool for the sensitive detection of specific protease activity. Its principle of action relies on the enzymatic hydrolysis of the amide bond linking L-aspartic acid to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This cleavage event results in a significant increase in fluorescence, providing a direct measure of enzyme activity. The primary enzyme target for this substrate is glycosylasparaginase (AGA), a lysosomal hydrolase critical for glycoprotein degradation. Deficiencies in this enzyme lead to the severe metabolic disorder, aspartylglucosaminuria. This guide details the kinetic parameters of this compound, provides comprehensive experimental protocols for its use in enzyme and inhibition assays, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction

Fluorogenic substrates are indispensable in modern life sciences research and drug discovery, offering a sensitive and continuous method for monitoring enzyme activity. This compound is a specialized fluorogenic substrate designed to assay enzymes that recognize and cleave a C-terminal aspartic acid residue. Its utility is most prominently demonstrated in the study of glycosylasparaginase (AGA), an enzyme whose dysfunction has profound clinical implications.[1][2] This document will explore the core mechanism of this compound, its interaction with target enzymes, and practical guidance for its implementation in a laboratory setting.

Mechanism of Action

The functionality of this compound as a fluorogenic substrate is predicated on the principle of fluorescence quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) fluorophore, in its amide-linked state to L-aspartic acid, exhibits minimal fluorescence. Upon enzymatic cleavage of this amide bond by a compatible protease, the free AMC molecule is released. This unconjugated AMC is highly fluorescent, with excitation and emission maxima typically in the range of 340-380 nm and 440-460 nm, respectively. The rate of the increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme.

G Figure 1. Mechanism of this compound Cleavage cluster_substrate Non-Fluorescent Substrate cluster_products Fluorescent Products This compound H-Aspartic Acid-(Amc)-OH Enzyme Glycosylasparaginase (or β-aspartyl dipeptidase) This compound->Enzyme Binding Aspartic Acid L-Aspartic Acid AMC 7-Amino-4-methylcoumarin (Fluorescent) Enzyme->Aspartic Acid Cleavage Enzyme->AMC Release G Figure 2. Lysosomal Glycoprotein Degradation Pathway Glycoprotein N-linked Glycoprotein Lysosome Lysosome Glycoprotein->Lysosome Proteases Proteases Lysosome->Proteases Digestion Glycosidases Glycosidases Lysosome->Glycosidases Digestion Glycoasparagine Glycoasparagine (e.g., Aspartylglucosamine) Proteases->Glycoasparagine Glycosidases->Glycoasparagine AGA Glycosylasparaginase (AGA) Glycoasparagine->AGA Products Asparagine + Oligosaccharide AGA->Products AGU Aspartylglucosaminuria (Accumulation of Glycoasparagines) AGA->AGU Deficiency leads to G Figure 3. Enzyme Inhibition Assay Workflow Start Start PrepareReagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->PrepareReagents Incubate Pre-incubate Enzyme with Inhibitor or Vehicle PrepareReagents->Incubate Initiate Add this compound to Initiate Reaction Incubate->Initiate Measure Measure Fluorescence Kinetics Initiate->Measure Analyze Calculate Initial Velocities and Percent Inhibition Measure->Analyze DetermineIC50 Determine IC50 Value (if applicable) Analyze->DetermineIC50 End End DetermineIC50->End

References

A Technical Guide to the Detection of Glycosylasparaginase Activity using H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylasparaginase (AGA), also known as aspartylglucosaminidase, is a critical lysosomal hydrolase responsible for the breakdown of N-linked glycoproteins. A deficiency in this enzyme leads to the rare, autosomal recessive lysosomal storage disorder, Aspartylglucosaminuria (AGU). AGU is characterized by the accumulation of glycoasparagines in tissues and body fluids, resulting in progressive neurological and connective tissue abnormalities. The accurate and sensitive detection of glycosylasparaginase activity is paramount for the diagnosis of AGU, for carrier screening, and for monitoring the efficacy of potential therapeutic interventions.

This technical guide provides an in-depth overview of the use of the fluorogenic substrate, L-Aspartic acid β-(7-amido-4-methylcoumarin) (H-Asp(Amc)-OH), for the determination of glycosylasparaginase activity. This substrate allows for a highly sensitive and specific assay, crucial for distinguishing between healthy individuals, carriers, and AGU patients.[1][2]

Principle of the Assay

The fluorometric assay for glycosylasparaginase activity is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound. Glycosylasparaginase cleaves the amide bond between the L-aspartic acid moiety and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The liberated AMC is highly fluorescent, and its fluorescence intensity is directly proportional to the glycosylasparaginase activity in the sample. The release of 7-amino-4-methylcoumarin can be measured fluorometrically, providing a sensitive method for quantifying enzyme activity.[1]

G cluster_reaction Enzymatic Reaction This compound This compound (Non-fluorescent Substrate) AGA Glycosylasparaginase (AGA) L-Aspartic_Acid L-Aspartic Acid AMC 7-Amino-4-methylcoumarin (AMC) (Fluorescent Product)

Quantitative Data

The following tables summarize the key quantitative data for the glycosylasparaginase activity assay using this compound.

Table 1: Kinetic and Physical Properties of this compound and Glycosylasparaginase

ParameterValueReference
Substrate L-Aspartic acid β-(7-amido-4-methylcoumarin)[1]
Michaelis Constant (Km) 93 µM (at pH 7.5)[1]
Optimal pH for human AGA 7.0 - 9.0
Detection Limit As little as 1 ng of glycosylasparaginase
Inhibitor Diazo-oxonorvaline
Excitation Wavelength (AMC) ~340-380 nm
Emission Wavelength (AMC) ~440-460 nm

Table 2: Glycosylasparaginase Activity in Human Samples

Sample TypeStatusMean Enzyme Activity (± SD)Reference
Serum Normal (n=24)20.2 (± 5.0) mU/L
AGU Patients (n=10)0.7 (± 0.4) mU/L
Plasma Normal (n=24)17.5 (± 5.0) mU/L
AGU Patients (n=10)0.3 (± 0.3) mU/L
Lymphocytes Normal (n=17)242 (± 108) mU/g protein
AGU Patients (n=7)6.0 (± 4.6) mU/g protein
Fibroblasts & Leukocytes AGU Patients1-7% of mean normal activity

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in determining glycosylasparaginase activity using this compound.

Preparation of Reagents
  • Assay Buffer: 50 mM MES buffer, pH 6.0, containing 0.1% (w/v) Triton X-100.

  • Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C in aliquots.

  • Working Substrate Solution (1 mM): Dilute the 10 mM stock solution in the assay buffer. Prepare fresh before use.

  • Stop Solution: 0.5 M Glycine-NaOH buffer, pH 10.4.

  • 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (1 mM): Dissolve AMC powder in DMSO. Store at -20°C.

  • AMC Standard Working Solutions: Prepare a series of dilutions of the AMC stock solution in the stop solution to generate a standard curve (e.g., 0-10 µM).

Sample Preparation
  • Serum and Plasma: Collect blood in appropriate tubes. For serum, allow the blood to clot and then centrifuge to separate the serum. For plasma, collect blood in tubes containing an anticoagulant and centrifuge to separate the plasma. Samples can be stored at -80°C.

  • Lymphocytes and Leukocytes: Isolate lymphocytes or total leukocytes from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Wash the cell pellet with phosphate-buffered saline (PBS). The cell pellet can be stored at -80°C. For the assay, resuspend the cells in a small volume of lysis buffer (e.g., distilled water or a buffer containing a non-ionic detergent) and lyse by sonication or freeze-thaw cycles. Centrifuge to remove cell debris and use the supernatant for the assay.

  • Fibroblasts: Culture fibroblasts to confluency. Harvest the cells by trypsinization, wash with PBS, and store the cell pellet at -80°C. Prepare cell lysates as described for lymphocytes.

Enzyme Activity Assay Protocol
  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay) to normalize the enzyme activity.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • 10 µL of sample (serum, plasma, or cell lysate supernatant).

    • Add 20 µL of assay buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add 20 µL of the 1 mM working substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically based on the sample type and expected enzyme activity.

  • Stop Reaction: Stop the reaction by adding 200 µL of the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the AMC standard working solutions against their concentrations.

  • Calculate Enzyme Activity: Use the standard curve to determine the amount of AMC produced in each sample well.

  • Normalize Activity: Express the enzyme activity in mU/L for serum and plasma, or in mU/mg of protein for cell lysates.

Visualizations

G

Conclusion

The fluorometric assay utilizing this compound provides a robust, sensitive, and specific method for the quantification of glycosylasparaginase activity. This assay is an indispensable tool for the diagnosis of Aspartylglucosaminuria and holds significant potential for the evaluation of emerging therapies for this debilitating lysosomal storage disorder. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the successful implementation of this vital diagnostic and research tool.

References

H-Asp(Amc)-OH: A Technical Guide for Lysosomal Storage Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L-Aspartic acid β-(7-amido-4-methylcoumarin) (H-Asp(Amc)-OH), a critical fluorogenic substrate for the study of aspartylglucosaminidase (AGA). Deficiency of this lysosomal hydrolase leads to aspartylglucosaminuria (AGU), a rare lysosomal storage disease. This document details the biochemical properties of this compound, its mechanism of action in enzymatic assays, and validated experimental protocols for the quantification of AGA activity in biological samples. Furthermore, it outlines the metabolic pathway of glycoprotein degradation, the cellular processing of the AGA enzyme, and the diagnostic workflow for AGU. This guide is intended to be a comprehensive resource for researchers investigating lysosomal storage diseases and developing novel therapeutic interventions.

Introduction to this compound and Aspartylglucosaminuria

Lysosomal storage diseases (LSDs) are a group of over 70 rare inherited metabolic disorders resulting from defects in lysosomal function, most commonly due to deficient enzyme activity.[1] This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and a wide range of clinical manifestations.

Aspartylglucosaminuria (AGU) is an autosomal recessive LSD caused by mutations in the AGA gene, which encodes the lysosomal enzyme aspartylglucosaminidase (also known as N(4)-(beta-N-acetylglucosaminyl)-L-asparaginase).[2][3] AGA plays a crucial role in the catabolism of N-linked glycoproteins by cleaving the bond between asparagine and N-acetylglucosamine.[2] Deficiency in AGA activity leads to the accumulation of glycoasparagines, primarily aspartylglucosamine, in lysosomes of various tissues and fluids, causing progressive neurodegeneration, skeletal abnormalities, and other systemic symptoms.

The diagnosis and study of AGU heavily rely on the accurate measurement of AGA enzyme activity. This compound has been established as a sensitive and specific fluorogenic substrate for this purpose, enabling the rapid diagnosis of AGU from biological samples like serum, plasma, leukocytes, and fibroblasts.

This compound: Properties and Mechanism of Action

This compound is a synthetic molecule that links an L-aspartic acid residue to a fluorescent aminomethylcoumarin (AMC) group. In its intact form, the molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond by aspartylglucosaminidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The intensity of the emitted fluorescence is directly proportional to the amount of AMC produced and thus to the enzymatic activity of AGA.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₄N₂O₅
Molecular Weight 290.27 g/mol
CAS Number 133628-73-6
Appearance White to off-white powder
Storage Conditions Store at -20°C or lower, protect from light.
Solubility Soluble in DMSO.
Fluorometric Properties of Cleavage Product (AMC)
PropertyWavelength (nm)
Excitation Maximum ~355 nm
Emission Maximum ~460 nm

Note: Optimal wavelengths may vary slightly depending on the instrument and buffer conditions.

Aspartylglucosaminidase (AGA) and its Substrate this compound

Enzyme Kinetics
Optimal Reaction Conditions

The activity of lysosomal enzymes like AGA is highly dependent on pH. The optimal pH for AGA activity is within the acidic range, consistent with the lysosomal environment. Assays are typically performed at a pH of 4.5. The standard incubation temperature for the enzymatic reaction is 37°C.

Inhibitors

Specific IC50 values for inhibitors of human aspartylglucosaminidase are not well-documented in the literature. However, it is known that L-asparagine can act as a competitive inhibitor of aspartylglucosamine hydrolysis, suggesting that both substrates bind to the same active site.

Experimental Protocols

Preparation of Cell Lysates for AGA Activity Assay

This protocol provides a general method for preparing cell lysates from cultured cells. The optimal buffer and procedure may vary depending on the cell type.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Culture cells to the desired confluency.

  • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold cell lysis buffer to the plate and scrape the cells.

  • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the cell pellet in lysis buffer.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored in aliquots at -80°C for future use.

Fluorometric Assay for AGA Activity in Human Serum

This protocol is adapted from a validated method for the diagnosis of AGU.

Materials:

  • This compound substrate solution (e.g., 25 µM in an appropriate buffer)

  • Human serum samples (from patients and healthy controls)

  • Artificial serum (for blanks and standard curve)

  • 7-Amino-4-methylcoumarin (AMC) standard solution (for calibration curve)

  • McIlvain's phosphate-citrate buffer, pH 4.5 (stop solution)

  • 0.9% NaCl solution

  • Black 96-well microplate

  • Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)

  • Incubator at 37°C

Procedure:

1. Preparation of AMC Standard Curve: a. Prepare a series of AMC standards in artificial serum, ranging from 0 to 100 pmol per well. b. To mimic the assay conditions, add the this compound substrate solution to the standards so that the total concentration of AMC and this compound is constant. c. The final volume in each well for the standard curve should be the same as the reaction volume.

2. Enzyme Reaction: a. For each sample, prepare triplicate reactions in microcentrifuge tubes. b. For healthy controls, add 10 µL of serum and 10 µL of 0.9% NaCl. c. For AGU patients, add 20 µL of serum. d. Prepare blank samples with 20 µL of artificial serum. e. To each tube, add 20 µL of the 25 µM this compound substrate solution. f. Tightly close the tubes, vortex briefly, and incubate at 37°C for 24 hours.

3. Measurement: a. After incubation, briefly centrifuge the tubes to collect any condensation. b. Stop the reaction by adding 200 µL of McIlvain's phosphate-citrate buffer (pH 4.5) to each tube and vortex. c. Transfer 200 µL from each tube to a well of a black 96-well microplate. d. Measure the fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.

4. Data Analysis: a. Subtract the average fluorescence of the blank wells from all sample and standard readings. b. Plot the fluorescence of the AMC standards against their known concentrations to generate a standard curve. c. Use the standard curve to determine the amount of AMC produced in each sample. d. Calculate the AGA activity, typically expressed in mU/L (micromoles of substrate converted per minute per liter of serum).

Signaling Pathways and Workflows

AGA Synthesis and Lysosomal Targeting

Aspartylglucosaminidase is synthesized as a precursor protein in the endoplasmic reticulum (ER). It undergoes a series of processing steps to become a mature, active enzyme in the lysosome.

AGA_Processing_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Synthesis Synthesis of precursor AGA Cleavage Signal Peptide Cleavage Synthesis->Cleavage Dimerization Homodimerization of precursors Cleavage->Dimerization Autocatalysis Autocatalytic Cleavage into pro-α and β subunits Dimerization->Autocatalysis Transport_to_Golgi Transport to Golgi Autocatalysis->Transport_to_Golgi Transport_to_Lysosome Transport to Lysosome Transport_to_Golgi->Transport_to_Lysosome Maturation Final Processing into mature α and β subunits Transport_to_Lysosome->Maturation Active_Enzyme Active AGA (α₂β₂ heterotetramer) Maturation->Active_Enzyme

Caption: Synthesis and processing pathway of aspartylglucosaminidase (AGA).

Metabolic Role of AGA in Glycoprotein Degradation

AGA is a key enzyme in the lysosomal degradation pathway of N-linked glycoproteins. Its action is required after the polysaccharide chains have been trimmed by other glycosidases.

Glycoprotein_Degradation_Pathway Glycoprotein N-linked Glycoprotein Proteases Proteases Glycosidases Glycosidases Glycoasparagine Glycoasparagine (GlcNAc-Asn) Glycoprotein->Glycoasparagine Degradation by AGA Aspartylglucosaminidase (AGA) Products Asparagine + Oligosaccharide Glycoasparagine->Products Hydrolysis by Further_Degradation Further Degradation Products->Further_Degradation

Caption: Role of AGA in the lysosomal degradation of N-linked glycoproteins.

Experimental Workflow for AGA Activity Assay

The following diagram illustrates the key steps in performing a fluorometric AGA activity assay using this compound.

AGA_Assay_Workflow start Start sample_prep Sample Preparation (Serum, Cell Lysate) start->sample_prep reaction_setup Set up Reaction: Sample + this compound Substrate sample_prep->reaction_setup incubation Incubate at 37°C for 24h reaction_setup->incubation stop_reaction Stop Reaction (add pH 4.5 buffer) incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_fluorescence data_analysis Data Analysis: - Subtract Blank - Use AMC Standard Curve read_fluorescence->data_analysis end Determine AGA Activity data_analysis->end AGU_Diagnostic_Workflow clinical_suspicion Clinical Suspicion of AGU (Developmental delay, coarse features) urine_test Urine Oligosaccharide Analysis clinical_suspicion->urine_test enzyme_assay AGA Enzyme Activity Assay (Serum, Leukocytes, or Fibroblasts) urine_test->enzyme_assay Elevated Aspartylglucosamine genetic_testing AGA Gene Sequencing enzyme_assay->genetic_testing Reduced AGA Activity diagnosis_confirmed AGU Diagnosis Confirmed genetic_testing->diagnosis_confirmed Biallelic Pathogenic Variants Identified

References

H-Asp(Amc)-OH in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of H-Asp(Amc)-OH (L-Aspartic acid 7-amido-4-methylcoumarin) in dimethyl sulfoxide (DMSO). This compound is a fluorogenic substrate used in assays for enzymes such as glycosylasparaginase and β-aspartyl dipeptidase. Understanding its behavior in DMSO, a common solvent for preparing stock solutions in biological assays, is critical for experimental accuracy and reproducibility.

Core Concepts: Solubility and Stability

The utility of this compound in enzymatic assays is highly dependent on its solubility and stability in the chosen solvent system. DMSO is frequently used due to its ability to dissolve a wide range of compounds, including those with poor aqueous solubility. However, the chemical environment of DMSO can also influence the stability of dissolved molecules.

Solubility of this compound in DMSO
CompoundSolventReported ConcentrationNotes
This compoundDMSO10 mMSample solution concentration provided by some suppliers.[1]
Caspase Peptide Substrates (AMC-conjugated)DMSO20 mMGeneral stock solution concentration for similar peptide-AMC conjugates.[2]
7-Amino-4-methylcoumarin (AMC)DMSO10 mg/mL (~57 mM)Solubility of the parent fluorophore.[3][4]

This table summarizes reported concentrations of this compound and related compounds in DMSO, providing an estimated range of solubility.

Stability of this compound in DMSO

The stability of this compound in DMSO is influenced by storage conditions such as temperature, light exposure, and the presence of water. General recommendations for peptide-like and fluorogenic compounds in DMSO can be applied to this compound.

ConditionRecommendationRationale
Storage Temperature Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1]Low temperatures slow down potential degradation reactions.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Can introduce moisture and potentially lead to degradation or precipitation.
Light Exposure Protect from light.The coumarin moiety is fluorescent and can be susceptible to photodegradation.
Water Content Use anhydrous DMSO if possible.Water can be a more significant factor in compound degradation in DMSO than oxygen.

This table provides recommended storage conditions to maintain the stability of this compound solutions in DMSO.

Experimental Protocols

Given the lack of specific public data, the following protocols outline methodologies for researchers to determine the solubility and stability of this compound in DMSO within their own laboratory settings.

Protocol 1: Determination of this compound Solubility in DMSO

This protocol describes a method to determine the saturation solubility of this compound in DMSO at a specific temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with a UV or fluorescence detector

  • Calibrated analytical balance

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of DMSO in several vials.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the solutions to equilibrate for 24-48 hours with continuous agitation. This ensures that the solution reaches saturation.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully collect an aliquot of the supernatant from each vial. Be cautious not to disturb the pellet.

  • Dilution: Dilute the supernatant with DMSO to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of this compound in DMSO is required for this step.

  • Calculate Solubility: The concentration determined by HPLC, multiplied by the dilution factor, represents the solubility of this compound in DMSO at the specified temperature.

Protocol 2: Assessment of this compound Stability in DMSO via HPLC

This protocol outlines a stability-indicating HPLC method to evaluate the degradation of this compound in DMSO over time at various temperatures.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Temperature-controlled storage units (e.g., -20°C, 4°C, 25°C)

  • Light-protective storage containers (e.g., amber vials)

Procedure:

  • Prepare Study Samples: Aliquot the this compound stock solution into multiple amber vials.

  • Storage Conditions: Store the vials at different temperatures: -20°C, 4°C, and room temperature (25°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month).

  • HPLC Analysis: At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis. Inject an appropriate volume onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point for peptide-like compounds.

    • Detection: Monitor the elution of this compound and any potential degradation products using a UV detector (e.g., at the absorbance maximum of the coumarin ring) or a fluorescence detector (e.g., λex ~350 nm, λem ~450 nm).

  • Data Analysis:

    • At time zero, establish the initial peak area of the intact this compound.

    • At subsequent time points, monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Enzymatic Cleavage of this compound

The primary utility of this compound is as a fluorogenic substrate. The following diagram illustrates the enzymatic reaction that leads to a fluorescent signal.

Enzymatic_Cleavage cluster_0 Non-fluorescent cluster_1 Fluorescent This compound This compound (Substrate) Enzyme Glycosylasparaginase or β-aspartyl dipeptidase This compound->Enzyme Binding AMC 7-Amino-4-methylcoumarin (AMC) Enzyme->AMC Cleavage Asp L-Aspartic Acid Enzyme->Asp

Caption: Enzymatic cleavage of this compound to release the fluorescent AMC molecule.

Experimental Workflow for Stability Assessment

The logical flow of the stability assessment protocol can be visualized as follows.

Stability_Workflow A Prepare this compound Stock Solution in DMSO B Aliquot into Light-Protected Vials A->B C Store at Different Temperatures (-20°C, 4°C, 25°C) B->C D Analyze at Predetermined Time Points (t=0, 1, 2...n) via HPLC C->D E Quantify Peak Area of Intact this compound D->E F Identify and Quantify Degradation Products D->F G Calculate % Remaining and Determine Degradation Rate E->G F->G

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Guide: Spectroscopic Properties and Applications of H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of L-Aspartic acid β-(7-amido-4-methylcoumarin) (H-Asp(Amc)-OH). It details the core principles of its use as a fluorogenic substrate, offers comprehensive experimental protocols, and visualizes its application in a key signaling pathway. This compound is a specialized fluorescent probe used in biochemical research, particularly for enzyme activity assays and protein interaction studies.[1] Its utility stems from the fluorescent properties of its 7-Amino-4-methylcoumarin (AMC) group.[2]

Principle of Fluorescence

In its conjugated form as this compound, the fluorescence of the AMC moiety is significantly quenched.[2] The molecule serves as a substrate for specific enzymes, such as caspases or peptidases. Enzymatic cleavage of the amide bond between the aspartic acid residue and the AMC group releases the free fluorophore.[3][4] This release results in a substantial increase in fluorescence intensity, which can be directly correlated with enzyme activity.

G cluster_0 Mechanism of Action H_Asp_Amc_OH This compound (Fluorescence Quenched) Cleavage Enzymatic Cleavage H_Asp_Amc_OH->Cleavage Enzyme Enzyme (e.g., Caspase) Enzyme->Cleavage Products Free AMC (Highly Fluorescent) + L-Aspartic Acid Cleavage->Products

Diagram 1: Enzymatic cleavage of this compound.

Spectroscopic Data

The key spectroscopic properties relate to the cleaved, free AMC fluorophore. The exact excitation and emission maxima can vary depending on the solvent and buffer conditions used in the assay.

PropertyValueConditions / Notes
Excitation Maximum (λex) 340 - 380 nmRange for AMC derivatives. A common range for enzyme assays is 360-380 nm.
341 nmPeak excitation for free AMC.
Emission Maximum (λem) 440 - 460 nmCommon range for AMC derivatives and enzyme assays.
441 nmPeak emission for free AMC.
Molar Extinction Coefficient (ε) Not consistently reportedData for free AMC is not readily available.
Quantum Yield (ΦF) Not definitively reportedData for free AMC is not readily available.

Application in Apoptosis Detection

A primary application for AMC-conjugated substrates is in the study of apoptosis. Caspases, a family of cysteine proteases, are critical mediators of programmed cell death. Effector caspases like Caspase-3 and Caspase-7 recognize specific tetrapeptide sequences, such as Asp-Glu-Val-Asp (DEVD). Fluorogenic substrates like Ac-DEVD-AMC are used to measure Caspase-3/7 activity. While this compound itself is a simpler substrate, it operates on the same principle and can be used to assay for other proteases or peptidases. The pathway below illustrates the principle using the well-documented Caspase-3 substrate.

G cluster_1 Simplified Caspase-3 Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase_9 Procaspase-9 Apoptotic_Stimulus->Procaspase_9 activates Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 cleaves Caspase_3 Active Caspase-3 (Effector Caspase) Procaspase_3->Caspase_3 Substrate Ac-DEVD-AMC (Substrate) Caspase_3->Substrate cleaves Fluorescence AMC Release (Fluorescent Signal) Substrate->Fluorescence

Diagram 2: Caspase-3 activation and substrate cleavage.

Experimental Protocols

Accurate measurement of enzyme activity using this compound requires careful preparation of reagents and a calibrated instrument.

This protocol outlines the preparation of stock solutions for both the substrate (this compound) and the free fluorophore standard (AMC).

StepProcedureNotes
1. Substrate (this compound) Prepare a 1-10 mM stock solution by dissolving this compound powder in a minimal amount of DMSO.This compound is soluble in DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated.
2. Standard (AMC) Prepare a 1-10 mM stock solution by dissolving 7-Amino-4-methylcoumarin powder in a minimal amount of DMSO.This stock will be used to create the standard curve for quantification.
3. Storage Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.When stored at -20°C, use within one month; at -80°C, use within six months. Protect from light.

This protocol describes a general workflow for measuring enzyme activity in a 96-well plate format using a microplate fluorometer.

G cluster_2 Experimental Workflow Prepare_Standards Prepare AMC Standard Curve (e.g., 100 nM - 5 µM) Measure Measure Fluorescence (Ex: 360-380 nm Em: 440-460 nm) Prepare_Standards->Measure Prepare_Samples Prepare Samples: - Enzyme Source - Assay Buffer Add_Substrate Add this compound Working Solution Prepare_Samples->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Incubate->Measure Analyze Calculate Activity vs. Standard Curve Measure->Analyze

Diagram 3: General workflow for a fluorometric enzyme assay.

Methodology:

  • Prepare AMC Standard Curve:

    • Dilute the AMC stock solution in the assay buffer to create a series of 5-6 known concentrations.

    • For a 200 µL assay in a 96-well plate, a recommended concentration range is 100 nM to 5 µM.

    • Include a "buffer only" blank control.

  • Prepare Reaction Wells:

    • Add your enzyme source (e.g., cell lysate or purified enzyme) to the wells of a 96-well plate.

    • Include appropriate controls, such as a no-enzyme control and a positive control.

    • Add the assay buffer to bring the volume to the desired level before adding the substrate.

  • Initiate Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).

    • Add the substrate working solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

    • Incubate at the optimal temperature for your enzyme (e.g., 37°C).

    • For kinetic assays, measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) over a period of 1-1.5 hours. For endpoint assays, take a single reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all standards and samples.

    • Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.

    • Use the standard curve to convert the fluorescence readings from the experimental samples into the concentration of AMC released.

    • Calculate the enzyme activity, typically expressed as the amount of substrate cleaved per unit time per amount of enzyme.

References

A Technical Guide to H-Asp(Amc)-OH: A Fluorogenic Substrate for Glycosylasparaginase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Asp(Amc)-OH, a crucial fluorogenic substrate for the sensitive determination of glycosylasparaginase (AGA) activity. The deficiency of AGA, a lysosomal hydrolase, results in aspartylglycosaminuria (AGU), a rare lysosomal storage disorder. Accurate measurement of AGA activity is paramount for the diagnosis and monitoring of AGU. This document outlines the biochemical properties of this compound, detailed experimental protocols for its use, and the underlying biochemical pathways.

Core Properties of this compound

This compound, chemically known as (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, is a synthetic substrate designed for the specific and sensitive fluorometric assay of glycosylasparaginase activity.[1][2][3][4] Its utility also extends to the assaying of β-aspartyl dipeptidase.[3]

PropertyValueSource
CAS Number 219138-13-3
Molecular Weight 290.27 g/mol
Molecular Formula C₁₄H₁₄N₂O₅

Principle of Detection

The fluorometric assay using this compound is based on the enzymatic cleavage of the amide bond between the L-aspartic acid moiety and the fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon hydrolysis by glycosylasparaginase, the highly fluorescent AMC is released, and its fluorescence can be measured. This method is noted to be 40-100 times more sensitive than other previously published methods for detecting glycosylasparaginase activity.

G cluster_reaction Enzymatic Reaction This compound This compound (Non-fluorescent) AGA Glycosylasparaginase (AGA) This compound->AGA Substrate Products L-Aspartic Acid + AMC (Fluorescent) AGA->Products Catalysis

Fig. 1: Enzymatic cleavage of this compound by Glycosylasparaginase.

Aspartylglycosaminuria: The Clinical Relevance

Aspartylglycosaminuria (AGU) is an autosomal recessive lysosomal storage disease caused by mutations in the AGA gene, leading to deficient activity of the glycosylasparaginase enzyme. This enzyme is crucial for the breakdown of glycoproteins. Its deficiency leads to the accumulation of glycoasparagines in tissues and body fluids, resulting in progressive cognitive and physical deterioration. The fluorometric assay using this compound is a key diagnostic tool for AGU, enabling the measurement of AGA activity in various biological samples, including serum, plasma, leukocytes, and fibroblasts.

G cluster_pathway Glycoprotein Catabolism and Aspartylglycosaminuria Glycoproteins Glycoproteins Proteolysis Proteolysis Glycoproteins->Proteolysis Glycoasparagines Glycoasparagines Proteolysis->Glycoasparagines AGA Glycosylasparaginase (AGA) Glycoasparagines->AGA Normal Pathway LysosomalAccumulation Lysosomal Accumulation Glycoasparagines->LysosomalAccumulation Deficient AGA Asparagine Asparagine AGA->Asparagine Oligosaccharide Oligosaccharide AGA->Oligosaccharide AGU Aspartylglycosaminuria (Pathology) LysosomalAccumulation->AGU

Fig. 2: Simplified pathway of glycoprotein breakdown and the impact of AGA deficiency.

Experimental Protocol: Fluorometric Assay of Glycosylasparaginase Activity

This protocol is a synthesis of methodologies described in the literature for the assay of AGA activity in human serum samples.

Materials:

  • This compound substrate

  • Human serum samples (from healthy donors and AGU patients)

  • McIlvain's phosphate-citrate buffer (pH 4.5)

  • AMC (7-amino-4-methylcoumarin) for standard curve

  • Artificial serum matrix

  • Black 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare calibration standards of AMC in the artificial serum matrix. The final concentration of AMC and this compound in these standards should sum to 12.5 µM.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix the serum sample with the this compound substrate to a final concentration of 12.5 µM.

    • Incubate the reaction mixture at 37°C for 24 hours. A time-scale analysis has shown the reaction to be linear within 1 to 24 hours.

  • Termination of Reaction and Fluorescence Measurement:

    • After incubation, add 200 µL of McIlvain's phosphate-citrate buffer (pH 4.5) to stop the reaction.

    • Vortex the tubes and transfer 200 µL of the mixture to a black 96-well plate.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Generate a standard curve using the AMC calibration samples.

    • Calculate the concentration of AMC released in the enzymatic reactions based on the standard curve.

    • Express the enzyme activity in appropriate units (e.g., mU/L or mU/g protein).

G cluster_workflow Experimental Workflow for AGA Activity Assay Start Start ReagentPrep Prepare this compound and AMC Standards Start->ReagentPrep SamplePrep Mix Serum Sample with This compound (12.5 µM) ReagentPrep->SamplePrep Incubation Incubate at 37°C for 24 hours SamplePrep->Incubation StopReaction Add McIlvain's Buffer (pH 4.5) Incubation->StopReaction Transfer Transfer 200 µL to Black 96-well Plate StopReaction->Transfer Measure Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Transfer->Measure Analysis Calculate Activity using AMC Standard Curve Measure->Analysis End End Analysis->End

Fig. 3: Step-by-step workflow for the fluorometric assay of glycosylasparaginase.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the glycosylasparaginase assay using this compound.

ParameterValueBiological SampleSource
Km 93 µMNot specified
Normal AGA Activity (Serum) 20.2 (SD 5.0) mU/LHuman Serum
AGU Patient AGA Activity (Serum) 0.7 (SD 0.4) mU/LHuman Serum
Normal AGA Activity (Plasma) 17.5 (SD 5.0) mU/LHuman Plasma
AGU Patient AGA Activity (Plasma) 0.3 (SD 0.3) mU/LHuman Plasma
Normal AGA Activity (Lymphocytes) 242 (SD 108) mU/g proteinHuman Lymphocytes
AGU Patient AGA Activity (Lymphocytes) 6.0 (SD 4.6) mU/g proteinHuman Lymphocytes

Conclusion

This compound is an indispensable tool for the sensitive and specific measurement of glycosylasparaginase activity. The fluorometric assay detailed in this guide provides a reliable method for the diagnosis of aspartylglycosaminuria, facilitating early detection and the potential for monitoring therapeutic interventions. The clear distinction in enzyme activity between healthy individuals and AGU patients underscores the robustness of this assay for clinical and research applications.

References

H-Asp(Amc)-OH: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for H-Asp(Amc)-OH (Aspartic acid 7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in biochemical assays. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a derivative of the amino acid aspartic acid and the fluorescent compound 7-amino-4-methylcoumarin (AMC). It is primarily used as a substrate for enzymes that recognize and cleave after an aspartic acid residue, such as caspases and glycosylasparaginase. Upon enzymatic cleavage of the amide bond, the highly fluorescent AMC is released, providing a measurable signal that is directly proportional to enzyme activity.

PropertyValueSource
CAS Number 133628-73-6, 219138-13-3GlpBio, Biosynth
Molecular Formula C₁₄H₁₄N₂O₅Biosynth
Molecular Weight 290.28 g/mol GlpBio, Santa Cruz Biotechnology
Solubility Soluble in DMSOGlpBio
Appearance Not specified, likely a solidGeneral chemical properties
Excitation Wavelength (cleaved AMC) 360-380 nmEchelon Biosciences, Takara Bio
Emission Wavelength (cleaved AMC) 440-460 nmEchelon Biosciences, Takara Bio

Safety and Handling Precautions

Hazard Identification

Based on the Safety Data Sheet for AMC, the following hazards are identified:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures

It is recommended to handle this compound with caution and use proper personal protective equipment (PPE).[1]

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P262Do not get in eyes, on skin, or on clothing.
P264Wash skin thoroughly after handling.[2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working with the powder form and there is a risk of inhalation, a dust mask or respirator may be necessary.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

Storage ConditionDuration
-20°CUp to 1 month (stock solution)
-80°CUp to 6 months (stock solution)

General Storage Guidelines:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light, as fluorogenic compounds can be light-sensitive.

  • For stock solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • The product is typically shipped on blue ice.

Experimental Protocols

This compound is a key reagent in fluorometric assays for measuring the activity of proteases that cleave after an aspartate residue, most notably caspases involved in apoptosis.

General Principle of the Fluorometric Caspase Activity Assay

The assay is based on the enzymatic cleavage of the amide bond in this compound by an active caspase. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule, which can be detected by a fluorometer. The rate of AMC release is directly proportional to the activity of the caspase in the sample.

Detailed Protocol for Caspase Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase activity in cell lysates using this compound or similar AMC-based substrates.

Materials:

  • Cells of interest (treated to induce apoptosis and untreated controls).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - Dithiothreitol should be added fresh).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • AMC standard for calibration curve (e.g., 1 mM in DMSO).

  • 96-well black microplate (for fluorescence reading).

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm.

Procedure:

  • Cell Preparation and Lysis:

    • Induce apoptosis in your target cells using the desired stimulus. Include a non-induced control group.

    • Harvest cells (for adherent cells, scrape gently; for suspension cells, pellet by centrifugation).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at ~10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) containing the caspases.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate to each well.

    • It is recommended to normalize all samples to the same protein concentration by diluting with Cell Lysis Buffer.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.

  • Reaction Initiation and Measurement:

    • Add 5 µL of the this compound stock solution to each well to achieve the desired final concentration (typically 50-200 µM).

    • Mix gently by shaking the plate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence values from all sample readings.

    • To quantify the amount of released AMC, generate a standard curve using known concentrations of free AMC.

    • Calculate the caspase activity, often expressed as pmol of AMC released per minute per mg of protein.

Visualizations

Experimental Workflow for Caspase Activity Assay

G cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis induce Induce Apoptosis harvest Harvest & Wash Cells induce->harvest lyse Lyse Cells on Ice harvest->lyse centrifuge Centrifuge & Collect Lysate lyse->centrifuge protein Determine Protein Concentration centrifuge->protein plate Plate Lysate in 96-well Plate protein->plate buffer Add 2X Reaction Buffer plate->buffer substrate Add this compound Substrate buffer->substrate incubate Incubate at 37°C substrate->incubate read Read Fluorescence (Ex: 380nm, Em: 460nm) incubate->read subtract Subtract Blank read->subtract std_curve Generate AMC Standard Curve subtract->std_curve calculate Calculate Caspase Activity std_curve->calculate

Caption: Workflow for measuring caspase activity using this compound.

Simplified Apoptosis Signaling Pathway

G cluster_initiator Initiation Phase cluster_effector Execution Phase cluster_substrate Substrate Cleavage Procaspase8 Procaspase-8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Extrinsic Signal Procaspase9 Procaspase-9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Intrinsic Signal Procaspase3 Procaspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage HAspAmcOH This compound Caspase3->HAspAmcOH AMC Fluorescent AMC HAspAmcOH->AMC Cleavage Caspase8->Procaspase3 Caspase9->Procaspase3

References

H-Asp(Amc)-OH Applications in Enzymatic Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to H-Asp(Amc)-OH

L-Aspartic acid α-(7-amido-4-methylcoumarin), or this compound, is a fluorogenic substrate used in the sensitive detection of protease activity.[1][2][3] Its structure consists of an L-aspartic acid residue linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[4][5] In its intact, conjugated form, the substrate is essentially non-fluorescent. Enzymatic cleavage of the amide bond liberates free AMC, a highly fluorescent compound, providing a direct and continuous measure of enzyme activity.

The absolute requirement for an aspartic acid residue at the cleavage site (the P1 position) makes this compound and its peptide derivatives fundamental tools for studying a specific class of proteases known as caspases and other aspartate-specific enzymes. This guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with this compound and related substrates in enzymatic assays.

Principle of Fluorogenic Assays

Mechanism of Action of AMC-Based Substrates

The utility of this compound as an enzyme substrate is based on a straightforward fluorogenic mechanism. The coumarin molecule (AMC) is quenched when it is part of the larger substrate. Specific proteases that recognize the aspartic acid residue cleave the amide bond linking it to AMC. This cleavage event releases the free AMC fluorophore, which fluoresces brightly upon excitation. The rate of increase in fluorescence intensity is directly proportional to the rate of enzyme activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Mechanism Substrate This compound (Non-Fluorescent) Enzyme Aspartate-Specific Protease (e.g., Caspase) Substrate->Enzyme Binding Products Cleaved Peptide + Free AMC (Highly Fluorescent) Enzyme->Products Cleavage

Mechanism of AMC substrate cleavage.

Core Applications of this compound

While this compound itself can be used to assay for certain enzymes, its primary utility is as a foundational component for creating more complex and specific peptide substrates.

  • Foundation for Caspase Substrates : Caspases (cysteine-aspartic proteases) are a family of enzymes central to the process of apoptosis (programmed cell death). They exhibit a strict specificity for cleaving target proteins after an aspartic acid residue. Consequently, peptide sequences recognized by specific caspases are synthesized with a C-terminal Asp-AMC moiety to create highly specific fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3).

  • Glycosylasparaginase Activity Assays : this compound is a direct substrate for the sensitive and specific fluorometric assay of glycosylasparaginase activity. This assay is crucial for the rapid diagnosis of aspartylglycosaminuria, a lysosomal storage disorder.

  • Other Protease Assays : The substrate can also be used to measure the activity of other enzymes with aspartate specificity, including:

    • Granzyme B : A serine protease found in cytotoxic T lymphocytes and natural killer (NK) cells that initiates apoptosis by cleaving proteins at aspartate residues.

    • β-aspartyl dipeptidase .

    • Plasmodium falciparum M18 aspartyl aminopeptidase .

Application Focus: Caspase Activity Assays

The Role of Caspases in Apoptosis

Caspases are critical mediators of apoptosis. They exist as inactive zymogens (pro-caspases) that, upon receiving an apoptotic signal, are cleaved to form active enzymes. This initiates a proteolytic cascade that dismantles the cell in a controlled manner. There are two primary pathways for caspase activation:

  • The Extrinsic (Death Receptor) Pathway : Triggered by extracellular ligands (e.g., FasL, TNF-α) binding to cell surface death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

  • The Intrinsic (Mitochondrial) Pathway : Initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, which then activates initiator caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving key cellular proteins and executing the final stages of apoptosis.

Apoptosis_Pathway Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Pro_Casp8 Pro-Caspase-8 Pro_Casp8->DISC Mitochondrion Mitochondrion Casp8->Mitochondrion tBid cleavage (crosstalk) Pro_Casp3 Pro-Caspase-3/7 Casp8->Pro_Casp3 Cell_Stress Intracellular Stress Cell_Stress->Mitochondrion CytoC Cytochrome c (released) Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp9->Pro_Casp3 Casp3 Active Caspase-3/7 Pro_Casp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Simplified overview of caspase activation pathways in apoptosis.
Quantitative Parameters for Protease Assays

The efficiency of an enzyme is often described by its kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of its maximum (Vmax) and is an inverse measure of the substrate's affinity for the enzyme.

SubstrateEnzymeKₘ (µM)kcat/Kₘ (M⁻¹s⁻¹)Citation(s)
Ac-DEVD-AMCCaspase-3~10Not Reported
Ac-IEPD-pNA*Granzyme BNot Reported6.6 x 10⁴
Note: Ac-IEPD-pNA is a colorimetric, not fluorogenic, substrate but provides a relevant kinetic benchmark for an Asp-cleaving enzyme.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This section provides a generalized protocol for measuring caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Required Materials
  • Cell culture reagents and apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS)

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1% Triton X-100, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-3 Substrate: Ac-DEVD-AMC (stock solution in DMSO)

  • Free AMC (for standard curve)

  • 96-well black, flat-bottom microplate

  • Microplate fluorometer with 380 nm excitation and 460 nm emission filters

  • Refrigerated microcentrifuge

Assay Workflow

Workflow A 1. Induce Apoptosis Treat cells with stimulus. B 2. Harvest & Lyse Cells Collect cells and prepare lysate on ice. A->B C 3. Prepare Reaction Add lysate and reaction mix to 96-well plate. B->C D 4. Initiate Reaction Add Ac-DEVD-AMC substrate. C->D E 5. Incubate Incubate at 37°C, protected from light. D->E F 6. Measure Fluorescence Read plate at Ex/Em 380/460 nm. E->F

General workflow for a caspase-3 fluorometric assay.
Step-by-Step Procedure

  • Cell Preparation : Culture cells to the desired density. Treat one population of cells with an apoptosis-inducing agent and maintain an untreated population as a negative control.

  • Cell Lysis :

    • Harvest 1-5 x 10⁶ cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup :

    • Prepare an AMC standard curve by performing serial dilutions of free AMC in 1x Reaction Buffer.

    • In a 96-well black plate, add 20-50 µg of protein lysate per well. Adjust the volume to 50 µL with 1x Reaction Buffer.

    • Prepare a blank well containing 50 µL of 1x Reaction Buffer without lysate.

  • Enzymatic Reaction :

    • Prepare a master mix by diluting the Ac-DEVD-AMC stock to a 2x final concentration (e.g., 100 µM) in 2x Reaction Buffer.

    • To initiate the reaction, add 50 µL of the 2x substrate mix to each well (final substrate concentration will be 50 µM in a 100 µL volume).

  • Incubation and Measurement :

    • Immediately start measuring the fluorescence in a microplate reader set to kinetic mode (Ex: 380 nm, Em: 460 nm) at 37°C. Read every 1-2 minutes for 30-60 minutes.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, before taking a final reading.

Data Analysis
  • Subtract Background : Subtract the fluorescence value of the blank well from all other readings.

  • Standard Curve : Plot the fluorescence of the AMC standards versus their concentration to generate a standard curve.

  • Calculate Activity : Use the slope of the linear portion of the kinetic curve (or the final endpoint value) and the standard curve to determine the rate of AMC release (e.g., in pmol/min/mg protein).

  • Compare Samples : Express caspase activity in treated samples as a fold-increase over the activity in untreated control samples.

Data Interpretation and Considerations

  • Specificity : While substrates like Ac-DEVD-AMC are selective for caspase-3, they can also be cleaved by other executioner caspases like caspase-7. To confirm the specific caspase involved, consider using specific caspase inhibitors as controls.

  • Linear Range : Ensure that the reaction rate is linear over the measurement period. If the fluorescence plateaus quickly, the lysate may be too concentrated and should be diluted.

  • Controls : Always include a negative control (untreated cells) and a blank control (no lysate) to account for background fluorescence and substrate auto-hydrolysis. A positive control using purified recombinant caspase-3 can also be beneficial.

  • Inner Filter Effect : At high substrate or product concentrations, fluorescence can be quenched. Ensure you are working within the linear range of detection for your instrument and the AMC standard curve.

Conclusion

This compound is a vital chemical tool for the study of aspartate-specific proteases. Its application as the fluorogenic reporter in custom peptide substrates has been particularly instrumental in advancing our understanding of the caspase cascade and its central role in apoptosis. The principles and protocols outlined in this guide provide a robust framework for researchers to employ these substrates effectively for quantifying enzymatic activity in drug discovery and fundamental biological research.

References

Discovering Novel Proteases: An In-depth Technical Guide to Utilizing H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel proteases, particularly those with specificity for aspartic acid residues, is a critical endeavor in the fields of biochemistry, cell biology, and drug discovery. These enzymes, such as caspases and granzymes, are pivotal regulators of cellular processes including apoptosis, inflammation, and immunity. Their dysfunction is implicated in a multitude of diseases, making them prime targets for therapeutic intervention. A key tool in the exploration of these proteases is the fluorogenic substrate, H-Asp(Amc)-OH (L-Aspartic acid 7-amido-4-methylcoumarin). This guide provides a comprehensive technical overview of the principles and methodologies for employing this compound in the discovery and characterization of novel proteases.

The core of this technique lies in the enzymatic cleavage of the amide bond between the aspartic acid residue and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the AMC fluorophore is non-fluorescent. However, upon proteolytic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This provides a sensitive and continuous assay for measuring protease activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating robust and reproducible data. The following sections outline methodologies for key experiments utilizing this compound and other AMC-conjugated substrates.

General Protease Activity Assay

This protocol provides a fundamental framework for measuring the activity of a purified protease or a protease-containing biological sample.

Materials:

  • Purified protease or biological sample (e.g., cell lysate)

  • This compound or other specific AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

  • AMC standard solution for calibration

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-substrate in a suitable solvent like DMSO (e.g., 10 mM).

    • Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add the diluted protease solution to each well.

    • Include appropriate controls:

      • No-Enzyme Control: Substrate in Assay Buffer only, to determine background fluorescence.

      • No-Substrate Control: Enzyme in Assay Buffer only.

  • Reaction Initiation:

    • To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each reaction.

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constants for a protease with this compound.

Materials:

  • Same as the General Protease Activity Assay.

Procedure:

  • Enzyme Preparation: Prepare a fixed concentration of the protease in the Assay Buffer.

  • Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.[1]

  • Assay Setup: In a 96-well plate, set up reactions for each substrate concentration in triplicate. Add the fixed concentration of the protease to each well.

  • Reaction Initiation: Initiate the reactions by adding the different concentrations of the substrate to the respective wells.

  • Data Acquisition: Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax.[2]

Protease Inhibitor Screening and IC50 Determination

This protocol is designed for screening potential protease inhibitors and determining their half-maximal inhibitory concentration (IC50).

Materials:

  • Same as the General Protease Activity Assay.

  • Library of test compounds (potential inhibitors) dissolved in DMSO.

  • Known protease inhibitor as a positive control.

Procedure:

  • Reagent Preparation: Prepare the protease and this compound solutions as described in the general activity assay protocol.

  • Compound Plating: In a 96-well or 384-well plate, add a small volume of each test compound to individual wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).

  • Pre-incubation: Add the diluted protease solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time as described in the general activity assay.

  • Data Analysis for Screening: Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the negative control (DMSO).

  • IC50 Determination: For promising hits, perform a dose-response experiment by testing a range of inhibitor concentrations.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[3]

Data Presentation

Quantitative data from protease assays are most effectively presented in structured tables for clear comparison of enzyme kinetics and inhibitor potencies.

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-3Ac-DEVD-AMC9.8--[4]
Caspase-7Ac-DEVD-AMC---
Granzyme BAc-IEPD-pNA--6.6 x 10⁴
InhibitorTarget ProteaseSubstrate UsedIC50 (nM)Reference
Ac-DEVD-CHOCaspase-3(Z-DEVD)₂-R1103.04
Ac-DEVD-CHOCaspase-7(Z-DEVD)₂-R1103.54
z-IETD-FMKCaspase-8Ac-DEVD-AMC350
Ac-LEHD-CHOCaspase-8(Z-LEHD)₂-R1103.82
Ac-LEHD-CHOCaspase-9(Z-LEHD)₂-R11049.2

Table 2: IC₅₀ Values of Inhibitors for Aspartate-Specific Proteases.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways in which these proteases operate and the experimental workflows for their study is crucial for a comprehensive understanding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Protease Protease Solution Plate Plate with Protease and Inhibitor/Vehicle Protease->Plate Substrate This compound Stock Solution Add_Substrate Add Substrate (Initiate Reaction) Substrate->Add_Substrate Inhibitor Inhibitor Library Inhibitor->Plate Plate->Add_Substrate Reader Fluorescence Plate Reader Add_Substrate->Reader Kinetics Measure Fluorescence (RFU vs. Time) Reader->Kinetics Velocity Calculate Initial Velocity (V₀) Kinetics->Velocity IC50 Determine % Inhibition and IC₅₀ Velocity->IC50

Caption: Workflow for protease inhibitor screening using this compound.

Caspase_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD recruits Procaspase8 Procaspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid cleaves Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Mitochondrion activates

Caption: Simplified overview of the caspase signaling pathways leading to apoptosis.

GranzymeB_Pathway cluster_delivery Granzyme B Delivery cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway CTL_NK CTL/NK Cell Perforin Perforin CTL_NK->Perforin releases GranzymeB_ex Granzyme B CTL_NK->GranzymeB_ex releases TargetCell Target Cell Perforin->TargetCell forms pores in GranzymeB_ex->TargetCell enters via pores GranzymeB_in Granzyme B (cytosolic) Procaspase3 Procaspase-3 GranzymeB_in->Procaspase3 activates Bid Bid GranzymeB_in->Bid cleaves ICAD ICAD GranzymeB_in->ICAD cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis_CD Apoptosis Caspase3->Apoptosis_CD tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion induces MOMP Mitochondrion->Apoptosis_CD releases pro-apoptotic factors CAD CAD DNA_Frag DNA Fragmentation CAD->DNA_Frag induces Apoptosis_CI Apoptosis DNA_Frag->Apoptosis_CI

Caption: Granzyme B-mediated apoptosis pathways.

References

H-Asp(Amc)-OH for High-Throughput Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Asp(7-amino-4-methylcoumarin)-OH, a fluorogenic substrate utilized in high-throughput screening (HTS) for the identification of enzyme inhibitors. This document details the substrate's properties, its primary enzymatic targets, and comprehensive protocols for its application in HTS campaigns.

Introduction to H-Asp(Amc)-OH and Fluorogenic Assays

This compound is a synthetic substrate designed for the continuous kinetic measurement of specific protease and amidase activities. The core principle of its use lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In its conjugated form, this compound is weakly fluorescent. However, upon enzymatic cleavage of the amide bond linking aspartic acid to AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes it an ideal tool for high-throughput screening, allowing for the rapid and sensitive detection of enzyme inhibition.

The primary applications of this compound are in assays for glycosylasparaginase and β-aspartyl dipeptidase.[1][2] Deficiencies in these enzymes are linked to specific metabolic disorders, making them attractive targets for drug discovery.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is crucial for proper handling, storage, and assay development.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄N₂O₅[1]
Molecular Weight 290.28 g/mol [1]
CAS Number 133628-73-6[1]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO
Storage Conditions Store at -20°C, protect from light

Enzymatic Applications and Associated Pathways

Glycosylasparaginase (AGA)

Glycosylasparaginase is a lysosomal enzyme responsible for the final step in the degradation of N-linked glycoproteins, specifically by hydrolyzing the bond between asparagine and N-acetylglucosamine.

Biological Relevance: Aspartylglycosaminuria

A deficiency in glycosylasparaginase activity, due to mutations in the AGA gene, leads to the lysosomal storage disorder Aspartylglycosaminuria (AGU). This results in the accumulation of glycoasparagines in tissues and body fluids, causing progressive neurodegeneration, skeletal abnormalities, and other severe clinical manifestations. Identifying inhibitors of related pathways or potential therapeutic chaperones is an area of active research.

Pathway Diagram: Glycoprotein Catabolism and Aspartylglycosaminuria

Glycoprotein_Catabolism cluster_lysosome Lysosome cluster_disease Aspartylglycosaminuria (AGU) Glycoprotein N-linked Glycoprotein Proteases Proteases & Glycosidases Glycoprotein->Proteases Degradation Glycoasparagines Glycoasparagines (e.g., Asp-GlcNAc) Proteases->Glycoasparagines AGA Glycosylasparaginase (AGA) Glycoasparagines->AGA Hydrolysis AGA_deficient Deficient AGA Glycoasparagines->AGA_deficient Products Aspartate + Free Glycan AGA->Products Normal Catabolism Accumulation Accumulation (Pathogenic) AGA_deficient->Accumulation Blocked

Caption: Lysosomal degradation of glycoproteins and the metabolic block in Aspartylglycosaminuria.

Quantitative Assay Data for Glycosylasparaginase

ParameterValueNotes
Substrate This compoundFluorogenic
Km Value Not available in cited literatureRequires empirical determination for specific assay conditions.
Excitation Wavelength ~350-380 nmOptimal wavelengths may vary with instrumentation.
Emission Wavelength ~440-460 nmCorresponds to free AMC fluorescence.
β-Aspartyl Dipeptidase

β-Aspartyl dipeptidase (Peptidase E in bacteria) is an enzyme that specifically hydrolyzes dipeptides with an N-terminal β-linked aspartic acid residue. Unlike typical peptide bonds involving α-amino acids, β-aspartyl linkages are isopeptide bonds. The enzyme is a serine hydrolase with a unique Ser-His-Glu catalytic triad. Its precise role in mammalian signaling is not well-defined but is generally associated with intracellular peptide degradation.

Enzymatic Reaction Diagram

Beta_Aspartyl_Dipeptidase_Reaction Substrate This compound Enzyme β-Aspartyl Dipeptidase Substrate->Enzyme Cleavage Product1 β-Aspartate Enzyme->Product1 Product2 Free AMC (Fluorescent) Enzyme->Product2

Caption: Enzymatic cleavage of this compound by β-Aspartyl Dipeptidase.

Quantitative Assay Data for β-Aspartyl Dipeptidase

ParameterValueNotes
Substrate This compoundFluorogenic
Km Value Not available in cited literatureRequires empirical determination for specific assay conditions.
Excitation Wavelength ~350-380 nmOptimal wavelengths may vary with instrumentation.
Emission Wavelength ~440-460 nmCorresponds to free AMC fluorescence.
Caspases and Apoptosis

While this compound can be cleaved by caspases due to their specificity for aspartate residues, more specific tetrapeptide substrates (e.g., Ac-DEVD-AMC for Caspase-3/7) are typically used for higher selectivity. However, the underlying principle of AMC release remains the same. Caspases are a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death).

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

Caspase_Pathway cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway FasL FasL / TNF FasR Fas Receptor FasL->FasR Binding FADD FADD (Adaptor) FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Autocatalysis Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress DNA Damage, ER Stress Mito Mitochondrion Stress->Mito Signal CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis cluster_followup 4. Hit Validation Lib_Prep Compound Library (in DMSO) Dispense_Cmpd Dispense Compounds & Controls to Plate Lib_Prep->Dispense_Cmpd Assay_Plate Assay Plate (384-well) Assay_Plate->Dispense_Cmpd Reagent_Prep Enzyme & Substrate Preparation Dispense_Enz Add Enzyme (Pre-incubation) Reagent_Prep->Dispense_Enz Initiate_Rxn Initiate with Substrate (this compound) Reagent_Prep->Initiate_Rxn Dispense_Cmpd->Dispense_Enz Dispense_Enz->Initiate_Rxn Incubate Incubate at RT or 37°C Initiate_Rxn->Incubate Read_Plate Read Fluorescence (Ex/Em ~360/460 nm) Incubate->Read_Plate Data_Norm Data Normalization (% Inhibition) Read_Plate->Data_Norm Hit_ID Hit Identification (Z'-score, Cutoff) Data_Norm->Hit_ID Dose_Response Dose-Response (IC₅₀) Hit_ID->Dose_Response Secondary_Assay Secondary Assays (Orthogonal) Dose_Response->Secondary_Assay

References

Preliminary Studies Using H-Asp(Amc)-OH in Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary use of H-Asp(Amc)-OH, a fluorogenic substrate, in cell culture-based assays. The primary application of this compound is in the sensitive determination of glycosylasparaginase activity, an enzyme implicated in the lysosomal storage disorder aspartylglycosaminuria. Additionally, it is a potential substrate for β-aspartyl dipeptidase. This document outlines the core principles, experimental protocols, and data presentation for utilizing this compound in a research setting.

Core Principles

This compound (L-Aspartic acid β-(7-amido-4-methylcoumarin)) is a non-fluorescent molecule that, upon enzymatic cleavage of the amide bond linking aspartic acid to 7-amino-4-methylcoumarin (AMC), liberates the highly fluorescent AMC moiety. The rate of AMC release, quantifiable with a fluorometer, is directly proportional to the enzymatic activity in the sample. This principle allows for the sensitive detection of specific enzyme activities within cell lysates.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in the context of a glycosylasparaginase activity assay.

ParameterValueNotes
Target Enzyme GlycosylasparaginaseAlso a potential substrate for β-aspartyl dipeptidase.
Michaelis Constant (Km) 93 µMDetermined at pH 7.5.
Excitation Wavelength 340-380 nmOptimal excitation for liberated AMC.
Emission Wavelength 440-460 nmOptimal emission for liberated AMC.
Recommended Solvent DMSOFor preparation of stock solutions.

Experimental Protocols

Glycosylasparaginase Activity Assay in Cultured Cells

This protocol is adapted from established methods for fluorometric enzyme assays in cell lysates and specific information on this compound. It is suitable for adherent or suspension cells, such as fibroblasts and leukocytes.

Materials:

  • Cultured cells (e.g., fibroblasts, leukocytes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency or density.

    • For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper in a minimal volume of ice-cold PBS.

    • For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of ice-cold PBS.

  • Cell Lysis:

    • Add an equal volume of 2x concentrated cell lysis buffer to the cell suspension.

    • Incubate on ice for 30 minutes with gentle agitation every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cell lysate) and keep it on ice.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard protein assay. This is crucial for normalizing the enzyme activity.

  • Assay Setup:

    • In a 96-well black microplate, add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Bring the total volume in each well to 100 µL with assay buffer.

    • Include a "no lysate" control (assay buffer only) to measure background fluorescence.

    • If available, include a positive control (recombinant glycosylasparaginase) and a negative control (lysate from a known deficient cell line or lysate treated with a specific inhibitor).

  • Enzymatic Reaction:

    • Prepare a working solution of this compound in assay buffer. The final concentration in the well should be at or above the Km (e.g., 100 µM).

    • Initiate the reaction by adding 10 µL of the this compound working solution to each well.

    • Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes (kinetic assay). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

    • A kinetic assay is generally preferred as it ensures the reaction is in the linear range.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no lysate" control) from all readings.

    • For a kinetic assay, determine the rate of reaction (change in fluorescence per unit time) from the linear portion of the curve.

    • Normalize the enzyme activity to the amount of protein in the lysate (e.g., RFU/min/mg protein).

General Protocol for β-Aspartyl Dipeptidase Activity Assay

Note: A specific protocol for using this compound to assay β-aspartyl dipeptidase in cell culture was not found in the reviewed literature. The following is a general, adaptable protocol based on standard fluorogenic enzyme assays.

Materials:

  • As per the glycosylasparaginase assay. The optimal pH for the assay buffer may need to be determined empirically.

Procedure:

  • Cell Culture, Harvesting, Lysis, and Protein Quantification:

    • Follow steps 1-3 from the glycosylasparaginase assay protocol.

  • Assay Setup:

    • Follow step 4 from the glycosylasparaginase assay protocol. It is highly recommended to include a known inhibitor of β-aspartyl dipeptidase to confirm the specificity of the measured activity.

  • Enzymatic Reaction and Fluorescence Measurement:

    • Follow steps 5 and 6 from the glycosylasparaginase assay protocol. The optimal substrate concentration and incubation time may need to be determined experimentally.

  • Data Analysis:

    • Follow step 7 from the glycosylasparaginase assay protocol. Compare the activity in the presence and absence of a specific inhibitor to attribute the fluorescence signal to β-aspartyl dipeptidase activity.

Visualizations

experimental_workflow Experimental Workflow for Glycosylasparaginase Assay cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture harvesting 2. Cell Harvesting cell_culture->harvesting lysis 3. Cell Lysis harvesting->lysis protein_quant 4. Protein Quantification lysis->protein_quant plate_setup 5. Assay Plate Setup protein_quant->plate_setup add_substrate 6. Add this compound plate_setup->add_substrate incubation 7. Incubation at 37°C add_substrate->incubation fluorescence_reading 8. Kinetic Fluorescence Reading incubation->fluorescence_reading data_analysis 9. Data Analysis & Normalization fluorescence_reading->data_analysis

Caption: Workflow for measuring glycosylasparaginase activity in cell culture.

enzymatic_reaction Enzymatic Cleavage of this compound substrate This compound (Non-fluorescent) enzyme Glycosylasparaginase substrate->enzyme products Aspartic Acid + AMC (Fluorescent) enzyme->products Cleavage

Methodological & Application

Application Notes and Protocols for Glycosylasparaginase Assay Using H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylasparaginase (AGA) is a lysosomal enzyme responsible for the cleavage of the N-glycosidic linkage between asparagine and N-acetylglucosamine, a crucial step in the degradation of glycoproteins.[1][2] A deficiency in this enzyme leads to the lysosomal storage disorder aspartylglycosaminuria (AGU), characterized by the accumulation of glycoasparagines in tissues and cells, leading to progressive psychomotor retardation and other clinical manifestations.[3][4] The fluorogenic substrate H-Asp(Amc)-OH (L-Aspartic acid β-(7-amido-4-methylcoumarin)) provides a highly sensitive and specific method for the determination of glycosylasparaginase activity. This assay is instrumental in the diagnosis of AGU and is a valuable tool in research and drug development for screening potential therapeutic agents.

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by glycosylasparaginase, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the glycosylasparaginase activity and can be monitored using a fluorometer.

Principle of the Assay

Glycosylasparaginase catalyzes the hydrolysis of the amide bond in this compound, releasing L-aspartate and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The fluorescence of the liberated AMC is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 440-460 nm.

Assay_Principle sub This compound (Non-fluorescent) enz Glycosylasparaginase (AGA) sub->enz prod1 L-Aspartate enz->prod1 Hydrolysis prod2 7-Amino-4-methylcoumarin (AMC) (Fluorescent) enz->prod2

Caption: Enzymatic reaction of the glycosylasparaginase assay.

Quantitative Data Summary

The following table summarizes key quantitative data for the glycosylasparaginase assay using this compound.

ParameterValueSource
Substrate This compound (L-Aspartic acid β-(7-amido-4-methylcoumarin))
Enzyme Glycosylasparaginase (AGA)
Product (Fluorophore) 7-Amino-4-methylcoumarin (AMC)
Excitation Wavelength ~360-380 nm
Emission Wavelength ~440-460 nm
Michaelis-Menten Constant (Km) 93 µM (at pH 7.5)
Assay pH 7.5
Limit of Detection As little as 1 ng of glycosylasparaginase

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Glycosylasparaginase (purified or in cell/tissue lysates)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • 7-Amino-4-methylcoumarin (AMC) standard

  • 96-well black microplates

  • Fluorometric plate reader

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare a stock solution of 1 M Tris-HCl. Adjust the pH to 7.5 with HCl. Dilute the stock solution to a final concentration of 50 mM with deionized water.

  • This compound Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

  • Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer just before use.

  • AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light.

  • AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).

Assay Protocol
  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Centrifuge to remove insoluble material. Determine the protein concentration of the supernatant. Dilute the samples with Assay Buffer to the desired concentration.

  • Assay Setup:

    • Add 20 µL of each sample, control (buffer only for blank, and a known active enzyme for positive control), and AMC standards to separate wells of a 96-well black microplate.

    • Bring the total volume in each well to 80 µL with Assay Buffer.

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of the 1 mM working substrate solution to each well (final substrate concentration will be 200 µM).

    • Mix gently by pipetting.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the enzyme activity in the samples.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity on a fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.

Data Analysis
  • Standard Curve: Subtract the fluorescence of the blank from all standard readings. Plot the net fluorescence intensity versus the AMC concentration to generate a standard curve. Determine the equation of the line (y = mx + c).

  • Sample Activity:

    • Subtract the fluorescence of the blank from the sample readings to get the net fluorescence.

    • Use the standard curve equation to calculate the amount of AMC produced in each sample (in nmol).

    • Calculate the glycosylasparaginase activity using the following formula:

    Activity (nmol/min/mg) = (nmol of AMC produced) / (incubation time (min) x protein amount (mg))

Visualization of Pathways and Workflows

Aspartylglycosaminuria Metabolic Pathway

AGU_Pathway cluster_lysosome Lysosome glycoprotein Glycoproteins proteolysis Proteolysis glycoprotein->proteolysis glycoasparagines Glycoasparagines (e.g., Aspartylglucosamine) proteolysis->glycoasparagines aga Glycosylasparaginase (AGA) glycoasparagines->aga accumulation Accumulation (in AGU) glycoasparagines->accumulation Deficient AGA asparagine Asparagine aga->asparagine oligosaccharide Oligosaccharide aga->oligosaccharide cellular_dysfunction Cellular Dysfunction accumulation->cellular_dysfunction

Caption: Defective glycoprotein degradation in Aspartylglycosaminuria.

Experimental Workflow

Workflow prep 1. Reagent & Sample Preparation setup 2. Assay Plate Setup (Samples, Standards, Controls) prep->setup reaction 3. Add Substrate & Incubate (37°C) setup->reaction stop 4. Stop Reaction reaction->stop read 5. Read Fluorescence (Ex: ~380nm, Em: ~460nm) stop->read analysis 6. Data Analysis (Standard Curve, Activity Calculation) read->analysis

Caption: Glycosylasparaginase assay experimental workflow.

Logical Relationship for Drug Screening

Drug_Screening compound Test Compound assay Glycosylasparaginase Assay compound->assay fluorescence Fluorescence Measurement assay->fluorescence increase Increased Fluorescence (Enzyme Activation) fluorescence->increase Compare to Control decrease Decreased Fluorescence (Enzyme Inhibition) fluorescence->decrease no_change No Change in Fluorescence (No Effect) fluorescence->no_change

References

Application Notes and Protocol: Preparation of H-Asp(Amc)-OH Working Solution

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

H-Asp(Amc)-OH (Aspartic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate primarily used for the sensitive and specific assay of enzymes such as glycosylasparaginase and β-aspartyl dipeptidase.[1][2] The assay is based on the enzymatic cleavage of the amide bond between the aspartic acid residue and the fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the free AMC exhibits strong fluorescence, which can be measured to determine enzyme activity. This method is valuable for diagnostics, particularly for conditions like aspartylglycosaminuria, a lysosomal storage disorder.[1][2] This document provides a detailed protocol for the preparation of stock and working solutions of this compound for use in fluorometric enzyme assays.

2. Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueSource(s)
Compound Name This compound[2]
CAS Number 133628-73-6
Molecular Weight 290.28 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO), high grade
Typical Stock Concentration 10 mM
Storage (Solid) Store at < -15°C, keep container sealed
Storage (Stock Solution) Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months)
Typical Working Concentration 10-100 µM (application dependent)

3. Experimental Protocols

This protocol is divided into two main stages: the preparation of a concentrated stock solution and its subsequent dilution to a final working concentration in the desired assay buffer.

3.1. Required Materials

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Components for Assay Buffer (e.g., Tris-HCl, NaCl, EDTA)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

3.2. Part A: Preparation of 10 mM Stock Solution

This procedure outlines the preparation of a 10 mM stock solution, which is a common concentration for laboratory use.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

  • Calculation: Calculate the required amount of DMSO to add. To prepare a 10 mM solution from 1 mg of this compound (MW = 290.28 g/mol ):

    • Volume (L) = Moles / Concentration (M)

    • Moles = 0.001 g / 290.28 g/mol = 3.445 x 10⁻⁶ mol

    • Volume (L) = 3.445 x 10⁻⁶ mol / 0.010 mol/L = 3.445 x 10⁻⁴ L

    • Volume (µL) = 344.5 µL

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Solubilization Aid (if needed): If the compound does not dissolve completely, gently warm the solution to 37°C and oscillate in an ultrasonic bath for a short period to enhance solubility.

  • Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Store these aliquots protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

3.3. Part B: Preparation of Working Solution

The working solution is prepared by diluting the stock solution into the final assay buffer immediately before use. The final concentration will depend on the specific enzyme kinetics and experimental design, but a concentration of 50 µM is a common starting point.

  • Assay Buffer Preparation: Prepare a suitable assay buffer. A generic example is 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4. The optimal buffer composition may vary depending on the enzyme being studied.

  • Calculation for Dilution (Example): To prepare 1 mL of a 50 µM working solution from a 10 mM stock solution:

    • Use the dilution formula: M₁V₁ = M₂V₂

    • (10,000 µM) * V₁ = (50 µM) * (1000 µL)

    • V₁ = (50 * 1000) / 10,000

    • V₁ = 5 µL

  • Dilution: Add 5 µL of the 10 mM this compound stock solution to 995 µL of the prepared assay buffer.

  • Mixing: Mix gently by pipetting or brief vortexing. The working solution is now ready for use in the fluorometric assay.

4. Workflow Visualization

The following diagram illustrates the step-by-step workflow for preparing the this compound working solution.

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution Preparation solid This compound (Solid) weigh 1. Weigh Compound solid->weigh add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot 4. Aliquot into Tubes stock_solution->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw_stock 6. Thaw Stock Aliquot store->thaw_stock dilute 8. Dilute Stock into Buffer thaw_stock->dilute prep_buffer 7. Prepare Assay Buffer prep_buffer->dilute working_solution Final Working Solution dilute->working_solution assay Ready for Assay working_solution->assay

Caption: Workflow for preparing this compound stock and working solutions.

5. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Handle with care in a well-ventilated area.

  • Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

References

Application Notes and Protocols for Fluorometric Measurement of Enzyme Activity with H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate H-Asp(Amc)-OH for the measurement of enzyme activity. This document includes the underlying principles, detailed experimental protocols, and data presentation guidelines suitable for research and drug development applications.

Introduction

This compound, or L-Aspartic acid 7-amido-4-methylcoumarin, is a fluorogenic substrate used to detect and quantify the activity of proteases that specifically cleave after an aspartic acid residue. The substrate consists of an L-aspartic acid residue linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond, free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. This method provides a sensitive and continuous assay for determining the kinetic parameters of relevant enzymes.

The primary enzymes that can be assayed using this substrate are those with a specificity for cleaving peptide bonds C-terminal to an aspartate residue. A prominent family of such enzymes are the caspases , which are cysteine-aspartic proteases crucial in the process of apoptosis (programmed cell death). While caspases recognize specific tetrapeptide sequences, a substrate as simple as this compound can be cleaved by certain caspases, particularly effector caspases like caspase-3 and caspase-7, albeit with potentially different kinetics compared to their preferred peptide substrates.[1][2][3]

Principle of the Assay

The fluorometric assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate to release the highly fluorescent AMC molecule.[3] The rate of the fluorescence increase is directly proportional to the enzyme's activity under the given assay conditions. The fluorescence of the liberated AMC is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[1]

Data Presentation

Quantitative data from fluorometric enzyme assays should be summarized for clarity and ease of comparison. Below is a template for data presentation.

ParameterValueReference/Source
Substrate This compound
Enzyme Class Cysteine-Aspartic Proteases (e.g., Caspases)
Excitation Wavelength (λex) 360 - 380 nm
Emission Wavelength (λem) 440 - 460 nm
Typical Substrate Concentration 10 - 200 µMGeneral Knowledge
Typical Enzyme Concentration 1 - 100 nMGeneral Knowledge
Assay Buffer Tris or HEPES buffer, pH 7.2-7.5, containing DTT
Incubation Temperature 25°C or 37°C
Detection Method Fluorescence Plate Reader or Fluorometer

Experimental Protocols

The following is a detailed protocol for a generalized fluorometric enzyme assay using this compound. This protocol can be adapted for specific enzymes and experimental goals, such as inhibitor screening.

Materials and Reagents
  • This compound substrate

  • Purified enzyme (e.g., recombinant caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Enzyme Dilution Buffer (can be the same as Assay Buffer)

  • Free AMC standard for calibration

  • 96-well black microplates (for fluorescence assays)

  • Fluorescence microplate reader

Protocol 1: Standard Enzyme Activity Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 1 mM stock solution of free AMC in DMSO for the standard curve. Store at -20°C.

    • Prepare the Assay Buffer and store it at 4°C.

    • Dilute the enzyme to the desired concentration in ice-cold Enzyme Dilution Buffer just before use.

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC stock solution in Assay Buffer (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM).

    • Add 100 µL of each dilution to separate wells of the 96-well plate.

    • Measure the fluorescence at Ex/Em = 380/460 nm.

    • Plot the fluorescence intensity versus AMC concentration to generate a standard curve.

  • Enzyme Assay:

    • Prepare a 2X working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM solution).

    • Add 50 µL of the enzyme solution to each well. Include a negative control with 50 µL of Enzyme Dilution Buffer without the enzyme.

    • To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

  • Data Acquisition:

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • For each sample, plot RFU versus time. The initial rate of the reaction is the slope of the linear portion of this curve (ΔRFU/min).

    • Convert the rate from ΔRFU/min to pmol/min of AMC produced using the slope of the AMC standard curve.

    • Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of enzyme).

Protocol 2: Inhibitor Screening Assay
  • Follow the same reagent preparation as in Protocol 1.

  • Inhibitor Preparation:

    • Dissolve inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the inhibitors in Assay Buffer.

  • Assay Procedure:

    • Add 40 µL of the enzyme solution to each well.

    • Add 10 µL of the inhibitor dilutions to the corresponding wells. For the positive control (no inhibition), add 10 µL of the inhibitor solvent (e.g., DMSO diluted in Assay Buffer).

    • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding 50 µL of the 2X this compound substrate solution.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percent inhibition relative to the positive control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Cleavage cluster_0 Enzymatic Reaction cluster_1 Fluorescence Detection This compound This compound (Non-Fluorescent) Protease Protease (e.g., Caspase) This compound->Protease Substrate Binding Products Cleaved Aspartate + Free AMC (Fluorescent) Protease->Products Cleavage Emission Emission (440-460 nm) Products->Emission Fluorescence Excitation Excitation (360-380 nm) Excitation->Products Light Source Detector Detector Emission->Detector Signal Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Substrate, Buffer, Enzyme) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Add_Enzyme Add Enzyme/Inhibitor Plate_Setup->Add_Enzyme Initiate_Reaction Add Substrate Add_Enzyme->Initiate_Reaction Incubate Incubate & Read Fluorescence Initiate_Reaction->Incubate Kinetic_Analysis Calculate Reaction Rates Incubate->Kinetic_Analysis Standard_Curve Generate AMC Standard Curve Standard_Curve->Kinetic_Analysis Final_Results Determine Specific Activity / IC50 Kinetic_Analysis->Final_Results

References

Application Notes: High-Throughput Screening for Caspase-3 Inhibitors Using a Cell-Based Assay with a Fluorogenic H-Asp(Amc)-OH Derived Substrate

Application Notes and Protocols for Calculating Enzyme Concentration from H-Asp(Amc)-OH Assay Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for determining the concentration of aspartate-specific enzymes using the fluorogenic substrate H-Asp(Amc)-OH (L-Aspartic acid 7-amido-4-methylcoumarin). This assay is based on the enzymatic cleavage of the amide bond C-terminal to the aspartate residue, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the enzyme's activity, allowing for the quantification of enzyme concentration. These protocols are broadly applicable to aspartate-specific proteases, with a particular focus on caspases, a family of cysteine-aspartic proteases central to apoptosis.[1][2][3]

Introduction to this compound Assays

The this compound assay is a sensitive and continuous method for measuring the activity of enzymes that specifically cleave after an aspartate residue. The substrate consists of L-aspartic acid linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In this conjugated form, the fluorescence of AMC is quenched.[4] Upon enzymatic hydrolysis, the free AMC molecule is released and fluoresces brightly when excited with UV light.[4] This allows for the real-time monitoring of enzyme activity.

Key Features:

  • High Sensitivity: The fluorescent nature of the assay allows for the detection of low enzyme concentrations.

  • Specificity: The assay is designed for proteases that recognize and cleave after aspartate residues.

  • Continuous Monitoring: The assay can be performed as a kinetic measurement, providing initial velocity data.

  • Broad Applicability: While highly relevant for caspases, it can be adapted for other aspartate-specific proteases.

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic cleavage of a non-fluorescent substrate to yield a fluorescent product. The workflow can be summarized as follows:

Assay_Principle Substrate This compound (Non-fluorescent) Enzyme Aspartate-Specific Protease (e.g., Caspase) Substrate->Enzyme Product1 H-Asp-OH Enzyme->Product1 Cleavage Product2 AMC (Fluorescent) Enzyme->Product2 Signal Fluorescent Signal (Ex: ~340-380 nm, Em: ~440-460 nm) Product2->Signal Detection

Caption: Principle of the this compound fluorogenic assay.

Application Example: Caspase Activity and Apoptosis

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. They exhibit a high degree of specificity for cleaving target proteins after aspartic acid residues. Therefore, this compound can serve as a substrate to measure the activity of various caspases. The activation of caspases is a hallmark of apoptosis, and this can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Extrinsic_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Extrinsic_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Experimental Protocols

A detailed experimental protocol involves the preparation of reagents, generation of a standard curve, and the enzyme activity assay itself.

Materials and Reagents
Reagent/MaterialSpecifications
This compoundPurity >95%
7-Amino-4-methylcoumarin (AMC)Standard for calibration, Purity >98%
Dimethyl sulfoxide (DMSO)Anhydrous, for dissolving substrate and standard
Assay Buffere.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5
96-well black microplatesLow fluorescence background
Fluorescence microplate readerWith excitation ~340-380 nm and emission ~440-460 nm
Purified enzyme or cell lysateSource of aspartate-specific protease activity
Preparation of Stock Solutions
  • This compound Substrate Stock (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C, protected from light.

  • AMC Standard Stock (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C, protected from light.

Protocol 1: AMC Standard Curve Generation

An AMC standard curve is essential to convert relative fluorescence units (RFU) to the molar amount of product formed.

  • Prepare a series of dilutions of the AMC standard stock solution in assay buffer to final concentrations ranging from 0 to 10 µM.

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate. Include a blank with assay buffer only.

  • Measure the fluorescence at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.

  • Subtract the fluorescence of the blank from all readings.

  • Plot the background-subtracted RFU against the corresponding AMC concentration.

  • Perform a linear regression to obtain the slope of the standard curve (RFU per µM of AMC).

Table 1: Example AMC Standard Curve Data

AMC Concentration (µM)Average RFU (minus blank)
00
0.55,000
1.010,000
2.525,000
5.050,000
7.575,000
10.0100,000
Protocol 2: Enzyme Activity Assay

This protocol describes a kinetic assay to determine the initial reaction velocity.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Add_Enzyme Add Enzyme Solution to Microplate Wells Prepare_Reagents->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate Solution) Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the enzyme activity assay.

  • Reaction Setup:

    • Add your enzyme sample (purified enzyme or cell lysate) to the wells of a 96-well black microplate.

    • Include appropriate controls:

      • No-enzyme control: Substrate in assay buffer to measure background fluorescence and substrate auto-hydrolysis.

      • No-substrate control: Enzyme in assay buffer.

      • Positive control: A known concentration of the active enzyme, if available.

      • Inhibitor control: Enzyme pre-incubated with a specific inhibitor to confirm enzyme-specific activity.

    • Bring the total volume in each well to a desired pre-final volume with assay buffer (e.g., 90 µL for a final 100 µL reaction).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C).

  • Initiate Reaction:

    • Prepare a working solution of the this compound substrate in assay buffer. The final concentration should be optimized, but a starting point is often around the Michaelis constant (Km) of the enzyme, or 10-100 µM if the Km is unknown.

    • Add the substrate solution to each well to initiate the reaction (e.g., 10 µL to reach a final volume of 100 µL).

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths for free AMC.

Data Analysis and Calculation of Enzyme Concentration

The goal of the data analysis is to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (mol/min) and ultimately relate this to the enzyme concentration.

  • Determine the Initial Velocity (V₀):

    • For each sample, plot RFU versus time (in minutes).

    • Identify the initial linear portion of the curve.

    • The slope of this linear portion represents the initial velocity (V₀) in RFU/min.

  • Convert RFU/min to Moles of AMC/min:

    • Use the slope from the AMC standard curve (in RFU/µmol).

    • Rate (µmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/µmol)

  • Calculate Enzyme Activity:

    • Enzyme activity is often expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

    • Activity (U) = Rate (µmol/min)

  • Calculate Specific Activity:

    • If the protein concentration of the enzyme sample is known, the specific activity can be calculated.

    • Specific Activity (U/mg) = Activity (U) / (Protein concentration in mg)

  • Determine Enzyme Concentration:

    • If you have a pure enzyme with a known specific activity, you can determine the concentration of your unknown sample by comparing its activity.

    • Enzyme Concentration (mg/mL) = (Activity in sample (U/mL)) / (Specific Activity of pure enzyme (U/mg))

Table 2: Summary of Calculations

ParameterFormulaUnits
Initial Velocity (V₀)Slope of the linear portion of RFU vs. time plotRFU/min
Rate of Product FormationV₀ / Slope of AMC standard curveµmol/min
Enzyme ActivityRate of Product FormationU (µmol/min)
Specific ActivityEnzyme Activity / Amount of protein (mg)U/mg

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Substrate auto-hydrolysisPrepare substrate solution fresh. Run a no-enzyme control to subtract background.
Contaminated reagentsUse high-purity water and fresh buffers.
Low Signal Inactive enzymeEnsure proper enzyme storage and handling. Avoid repeated freeze-thaw cycles.
Suboptimal assay conditionsOptimize pH, temperature, and substrate concentration.
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or a shorter reaction time for analysis.
Inner filter effectOccurs at high substrate/product concentrations. Dilute samples if necessary.

By following these detailed protocols and data analysis steps, researchers can accurately and reliably determine the concentration and activity of aspartate-specific enzymes using the this compound assay.

References

Application Note: Generating a Standard Curve for 7-Amino-4-methylcoumarin (AMC) in Fluorescence-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Amino-4-methylcoumarin (AMC) is a widely used blue-emitting fluorophore for measuring enzyme activity.[1] In a typical assay, an enzyme cleaves a substrate that has AMC attached via a bond (e.g., an amide bond in a peptide substrate), releasing free AMC.[2][3] While the AMC-conjugated substrate is weakly fluorescent, the free AMC molecule exhibits a dramatic increase in fluorescence upon release.[2] To quantify the amount of product formed and thus determine the enzyme's activity, it is essential to construct a standard curve. This document provides a detailed protocol for generating a reliable AMC standard curve to convert relative fluorescence units (RFU) into molar concentrations.[4]

Principle of the Assay

The fluorescence intensity of free AMC is directly proportional to its concentration over a specific range. By preparing a series of solutions with known AMC concentrations (standards) and measuring their fluorescence, a standard curve can be plotted. This plot of fluorescence intensity (RFU) versus concentration is typically linear. A linear regression analysis of this curve yields an equation (y = mx + c), which allows for the calculation of the AMC concentration in unknown experimental samples based on their measured RFU values.

Materials and Reagents

  • 7-Amino-4-methylcoumarin (AMC), powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., Tris-HCl, HEPES, PBS, pH should be optimized for the enzyme of interest, typically between 7.0-8.0)

  • Black, opaque 96-well or 384-well microplates (black plates are crucial to minimize background fluorescence and light scattering)

  • Calibrated single and multichannel pipettes

  • Fluorescence microplate reader with filters or monochromators for AMC detection.

Experimental Protocols

4.1. Preparation of AMC Stock Solution

  • Calculate Mass: Determine the required mass of AMC powder to prepare a concentrated stock solution, for example, 10 mM. (AMC Molecular Weight: 175.18 g/mol ).

  • Dissolution: Prepare the 10 mM AMC stock solution by dissolving the AMC powder in 100% DMSO. Ensure it is fully dissolved by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

4.2. Preparation of AMC Working Standards (Example for 0-10 µM Curve)

This protocol describes the preparation of standards in a total volume of 100 µL per well. Adjust volumes as needed for your specific assay.

  • Intermediate Dilution: Prepare a 100 µM intermediate AMC solution by diluting the 10 mM stock solution 1:100 in assay buffer. For example, add 5 µL of 10 mM AMC stock to 495 µL of assay buffer.

  • Serial Dilutions: Perform a series of dilutions from the 100 µM intermediate solution using the assay buffer to create the working standards. A suggested dilution series is outlined in the table below. Prepare enough volume of each standard for all replicates.

  • Blank Preparation: Prepare a "blank" sample containing only the assay buffer (0 µM AMC). This is critical for background subtraction.

4.3. Plate Setup and Fluorescence Measurement

  • Pipette Standards: Add 100 µL of each AMC standard and the blank into separate wells of a black 96-well plate. It is recommended to perform at least triplicate measurements for each standard.

  • Avoid Evaporation: To minimize evaporation ("edge effects"), avoid using the outer wells of the plate or fill them with 100 µL of buffer or water.

  • Instrument Settings: Set the fluorescence plate reader to the appropriate wavelengths for free AMC.

    • Excitation: 340-380 nm

    • Emission: 440-460 nm

  • Gain Setting: If your instrument requires manual gain setting, adjust it so that the fluorescence reading of the highest concentration standard is below the saturation limit of the detector. This same gain setting must be used for reading the experimental samples.

  • Read Plate: Measure the fluorescence intensity (RFU) of all wells.

Data Presentation and Analysis

5.1. Data Processing

  • Calculate Average RFU: For each concentration, calculate the average RFU from the technical replicates.

  • Background Subtraction: Subtract the average RFU of the blank (0 µM AMC) from the average RFU of all other standards.

  • Plot the Data: Create a scatter plot with the background-corrected RFU on the Y-axis and the corresponding AMC concentration (µM) on the X-axis.

Table 1: Example AMC Standard Curve Data

AMC Concentration (µM)Avg. Raw RFUAvg. Blank RFUAvg. Corrected RFU
0 (Blank)1521520
0.51,6451521,493
1.03,1881523,036
2.57,8501527,698
5.015,54115215,389
7.523,19015223,038
10.030,81215230,660

5.2. Linear Regression

  • Perform Linear Regression: Apply a linear regression analysis to the plotted data points.

  • Obtain Equation and R²: Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable, indicating a strong linear relationship.

    • y = Corrected RFU

    • m = Slope of the line (RFU/µM)

    • x = AMC Concentration (µM)

    • c = y-intercept

  • Calculate Unknown Concentrations: Use the derived equation to convert the background-corrected RFU values from your experimental samples into the concentration of AMC produced by the enzyme.

    • Concentration (x) = (Corrected RFU - c) / m

Visualization of Workflow and Principles

G cluster_prep 1. Reagent Preparation cluster_exp 2. Experiment Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis p1 Prepare 10 mM AMC Stock in DMSO p2 Create AMC Working Standards via Serial Dilution in Assay Buffer p1->p2 p3 Prepare Blank (Assay Buffer Only) p2->p3 e1 Pipette Standards & Blank into Black 96-well Plate (in Triplicate) p3->e1 m1 Set Plate Reader: Ex: 340-380 nm, Em: 440-460 nm e1->m1 m2 Measure Raw Fluorescence (RFU) m1->m2 a1 Subtract Blank RFU from all Standard RFUs m2->a1 a2 Plot Corrected RFU vs. AMC Concentration a1->a2 a3 Perform Linear Regression (y = mx + c, R² > 0.99) a2->a3 a4 Use Equation to Quantify AMC in Unknown Samples a3->a4

Caption: Workflow for AMC Standard Curve Generation. Max Width: 760px.

G cluster_0 Standard Curve Generation cluster_1 Quantification of Unknown C1 [AMC]₁ RFU1 RFU₁ C1->RFU1 Measure C2 [AMC]₂ RFU2 RFU₂ C2->RFU2 Measure C3 [AMC]₃ RFU3 RFU₃ C3->RFU3 Measure C4 [AMC]ₙ RFU4 RFUₙ C4->RFU4 Measure Plot Linear Regression y = mx + c Unknown_Sample Unknown Sample Unknown_RFU RFUₓ Unknown_Sample->Unknown_RFU Measure Unknown_RFU->Plot Interpolate [AMC]ₓ = (RFUₓ - c) / m

Caption: Principle of Quantifying Unknowns with a Standard Curve. Max Width: 760px.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence - Contaminated reagents or buffer.- Substrate autohydrolysis (spontaneous breakdown).- Intrinsic fluorescence of test compounds.- Prepare fresh reagents with high-purity water.- Run a "no-enzyme" control to measure autohydrolysis.- Run a "no-substrate" control to measure sample autofluorescence.
Poor Linearity (Low R² Value) - Inaccurate pipetting or dilution errors.- Instrument gain setting is too high, causing detector saturation.- AMC precipitation at high concentrations in aqueous buffer.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Lower the gain setting and re-read the plate.- Ensure the final DMSO concentration is sufficient to maintain AMC solubility, or lower the highest standard concentration.
Low Signal or RFU Values - Incorrect excitation/emission wavelengths.- AMC stock solution has degraded.- Instrument gain setting is too low.- Verify instrument settings are correct for free AMC (Ex: ~340-380 nm, Em: ~440-460 nm).- Prepare fresh AMC stock solution; store protected from light.- Increase the gain setting.
High Variability Between Replicates - Pipetting inconsistency.- Well-to-well contamination.- Evaporation from wells, especially outer wells.- Ensure proper pipetting technique.- Be careful to avoid splashing when adding reagents.- Avoid using outer wells or fill them with buffer to create a humidity barrier.

References

Application Notes and Protocols: H-Asp(Amc)-OH for Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(Amc)-OH (L-Aspartic acid α-(7-amido-4-methylcoumarin)) is a fluorogenic substrate used in the sensitive detection of certain protease activities. Upon enzymatic cleavage at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The fluorescence intensity is directly proportional to the enzyme's activity, making this and similar substrates ideal for high-throughput screening (HTS) of enzyme inhibitors. While this compound is a substrate for enzymes like glycosylasparaginase and β-aspartyl dipeptidase, its core structure—an amino acid linked to AMC—is analogous to substrates used for other critical protease families, such as caspases and calpains.[1][2][3] This document provides detailed application notes and protocols for utilizing AMC-based fluorogenic substrates in inhibitor screening assays, with a focus on caspases and calpains, which are key targets in drug discovery for various pathologies including cancer, neurodegenerative disorders, and inflammatory diseases.[4][5]

Principle of the Assay

The fundamental principle of the inhibitor screening assay is the enzymatic hydrolysis of a fluorogenic substrate like an amino acid- or peptide-AMC conjugate. In its conjugated form, the AMC fluorophore is non-fluorescent. When a target protease cleaves the amide bond between the recognition sequence (e.g., Asp) and AMC, the free AMC molecule is liberated, resulting in a significant increase in fluorescence. Potential inhibitors of the enzyme will prevent or reduce this cleavage, leading to a decrease in the fluorescent signal. The assay measures the fluorescence intensity to determine the extent of inhibition.

Target Enzymes and Substrates

While this compound has specific applications, the broader class of AMC substrates is widely used for various proteases. For inhibitor screening, it is crucial to select a substrate with high specificity for the target enzyme.

  • Caspases: A family of cysteine-aspartic proteases that are central to apoptosis (programmed cell death). Effector caspases like caspase-3 and caspase-7 recognize and cleave substrates containing the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp).

  • Calpains: Calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and cytoskeletal remodeling. Dysregulation of calpain activity is implicated in neurodegenerative diseases. A common fluorogenic substrate for calpain is Suc-LLVY-AMC.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides a template for summarizing quantitative data from inhibitor screening assays.

InhibitorTarget EnzymeSubstrateSubstrate Conc. (µM)IC50 (µM)Assay Conditions
Z-VAD-FMKCaspase-3Ac-DEVD-AMC500.0125°C, 30 min
Ac-DEVD-CHOCaspase-3Ac-DEVD-AMC500.00725°C, 30 min
ALLNCalpain-1Suc-LLVY-AMC200.537°C, 15 min
CalpeptinCalpain-1Suc-LLVY-AMC200.0537°C, 15 min

Experimental Protocols

Protocol 1: Caspase-3 Inhibitor Screening Assay

This protocol describes a method for screening potential inhibitors of caspase-3 using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

  • Recombinant human Caspase-3

  • Ac-DEVD-AMC substrate

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)

  • DMSO (for dissolving compounds)

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ac-DEVD-AMC in DMSO (e.g., 10 mM).

    • Prepare stock solutions of test compounds and the positive control inhibitor in DMSO.

    • Dilute the recombinant caspase-3 to the desired working concentration in Caspase Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Enzyme Control (100% activity): 50 µL of Caspase Assay Buffer + 1 µL of DMSO.

      • Test Compound Wells: 50 µL of Caspase Assay Buffer containing the test compound at various concentrations + 1 µL of the corresponding compound dilution.

      • Positive Control Inhibitor Well: 50 µL of Caspase Assay Buffer containing Ac-DEVD-CHO + 1 µL of the inhibitor dilution.

      • Blank (No Enzyme): 100 µL of Caspase Assay Buffer.

    • Add 50 µL of diluted caspase-3 solution to all wells except the blank.

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the Ac-DEVD-AMC stock in Caspase Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 100 µM for a 50 µM final concentration).

    • Add 50 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume in each well will be 150 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Calpain Inhibitor Screening Assay

This protocol provides a method for screening potential calpain inhibitors using a fluorogenic substrate like Suc-LLVY-AMC.

Materials:

  • Purified Calpain-1

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Calpain Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.4)

  • Activation Buffer (Calpain Assay Buffer + 10 mM CaCl2)

  • Test compounds

  • Positive control inhibitor (e.g., ALLN or Calpeptin)

  • DMSO

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the calpain substrate in DMSO.

    • Prepare stock solutions of test compounds and the positive control inhibitor in DMSO.

    • Dilute the purified calpain enzyme in Calpain Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following:

      • Enzyme Control: 50 µL of Activation Buffer + 1 µL of DMSO.

      • Test Compound Wells: 50 µL of Activation Buffer containing the test compound at various concentrations + 1 µL of the corresponding compound dilution.

      • Positive Control Inhibitor Well: 50 µL of Activation Buffer containing the positive control inhibitor + 1 µL of the inhibitor dilution.

      • Blank (No Enzyme): 100 µL of Activation Buffer.

    • Add 50 µL of diluted calpain enzyme to all wells except the blank.

  • Pre-incubation:

    • Mix the plate and incubate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the stock in Activation Buffer to a 2X final concentration.

    • Add 50 µL of the 2X substrate solution to all wells. Final volume will be 150 µL.

  • Fluorescence Measurement:

    • Measure the fluorescence kinetically or as an endpoint reading as described in the caspase assay protocol.

  • Data Analysis:

    • Analyze the data as described for the caspase inhibitor screening assay to determine the IC50 values of the test compounds.

Mandatory Visualizations

Signaling Pathways

// Nodes Extrinsic_Stimuli [label="Extrinsic Stimuli\n(e.g., FasL, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; Death_Receptors [label="Death Receptors\n(e.g., Fas, TNFR)", fillcolor="#FBBC05", fontcolor="#202124"]; DISC [label="DISC Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase8 [label="Pro-caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Intrinsic_Stimuli [label="Intrinsic Stimuli\n(e.g., DNA damage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procaspase9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"];

Procaspase3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner Caspase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Cellular Substrates\n(e.g., PARP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Extrinsic_Stimuli -> Death_Receptors; Death_Receptors -> DISC; Procaspase8 -> DISC; DISC -> Caspase8;

Intrinsic_Stimuli -> Mitochondrion; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Apaf1; Apaf1 -> Apoptosome; Procaspase9 -> Apoptosome; Apoptosome -> Caspase9;

Caspase8 -> Procaspase3; Caspase9 -> Procaspase3; Procaspase3 -> Caspase3; Caspase3 -> Substrates; Substrates -> Apoptosis; }

Caption: Caspase signaling pathways leading to apoptosis.

// Nodes Cellular_Stress [label="Cellular Stress / Signal", fillcolor="#FBBC05", fontcolor="#202124"]; Calcium_Influx [label="Increased Intracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_Calpain [label="Inactive Calpain", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Calpain [label="Active Calpain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Cytoskeletal Proteins,\nSignaling Molecules", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Responses\n(e.g., Cytoskeletal Remodeling,\nCell Death)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cellular_Stress -> Calcium_Influx; Calcium_Influx -> Pro_Calpain; Pro_Calpain -> Active_Calpain; Active_Calpain -> Substrates; Substrates -> Cellular_Response; }

Caption: Simplified calpain activation pathway.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound_Prep [label="Prepare Test Compounds\nand Controls", shape=parallelogram]; Enzyme_Prep [label="Prepare Enzyme Solution"]; Assay_Plate [label="Dispense Reagents into\n96-well Plate"]; Pre_incubation [label="Pre-incubate Enzyme\nwith Compounds"]; Substrate_Add [label="Add Fluorogenic Substrate"]; Measurement [label="Measure Fluorescence", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nCalculate % Inhibition\nand IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Compound_Prep; Compound_Prep -> Assay_Plate; Enzyme_Prep -> Assay_Plate; Assay_Plate -> Pre_incubation; Pre_incubation -> Substrate_Add; Substrate_Add -> Measurement; Measurement -> Data_Analysis; Data_Analysis -> End; }

Caption: General workflow for inhibitor screening assays.

References

Application of H-Asp(Amc)-OH and Related Fluorogenic Substrates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory disorders, the modulation of programmed cell death, or apoptosis, is a critical area of investigation. A key family of enzymes executing this process is the caspases, a group of cysteine-aspartic proteases. The ability to accurately measure caspase activity is paramount for screening compound libraries and characterizing the mechanism of action of potential drug candidates. Fluorogenic substrates are indispensable tools in this context, and among them, those utilizing 7-amino-4-methylcoumarin (AMC) are widely employed for their sensitivity and suitability in high-throughput screening (HTS).

While H-Asp(Amc)-OH is a specific fluorogenic substrate, its primary application lies in the sensitive assay of glycosylasparaginase activity, which is crucial for the diagnosis of aspartylglycosaminuria, a lysosomal storage disorder.[1][2] However, the core technology—the cleavage-induced fluorescence of an AMC group—is the foundational principle for a broader and more impactful class of reagents in drug discovery: AMC-conjugated peptide substrates for caspases. This document will focus on the application of these peptide-AMC substrates in drug discovery, providing detailed protocols and insights relevant to researchers in the field.

The fundamental principle of these assays is straightforward: a caspase-specific peptide sequence is linked to the AMC fluorophore, quenching its fluorescence.[3] Upon cleavage of the peptide by an active caspase, the free AMC is liberated, resulting in a quantifiable fluorescent signal.[3] The intensity of this fluorescence is directly proportional to the caspase activity in the sample.[3]

Principle of Caspase Activity Assays

The enzymatic activity of caspases is central to the execution of apoptosis. These proteases are synthesized as inactive zymogens and are activated through proteolytic cleavage in response to pro-apoptotic signals. There are two main pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Drug discovery efforts often aim to either induce apoptosis in cancer cells or inhibit it in diseases characterized by excessive cell death. Therefore, assays that measure the activity of specific caspases are vital for screening potential therapeutic compounds.

Signaling Pathway Diagram

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Ligand Binding Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Activation Pro-caspase-3/7 Pro-caspase-3/7 Active Caspase-8->Pro-caspase-3/7 Bid Bid Active Caspase-8->Bid Cleavage Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome with Apaf-1, dATP Apaf-1 Apaf-1 Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Active Caspase-9 Active Caspase-9 Pro-caspase-9->Active Caspase-9 Activation Active Caspase-9->Pro-caspase-3/7 Active Caspase-3/7 Active Caspase-3/7 Pro-caspase-3/7->Active Caspase-3/7 Activation Substrate Cleavage Substrate Cleavage Active Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis tBid tBid Bid->tBid tBid->Mitochondrion Promotes release

Figure 1: Simplified overview of the major caspase activation pathways in apoptosis.

Data Presentation: Caspase-Specific Peptide-AMC Substrates

The specificity of a caspase assay is determined by the peptide sequence conjugated to the AMC fluorophore. Different caspases recognize and cleave distinct tetrapeptide motifs. The table below summarizes commonly used peptide-AMC substrates for various caspases.

Caspase TargetPeptide SequenceCommon Substrate NameExcitation (nm)Emission (nm)
Caspase-1Ac-YVAD-AMCAc-YVAD-AMC360-380440-460
Caspase-2Ac-VDVAD-AMCAc-VDVAD-AMC360-380440-460
Caspase-3/7Ac-DEVD-AMCAc-DEVD-AMC360-380440-460
Caspase-4Ac-LEVD-AMCAc-LEVD-AMC360-380440-460
Caspase-5Ac-WEHD-AMCAc-WEHD-AMC360-380440-460
Caspase-6Ac-VEID-AMCAc-VEID-AMC360-380440-460
Caspase-8Ac-IETD-AMCAc-IETD-AMC360-380440-460
Caspase-9Ac-LEHD-AMCAc-LEHD-AMC360-380440-460
Caspase-10Ac-AEVD-AMCAc-AEVD-AMC360-380440-460

Note: Excitation and emission wavelengths are approximate and may vary slightly depending on buffer conditions and instrumentation.

Experimental Protocols

Protocol 1: In Vitro Caspase Activity Assay in Cell Lysates

This protocol is designed for measuring caspase activity in cells that have been treated with a compound of interest to induce or inhibit apoptosis.

Materials:

  • Cells treated with experimental compounds

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Caspase-specific peptide-AMC substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • Free AMC standard for calibration

  • Black, flat-bottom 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Harvest treated and untreated (control) cells and wash once with ice-cold PBS.

    • Centrifuge at 300 x g for 5-10 minutes and discard the supernatant.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method such as the BCA assay. This is crucial for normalizing caspase activity.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 20-50 µg of protein) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Include the following controls:

      • Negative Control: Lysate from untreated cells.

      • Blank: Cell Lysis Buffer without lysate.

      • Inhibitor Control (Optional): Lysate from treated cells pre-incubated with a known caspase inhibitor.

  • Reaction Initiation and Measurement:

    • Add 5 µL of the 4 mM peptide-AMC substrate stock solution to each well to achieve a final concentration of 200 µM.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a defined incubation period. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Generate a standard curve using free AMC to convert relative fluorescence units (RFU) to the amount of AMC released (in pmol or nmol).

    • Normalize the caspase activity to the protein concentration of the lysate and express the results as pmol AMC/min/mg protein or as a fold-change relative to the untreated control.

Protocol 2: High-Throughput Screening (HTS) of Caspase Inhibitors/Activators

This protocol is adapted for screening a large number of compounds in a 96- or 384-well format.

Materials:

  • Recombinant active caspase (e.g., caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM EDTA, 10 mM DTT)

  • Caspase-specific peptide-AMC substrate

  • Compound library dissolved in DMSO

  • Black, low-volume 384-well microplate

  • Automated liquid handling systems

  • Fluorometric plate reader with kinetic reading capabilities

Procedure:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.

    • Include positive controls (no compound) and negative controls (known inhibitor).

  • Enzyme Addition:

    • Prepare a solution of the recombinant active caspase in Assay Buffer.

    • Dispense the enzyme solution into each well of the assay plate. The final enzyme concentration should be in the linear range of the assay.

  • Incubation (for inhibitors):

    • Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the peptide-AMC substrate in Assay Buffer.

    • Dispense the substrate solution into each well to initiate the reaction. The final substrate concentration should be at or near the Km value for the enzyme.

    • Immediately transfer the plate to a fluorometric reader and measure the rate of AMC release kinetically over 15-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence versus time curve) for each well.

    • Normalize the data to the positive controls (100% activity) and negative controls (0% activity).

    • Identify "hits" as compounds that either inhibit or activate the caspase activity beyond a certain threshold (e.g., >50% inhibition or >2-fold activation).

Workflow Diagrams

Cell_Based_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvest Cell Harvest Compound Treatment->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Plate Setup Plate Setup Protein Quantification->Plate Setup Add Reaction Buffer Add Reaction Buffer Plate Setup->Add Reaction Buffer Add Substrate Add Substrate Add Reaction Buffer->Add Substrate Incubate & Read Fluorescence Incubate & Read Fluorescence Add Substrate->Incubate & Read Fluorescence Standard Curve Generation Standard Curve Generation Incubate & Read Fluorescence->Standard Curve Generation Calculate Activity Calculate Activity Standard Curve Generation->Calculate Activity Normalize & Report Normalize & Report Calculate Activity->Normalize & Report

Figure 2: Workflow for a cell-based caspase activity assay.

HTS_Workflow Compound Plating Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Compound Incubation Compound Incubation Enzyme Addition->Compound Incubation Substrate Addition Substrate Addition Compound Incubation->Substrate Addition Kinetic Read Kinetic Read Substrate Addition->Kinetic Read Data Analysis Data Analysis Kinetic Read->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

References

Application Notes and Protocols for Measuring β-aspartyl Dipeptidase Activity with H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-aspartyl dipeptidases are exopeptidases that specifically cleave the peptide bond at the C-terminal side of a β-aspartyl residue in dipeptides. These enzymes are involved in various physiological processes, and their activity is of significant interest in biomedical research and drug development. This document provides a detailed protocol for the sensitive and continuous fluorometric assay of β-aspartyl dipeptidase activity using the substrate L-Aspartyl-7-amido-4-methylcoumarin (H-Asp(Amc)-OH). Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a direct measure of enzyme activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by β-aspartyl dipeptidase. The cleavage of the amide bond releases the free AMC fluorophore, which exhibits strong fluorescence with excitation and emission maxima in the ranges of 341-351 nm and 430-445 nm, respectively.[1][2][3] The rate of increase in fluorescence intensity is directly proportional to the β-aspartyl dipeptidase activity.

Materials and Reagents

  • Substrate: this compound (CAS 133628-73-6)

  • Enzyme: Purified or partially purified β-aspartyl dipeptidase

  • Standard: 7-Amino-4-methylcoumarin (AMC) (CAS 26093-31-2)

  • Buffer: e.g., 50 mM Tris-HCl, pH 7.5 (optimization may be required)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Fluorometer or microplate reader with fluorescence capabilities

    • Incubator or temperature-controlled cuvette holder

    • Standard laboratory pipettes and consumables

    • Black 96-well microplates (for microplate reader assays)

Experimental Protocols

Reagent Preparation

a) this compound Stock Solution (e.g., 10 mM):

  • Accurately weigh the required amount of this compound powder.

  • Dissolve in a minimal amount of DMSO.[4] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 290.27 g/mol ), dissolve it in 34.45 µL of DMSO.

  • Vortex until fully dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

b) 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (e.g., 1 mM):

  • Accurately weigh the required amount of AMC powder (MW: 175.18 g/mol ).

  • Dissolve in DMSO to prepare a 1 mM stock solution.

  • Store in aliquots at -20°C, protected from light.

c) Assay Buffer:

  • Prepare the desired assay buffer (e.g., 50 mM Tris-HCl).

  • Adjust the pH to the optimal range for the specific β-aspartyl dipeptidase being studied (e.g., pH 7.5). The optimal pH may need to be determined experimentally.

AMC Standard Curve

To quantify the enzyme activity, a standard curve of known AMC concentrations must be generated.

  • Prepare a series of dilutions of the AMC stock solution in the assay buffer to final concentrations ranging from 0 to 50 µM.

  • Add a fixed volume of each AMC dilution to the wells of a black 96-well microplate.

  • Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

  • Plot the fluorescence intensity (in arbitrary units) against the corresponding AMC concentration (in µM).

  • Perform a linear regression to obtain the slope of the standard curve, which will be used to convert the rate of fluorescence change in the enzymatic assay to the rate of product formation.

Enzyme Activity Assay Protocol
  • Assay Setup:

    • Prepare a reaction mixture in a microcentrifuge tube or directly in the wells of a black 96-well microplate.

    • The final reaction volume is typically 100-200 µL.

    • A typical reaction mixture contains:

      • Assay Buffer

      • This compound (final concentration to be optimized, e.g., 10-100 µM)

      • β-aspartyl dipeptidase solution

  • Assay Procedure:

    • Add the assay buffer and the this compound substrate solution to the microplate wells.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately start monitoring the increase in fluorescence intensity over time using a fluorometer set to the appropriate excitation and emission wavelengths for AMC.

    • Record data points every 30-60 seconds for a period of 10-30 minutes. Ensure that the initial reaction rate is linear.

  • Controls:

    • No-enzyme control: A reaction mixture containing the substrate and buffer but no enzyme, to measure the background fluorescence and substrate auto-hydrolysis.

    • No-substrate control: A reaction mixture containing the enzyme and buffer but no substrate, to measure the intrinsic fluorescence of the enzyme preparation.

Data Analysis
  • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing samples.

  • Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Convert the rate of fluorescence change (in RFU/min) to the rate of product formation (in µM/min or nmol/min) using the slope of the AMC standard curve.

    • Enzyme Activity (U/mL) = (Slope of enzymatic reaction / Slope of AMC standard curve) x Total reaction volume (mL)

      • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

ParameterValueReference
Excitation Maximum341-351 nm
Emission Maximum430-445 nm
Molar Mass175.18 g/mol
Solvent for StockDMSO

Table 2: Example AMC Standard Curve Data

AMC Concentration (µM)Fluorescence Intensity (RFU)
050
5550
101050
202050
404050
505050

Table 3: Kinetic Parameters of β-aspartyl Dipeptidase (Hypothetical Data)

Note: The following data are hypothetical and should be determined experimentally for the specific enzyme and conditions used.

SubstrateKm (µM)Vmax (nmol/min/mg)
This compoundTo be determinedTo be determined

Visualization of Workflows and Pathways

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage This compound This compound (Non-fluorescent Substrate) AMC AMC (Fluorescent Product) This compound->AMC β-aspartyl Dipeptidase Dipeptide β-Aspartyl Dipeptide

Caption: Enzymatic cleavage of this compound by β-aspartyl dipeptidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) C Set up Reaction Mixture (Buffer + Substrate) A->C B Prepare AMC Standard Curve H Quantify Activity using AMC Standard Curve B->H D Pre-incubate at Assay Temperature C->D E Initiate Reaction with Enzyme D->E F Monitor Fluorescence Increase E->F G Calculate Initial Velocity (v₀) F->G G->H

Caption: General workflow for the β-aspartyl dipeptidase activity assay.

Further Considerations

  • Enzyme Purity: The presence of other proteases in the enzyme preparation that can cleave this compound will lead to an overestimation of β-aspartyl dipeptidase activity. It is crucial to use a purified enzyme or specific inhibitors to dissect the target activity.

  • Substrate Specificity: While this compound is a substrate for β-aspartyl dipeptidase, it can also be cleaved by other enzymes such as glycosylasparaginase. Appropriate controls and characterization are necessary to ensure the measured activity is specific.

  • Inhibitor Screening: This assay is well-suited for high-throughput screening of potential β-aspartyl dipeptidase inhibitors. A control reaction with a known inhibitor should be included in such screens.

  • Kinetic Analysis: To determine the Michaelis-Menten constants (Km and Vmax), the assay should be performed with varying concentrations of this compound, and the initial velocities should be plotted against the substrate concentration. Non-linear regression analysis can then be used to fit the data to the Michaelis-Menten equation.

References

Application Notes and Protocols: H-Asp(Amc)-OH Assay in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic peptide substrates are essential tools for studying protease activity in biological samples, including tissue homogenates. These substrates are composed of a peptide sequence recognized by a specific protease, linked to a fluorescent reporter molecule. Upon cleavage of the peptide by the enzyme, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

This document provides detailed application notes and protocols for conducting protease assays in tissue homogenates using aminomethylcoumarin (AMC)-based substrates. While the user specified H-Asp(Amc)-OH, it is important to note that this particular substrate is primarily recognized by glycosylasparaginase and β-aspartyl dipeptidase[1][2]. However, the general principles and protocols outlined here are broadly applicable to a wide range of fluorogenic caspase substrates that utilize a C-terminal Asp residue linked to AMC, which are commonly employed in apoptosis research. Caspases, a family of cysteine proteases, are key mediators of programmed cell death (apoptosis) and inflammation[2].

The most widely used caspase substrates are tetrapeptides with specific recognition sequences for different caspases, such as Ac-DEVD-AMC for caspase-3 and -7, and Ac-LEHD-AMC for caspase-9[3][4]. The protocols provided below are tailored for these common caspase assays but can be adapted for other AMC-based protease substrates.

Principle of the Assay

The assay is based on the enzymatic cleavage of a synthetic peptide substrate conjugated to 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. When a caspase or other target protease in the tissue homogenate cleaves the peptide at the aspartate residue, the free AMC is liberated. The free AMC fluoresces brightly upon excitation, and the intensity of this fluorescence can be measured over time to determine the enzymatic activity in the sample. The rate of AMC release is proportional to the activity of the target protease in the tissue homogenate.

Signaling Pathway: Apoptosis

Caspases are central to the execution of apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Simplified overview of the apoptotic signaling pathways.

Experimental Workflow

The general workflow for a caspase activity assay in tissue homogenates involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue_Collection 1. Tissue Collection Homogenization 2. Homogenization in Lysis Buffer Tissue_Collection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant_Collection 4. Supernatant (Lysate) Collection Centrifugation->Supernatant_Collection Protein_Quantification 5. Protein Quantification (e.g., BCA assay) Supernatant_Collection->Protein_Quantification Plate_Setup 6. 96-well Plate Setup Protein_Quantification->Plate_Setup Add_Lysate 7. Add Tissue Lysate Plate_Setup->Add_Lysate Add_Substrate 8. Add Fluorogenic Substrate Add_Lysate->Add_Substrate Incubation 9. Incubate at 37°C Add_Substrate->Incubation Fluorescence_Reading 10. Read Fluorescence (Ex/Em = 380/460 nm) Incubation->Fluorescence_Reading Data_Calculation 12. Calculate Caspase Activity Fluorescence_Reading->Data_Calculation Standard_Curve 11. Generate AMC Standard Curve Standard_Curve->Data_Calculation

Figure 2: Experimental workflow for caspase activity assay in tissue homogenates.

Quantitative Data Summary

The following table summarizes kinetic parameters for commonly used fluorogenic caspase substrates. This data is typically determined using purified enzymes but provides a valuable reference for assays conducted in tissue homogenates.

SubstrateTarget Caspase(s)Km (µM)Excitation (nm)Emission (nm)Reference(s)
Ac-DEVD-AMCCaspase-3, -79.7 - 10380430-460
Ac-LEHD-AMCCaspase-9Not specified340-360440-460
Ac-YVAD-AMCCaspase-1Not specified380460
Ac-VEID-AMCCaspase-6Not specified380460
Ac-IETD-AMCCaspase-8Not specified380460

Experimental Protocols

Materials and Reagents
  • Tissues: Freshly harvested or frozen at -80°C.

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, and a protease inhibitor cocktail.

  • Caspase Assay Buffer: 100 mM HEPES (pH 7.2-7.4), 10% sucrose, 0.1% CHAPS, 1 mM EDTA, and 5-10 mM DTT.

  • Fluorogenic Substrate: e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AMC for caspase-9. Prepare a 10-20 mM stock solution in DMSO.

  • AMC Standard: 7-Amino-4-methylcoumarin for generating a standard curve. Prepare a stock solution in DMSO.

  • Protein Assay Reagent: e.g., Bicinchoninic acid (BCA) kit.

  • Equipment:

    • Dounce homogenizer or other tissue homogenizer.

    • Refrigerated microcentrifuge.

    • 96-well black, flat-bottom microplates.

    • Fluorometric microplate reader with filters for AMC (Excitation ~380 nm, Emission ~460 nm).

    • Standard laboratory equipment (pipettes, tubes, etc.).

Protocol 1: Preparation of Tissue Homogenates
  • Tissue Preparation: Weigh approximately 10-50 mg of fresh or frozen tissue. If frozen, keep on ice to prevent thawing.

  • Homogenization: Place the tissue in a pre-chilled Dounce homogenizer with 0.5 mL of ice-cold Lysis Buffer. Homogenize with 10-15 passes on ice.

  • Lysis: Transfer the homogenate to a microcentrifuge tube and incubate on ice for 10-30 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

  • Lysate Collection: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the tissue homogenate. Store on ice for immediate use or aliquot and store at -80°C for long-term storage.

  • Protein Concentration Determination: Determine the protein concentration of the tissue homogenate using a BCA protein assay or a similar method. This is crucial for normalizing the caspase activity.

Protocol 2: Fluorometric Caspase Activity Assay
  • Prepare Assay Buffer: Just before use, add DTT to the Caspase Assay Buffer to a final concentration of 5-10 mM.

  • Prepare AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in 1X Caspase Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).

  • Plate Setup: In a 96-well black microplate, add the AMC standards in triplicate. Also, prepare blank wells containing only the Caspase Assay Buffer.

  • Sample Preparation: Dilute the tissue homogenates with ice-cold Caspase Assay Buffer to a final protein concentration of 1-4 mg/mL. Add 10-50 µg of total protein from the tissue homogenate to each sample well. Adjust the final volume in each well to 100 µL with Caspase Assay Buffer.

  • Initiate Reaction: Add the fluorogenic substrate (e.g., Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically and should be within the linear range of the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of AMC released in each sample.

    • Express the caspase activity as nmol of AMC released per minute per mg of protein.

Conclusion

The protocols described provide a robust framework for the measurement of caspase activity in tissue homogenates using fluorogenic AMC-based substrates. Accurate protein quantification and the use of appropriate controls are critical for obtaining reliable and reproducible results. While this compound is not a typical substrate for caspases, the methodologies presented here for general caspase assays can be adapted for studying the activity of glycosylasparaginase or β-aspartyl dipeptidase with their specific substrate. These assays are invaluable tools in drug development and apoptosis research, enabling the quantitative assessment of protease activity in complex biological samples.

References

Troubleshooting & Optimization

How to reduce high background fluorescence in H-Asp(Amc)-OH assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in H-Asp(Amc)-OH (L-Aspartic acid 7-amido-4-methylcoumarin) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in this compound assays?

High background fluorescence in this compound assays can originate from several sources, broadly categorized as reagent-based, sample-based, and instrument-based.

  • Reagent-Based Sources:

    • Substrate Instability: this compound can undergo spontaneous hydrolysis (autohydrolysis), releasing the fluorescent product AMC even in the absence of enzymatic activity. This is a common cause of high background.

    • Contaminated Reagents: Buffers, water, or other assay components may be contaminated with fluorescent impurities.

    • Enzyme Preparation Impurities: The enzyme stock itself might contain contaminating proteases that can cleave the substrate.

  • Sample-Based Sources:

    • Autofluorescence: Biological samples, such as cell lysates or tissue homogenates, contain endogenous molecules (e.g., NADH, FAD, riboflavins) that fluoresce at similar wavelengths to AMC.[1]

    • Test Compound Interference: When screening compound libraries, the compounds themselves may be fluorescent, leading to a high background signal.[2]

  • Instrument-Based and Assay Vessel Sources:

    • Incorrect Plate Reader Settings: Suboptimal gain settings or incorrect excitation and emission wavelength filters can increase background noise.

    • Choice of Microplate: Using the wrong type of microplate is a frequent cause of high background. White or clear plates can contribute to background fluorescence and well-to-well crosstalk. Black plates are recommended for fluorescence assays to minimize this.[3][4]

    • Dirty or Scratched Plates: Residue or imperfections on the microplate can scatter light and increase background readings.

Q2: My "no-enzyme" control shows high and increasing fluorescence. What is the likely cause?

A high and rising signal in the no-enzyme control is a strong indicator of substrate autohydrolysis .[5] The this compound substrate is likely unstable in your assay buffer, leading to the non-enzymatic release of fluorescent AMC.

Q3: Can the components of my assay buffer contribute to high background?

Yes, certain buffer components can increase background fluorescence. For example, phenol red, a common pH indicator in cell culture media, is fluorescent. Components like serum in cell culture media can also contain enzymes that may cleave the substrate or have intrinsic fluorescence. It is crucial to test the background fluorescence of the buffer and its individual components.

Q4: How can I determine if my test compounds are causing the high background?

To check for compound autofluorescence, run a control plate containing the compounds in the assay buffer without the enzyme or substrate. This will measure the intrinsic fluorescence of your test compounds at the assay's excitation and emission wavelengths.

Troubleshooting Guides

Issue 1: High Background in "No-Enzyme" Control

This suggests that the background signal is independent of enzymatic activity.

Potential Cause Troubleshooting Step Expected Outcome
Substrate Autohydrolysis Prepare the this compound substrate solution fresh just before use. Optimize the assay buffer pH; autohydrolysis can be pH-dependent.A significant reduction in the background signal of the "no-enzyme" control over time.
Contaminated Buffer/Reagents Prepare fresh buffers using high-purity water and analytical-grade reagents. Sterile filter the buffer. Test the fluorescence of each buffer component individually.Identification and replacement of the contaminated reagent, leading to lower background.
Inappropriate Microplate Use opaque, black-walled, clear-bottom microplates specifically designed for fluorescence assays.Reduced background fluorescence and prevention of well-to-well crosstalk.
Issue 2: High Background in "No-Substrate" Control (in cell-based assays)

This points to autofluorescence from your biological samples or media.

Potential Cause Troubleshooting Step Expected Outcome
Media and Serum Autofluorescence For cell-based assays, replace standard media with a low-fluorescence or phenol red-free medium for the final assay steps. If possible, reduce the serum concentration.A decrease in background fluorescence originating from the assay medium.
Endogenous Cellular Fluorescence If using a microplate reader with this capability, select bottom-reading mode for adherent cells. This avoids exciting and detecting fluorescence from the media above the cells.Minimized contribution of media autofluorescence to the total signal.
Sub-optimal Plate Reader Settings Optimize the gain setting on your plate reader. Use the lowest gain that provides an adequate signal window for your positive controls.An improved signal-to-noise ratio.

Experimental Protocols

Protocol 1: Assessing this compound Autohydrolysis

This protocol helps determine the stability of your substrate in the assay buffer.

  • Prepare Assay Buffer: Prepare your standard assay buffer.

  • Prepare Substrate Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Set Up Controls: In a 96-well black, clear-bottom plate, add the assay buffer to multiple wells.

  • Add Substrate: Add the this compound stock solution to the wells to the final assay concentration.

  • Incubate and Read: Incubate the plate at your standard assay temperature. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 2 hours) using the appropriate excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).

  • Analyze Data: Plot the fluorescence intensity versus time. A steady increase in fluorescence indicates autohydrolysis.

Protocol 2: Optimizing Enzyme and Substrate Concentrations

This checkerboard titration will help you find the optimal concentrations to maximize the signal-to-background ratio.

  • Enzyme Dilution Series: Prepare a serial dilution of your enzyme in the assay buffer.

  • Substrate Dilution Series: Prepare a serial dilution of this compound in the assay buffer.

  • Plate Setup: In a 96-well black plate, set up a matrix where each row has a different enzyme concentration and each column has a different substrate concentration.

  • Include Controls: Be sure to include "no-enzyme" controls for each substrate concentration and "no-substrate" controls for each enzyme concentration.

  • Initiate Reaction and Read: Add the enzyme to the substrate-containing wells to start the reaction. Immediately begin kinetic readings on a microplate reader at your assay temperature.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each combination. Plot the signal-to-background ratio for each condition to identify the optimal concentrations.

Visualizations

Enzymatic_Reaction Enzymatic Cleavage of this compound This compound This compound (Substrate) Non-fluorescent AMC AMC (Product) Highly Fluorescent This compound->AMC Enzymatic Cleavage Aspartic_Acid Aspartic Acid This compound->Aspartic_Acid Enzymatic Cleavage Enzyme Enzyme (e.g., Caspase) Enzyme->this compound Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background Fluorescence Check_No_Enzyme Check 'No-Enzyme' Control Start->Check_No_Enzyme High_BG_No_Enzyme High Background? Check_No_Enzyme->High_BG_No_Enzyme Check_Autohydrolysis Assess Substrate Autohydrolysis High_BG_No_Enzyme->Check_Autohydrolysis Yes Check_Sample_BG Check 'No-Substrate' Control (Sample Autofluorescence) High_BG_No_Enzyme->Check_Sample_BG No Check_Reagents Check Reagent Contamination Check_Autohydrolysis->Check_Reagents Check_Plates Use Black Microplates Check_Reagents->Check_Plates Optimize_Reader Optimize Plate Reader Settings Check_Plates->Optimize_Reader High_Sample_BG High Background? Check_Sample_BG->High_Sample_BG Change_Media Use Low-Fluorescence Media High_Sample_BG->Change_Media Yes High_Sample_BG->Optimize_Reader No Use_Bottom_Read Use Bottom-Reading Mode Change_Media->Use_Bottom_Read Use_Bottom_Read->Optimize_Reader Solution Reduced Background Optimize_Reader->Solution

References

Technical Support Center: Optimizing H--Asp(Amc)-OH Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing incubation time in H-Asp(Amc)-OH enzyme kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it assay?

This compound (L-Aspartic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain peptidases. The enzyme cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. It is commonly used to assay aspartyl aminopeptidases, such as the Plasmodium falciparum M18 aspartyl aminopeptidase (PfM18AAP) and human aspartyl aminopeptidase (DNPEP).

Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?

The optimal excitation wavelength for AMC is approximately 360-380 nm, and the optimal emission wavelength is around 440-460 nm.[1] It is recommended to confirm the optimal wavelengths on your specific instrument.

Q3: What type of microplate should be used for this assay?

For fluorescence-based assays, it is best to use black, opaque microplates, preferably with clear bottoms if you need to monitor cell morphology.[2] The black walls minimize light scatter and reduce background fluorescence, which improves the signal-to-noise ratio.

Q4: How can I determine the optimal enzyme and substrate concentrations?

Determining the optimal concentrations of your enzyme and the this compound substrate is a critical first step. A common approach is to perform a matrix of experiments varying both concentrations to find the ideal balance for a robust and linear reaction rate. As a starting point, aim for a substrate concentration that is 10- to 20-fold higher than the Michaelis-Menten constant (Km) to ensure the enzyme is the limiting factor in the reaction. The enzyme concentration should be adjusted so that less than 10% of the substrate is consumed during the experiment to maintain initial velocity conditions.

Troubleshooting Guide

Issue 1: High Background Fluorescence

  • Question: My negative control wells (no enzyme) show a high fluorescence signal. What could be the cause?

  • Answer: High background fluorescence can be caused by several factors:

    • Substrate Instability: The this compound substrate may be degrading spontaneously in your assay buffer. To check for this, incubate the substrate in the buffer without the enzyme and measure the fluorescence over time. A significant increase in signal indicates instability.

    • Contaminated Reagents: Your buffer components or water may be contaminated with fluorescent compounds. Always use high-purity reagents and freshly prepared buffers.

    • Autofluorescence: Components in your sample, such as cell lysates, may be inherently fluorescent. Run a control with the sample but without the this compound substrate to determine the level of autofluorescence.

Issue 2: Low or No Signal

  • Question: I am not seeing a significant increase in fluorescence in my experimental wells. What should I check?

  • Answer: A low or absent signal can be due to:

    • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always keep enzymes on ice unless the protocol specifies otherwise and avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme if possible.[3]

    • Suboptimal Reaction Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for your enzyme. Consult the literature for the specific enzyme's optimal conditions.[3]

    • Incorrect Instrument Settings: Ensure the gain setting on your fluorescence plate reader is appropriately adjusted.

    • Missing Reagents: Double-check that all necessary components (enzyme, substrate, buffer) were added to the reaction wells.[3]

Issue 3: Non-linear Reaction Progress Curves

  • Question: The rate of my enzymatic reaction is not linear over time. Why is this happening?

  • Answer: Non-linearity in the reaction progress curve can be attributed to:

    • Substrate Depletion: If the enzyme concentration is too high, the substrate will be consumed rapidly, leading to a decrease in the reaction rate. To extend the linear range, you can reduce the enzyme concentration.

    • Product Inhibition: The product of the reaction (in this case, AMC and L-Aspartic acid) may be inhibiting the enzyme.

    • Enzyme Instability: The enzyme may not be stable under the assay conditions over the entire incubation period.

    • Inner Filter Effect: At high substrate or product concentrations, the solution can absorb the excitation or emission light, leading to a non-linear relationship between the amount of product and the fluorescence signal.

Experimental Protocols & Data

Protocol: Optimizing Incubation Time for this compound Assay

This protocol provides a general framework for optimizing the incubation time for a kinetic assay using this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5). Ensure all buffer components are at room temperature before use.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in a suitable buffer and store it on ice.
  • Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the desired stock concentration with the assay buffer.

2. Enzyme Titration (to determine optimal enzyme concentration):

  • In a 96-well black microplate, add a fixed, saturating concentration of this compound to each well.
  • Add serial dilutions of the enzyme to the wells.
  • Measure the fluorescence kinetically over a set period (e.g., 60 minutes) with readings every 1-2 minutes.
  • Plot the initial reaction velocity against the enzyme concentration and select a concentration that gives a robust linear rate.

3. Substrate Titration (to determine Km):

  • Using the optimal enzyme concentration determined above, set up reactions with varying concentrations of this compound.
  • Measure the initial velocities for each substrate concentration.
  • Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

4. Incubation Time Optimization:

  • Using the optimal enzyme and a substrate concentration around the Km, set up a time-course experiment.
  • Measure the fluorescence at various time points (e.g., 0, 5, 10, 15, 30, 45, 60 minutes).
  • Plot the fluorescence signal versus time to identify the linear range of the reaction. The optimal incubation time for an endpoint assay should fall within this linear range.

Data Presentation

Table 1: Typical Kinetic Parameters for Aspartyl Aminopeptidases with AMC-conjugated Substrates

EnzymeSubstrateKm (mM)Vmax (mM/min)Optimal pH
Lactobacillales PepAH-Asp-pNA0.98 ± 0.0060.1 ± 0.0025.0

Note: Data for H-Asp-pNA is shown as a proxy; specific data for this compound may vary. pNA (p-nitroanilide) is a colorimetric leaving group.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
High BackgroundSubstrate InstabilityTest substrate stability in buffer without enzyme.
Contaminated ReagentsUse high-purity water and fresh buffer components.
Low/No SignalInactive EnzymeUse a fresh enzyme aliquot; include a positive control.
Suboptimal ConditionsOptimize pH, temperature, and buffer composition.
Non-linear ReactionSubstrate DepletionReduce enzyme concentration.
Inner Filter EffectReduce substrate concentration or apply correction formulas.

Visualizations

Experimental Workflow for Optimizing Incubation Time

experimental_workflow cluster_prep 1. Preparation cluster_enzyme_opt 2. Enzyme Optimization cluster_substrate_opt 3. Substrate Optimization cluster_time_opt 4. Incubation Time Optimization prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Stocks enzyme_titration Perform Enzyme Titration prep_reagents->enzyme_titration determine_enzyme_conc Determine Optimal Enzyme Concentration enzyme_titration->determine_enzyme_conc substrate_titration Perform Substrate Titration determine_enzyme_conc->substrate_titration determine_km Determine Km substrate_titration->determine_km time_course Run Time-Course Experiment determine_km->time_course identify_linear_range Identify Linear Range time_course->identify_linear_range

Caption: Workflow for optimizing enzyme kinetics assay parameters.

Troubleshooting Logic Diagram

troubleshooting_workflow cluster_high_bg High Background? cluster_low_signal Low/No Signal? cluster_nonlinear Non-linear Rate? start Assay Problem Encountered check_substrate Test Substrate Stability start->check_substrate check_enzyme Verify Enzyme Activity start->check_enzyme check_enzyme_conc Reduce Enzyme Concentration start->check_enzyme_conc check_reagents Check Reagent Purity check_substrate->check_reagents check_conditions Optimize Assay Conditions check_enzyme->check_conditions check_substrate_conc Check for Inner Filter Effect check_enzyme_conc->check_substrate_conc

Caption: Logical steps for troubleshooting common assay issues.

References

Troubleshooting poor signal-to-noise ratio with H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Asp(Amc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as H-Asp-amido-4-methylcoumarin, is a fluorogenic substrate primarily used for the sensitive and specific assay of enzymes such as glycosylasparaginase and β-aspartyl dipeptidase.[1] Enzymatic cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for the kinetic measurement of enzyme activity. Its application is particularly valuable in the rapid diagnosis of aspartylglycosaminuria, a lysosomal storage disorder.[1][2]

Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?

The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 360-380 nm and an optimal emission wavelength between 440-460 nm.[3] It is recommended to perform a spectrum scan on your specific instrument to determine the optimal settings.

Q3: How should this compound be stored and handled?

For long-term storage, this compound should be kept at temperatures below -15°C with the container well-sealed.[4] Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is typically stable for up to 6 months, and at -20°C, for up to 1 month.

Q4: How can I improve the solubility of this compound?

If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution. It is crucial to select an appropriate solvent for your stock solution based on the product's solubility characteristics.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio (S/N) can manifest as high background fluorescence, low signal intensity, or high well-to-well variability. Below are common causes and troubleshooting steps to address these issues.

High Background Fluorescence

High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a reduced S/N ratio.

Potential Cause Troubleshooting Recommendations
Autofluorescence from Media or Buffers Use phenol red-free media during the assay. Test individual buffer components for inherent fluorescence.
Substrate Instability/Autohydrolysis Prepare fresh substrate stock solutions. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to measure non-enzymatic hydrolysis.
Contaminated Reagents Use high-purity water and reagents. Check buffers for microbial contamination, which may introduce exogenous enzymes. Filter-sterilize buffers if necessary.
Nonspecific Binding of Substrate Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer. Increase the number and stringency of wash steps in cell-based assays.
Microplate Issues Use black, opaque microplates to minimize background fluorescence and light scatter. Avoid using the outer wells, which are prone to evaporation.
Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise.

Potential Cause Troubleshooting Recommendations
Suboptimal Excitation/Emission Wavelengths Verify that the instrument's filter settings match the optimal wavelengths for AMC (Ex: 360-380 nm, Em: 440-460 nm).
Incorrect Substrate Concentration The substrate concentration may be too far below the Michaelis constant (Km) of the enzyme. Perform a substrate titration to determine the optimal concentration.
Low Enzyme Activity Ensure the enzyme is active and has been stored correctly. Optimize assay conditions such as pH, temperature, and buffer composition for your specific enzyme. Test enzyme activity with a known positive control.
Presence of Inhibitors The sample may contain endogenous inhibitors. Include a positive control with a known amount of purified enzyme to test for inhibition.
Photobleaching Minimize the exposure of the fluorescent substrate and product to light. Use anti-fade reagents if applicable for microscopy.
High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential Cause Troubleshooting Recommendations
Inconsistent Reagent Dispensing Ensure proper mixing of all solutions before dispensing. Use calibrated pipettes and consistent pipetting techniques.
Temperature Gradients Across the Plate Allow the plate to equilibrate to room temperature before reading. Ensure uniform incubation conditions.
Edge Effects in Microplate Avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS to create a humidity barrier.

Experimental Protocols

General Protocol for a Glycosylasparaginase Fluorometric Assay

This protocol provides a general framework for measuring glycosylasparaginase activity using this compound. Optimization of concentrations and incubation times is recommended for specific experimental conditions.

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme solution (e.g., cell lysate or purified enzyme)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve for AMC:

    • Prepare serial dilutions of a known concentration of 7-amino-4-methylcoumarin (AMC) in the assay buffer.

    • Add the AMC standards to the microplate.

    • Measure the fluorescence at Ex/Em = 360-380/440-460 nm.

    • Plot the fluorescence intensity versus AMC concentration to generate a standard curve.

  • Prepare the reaction mixture:

    • In each well of the microplate, add the assay buffer.

    • Add the enzyme solution to the appropriate wells. Include a no-enzyme control.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).

  • Initiate the enzymatic reaction:

    • Add the this compound substrate to all wells to initiate the reaction. The final substrate concentration should be optimized (typically in the low micromolar range).

    • Mix gently.

  • Measure fluorescence:

    • Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using the optimal excitation and emission wavelengths for AMC.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For endpoint assays, subtract the fluorescence of the no-enzyme control from the values of the enzyme-containing wells.

    • Convert the fluorescence readings to the amount of product formed using the AMC standard curve.

    • Calculate the enzyme activity, typically expressed as pmol or nmol of AMC released per minute per mg of protein.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Signal-to-Noise Ratio Start Poor S/N Ratio High_Background High Background? Start->High_Background Low_Signal Low Signal? High_Background->Low_Signal No Check_Autofluorescence Check Autofluorescence (Media/Buffer) High_Background->Check_Autofluorescence Yes High_Variability High Variability? Low_Signal->High_Variability No Check_Wavelengths Verify Ex/Em Wavelengths Low_Signal->Check_Wavelengths Yes Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Solution Improved S/N Ratio High_Variability->Solution No Check_Substrate_Stability Check Substrate Stability (Autohydrolysis) Check_Autofluorescence->Check_Substrate_Stability Check_Reagents Check Reagent Purity (Contamination) Check_Substrate_Stability->Check_Reagents Optimize_Blocking Optimize Blocking/ Washing Check_Reagents->Optimize_Blocking Optimize_Blocking->Solution Optimize_Substrate_Conc Optimize Substrate Concentration Check_Wavelengths->Optimize_Substrate_Conc Check_Enzyme_Activity Check Enzyme Activity & Conditions Optimize_Substrate_Conc->Check_Enzyme_Activity Test_for_Inhibitors Test for Inhibitors Check_Enzyme_Activity->Test_for_Inhibitors Test_for_Inhibitors->Solution Check_Temperature Ensure Uniform Temperature Check_Pipetting->Check_Temperature Address_Edge_Effects Address Plate Edge Effects Check_Temperature->Address_Edge_Effects Address_Edge_Effects->Solution

Caption: A flowchart for troubleshooting poor signal-to-noise ratios.

Signaling_Pathway Enzymatic Assay Principle Substrate This compound (Non-fluorescent) Enzyme Glycosylasparaginase or β-aspartyl dipeptidase Substrate->Enzyme Cleavage Product1 Aspartic Acid Enzyme->Product1 Product2 7-Amino-4-methylcoumarin (AMC) (Highly Fluorescent) Enzyme->Product2 Detection Fluorescence Detection (Ex: 360-380 nm, Em: 440-460 nm) Product2->Detection

Caption: The enzymatic cleavage of this compound to produce a fluorescent signal.

References

Technical Support Center: Preventing Photobleaching of AMC in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the photobleaching of 7-Amino-4-methylcoumarin (AMC) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my AMC signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like AMC, which causes it to lose its ability to fluoresce.[1] This fading of your fluorescent signal occurs when the AMC molecules are exposed to high-intensity excitation light, leading to a gradual decrease in signal during your imaging session.[1]

Q2: What are the primary causes of AMC photobleaching?

A2: The primary drivers of photobleaching are:

  • High-Intensity Illumination: Using excessive laser power or lamp intensity accelerates the rate at which AMC molecules are destroyed.

  • Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[1]

  • Presence of Molecular Oxygen: In the excited state, fluorophores can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically damage the fluorophore, rendering it non-fluorescent.[2]

Q3: How can I distinguish between photobleaching and other issues like enzyme inactivity or substrate degradation?

A3: To determine if signal loss is due to photobleaching, you can perform a simple control. First, image a region of your sample. Then, move to an adjacent, un-imaged area that also contains your fluorescently labeled specimen. If this new area initially shows a bright signal that then fades upon imaging, photobleaching is the most likely cause. For issues related to enzyme assays, such as enzyme inactivity or substrate autohydrolysis, you would typically see a consistently low or absent signal from the start of the experiment, or a high background signal, respectively.[3]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. Most of these reagents work by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation process. By neutralizing these damaging molecules, antifade reagents protect the fluorophores and prolong their fluorescent signal. Common antifade agents include 1,4-diazabicyclo-[2.2.2]octane (DABCO) and p-phenylenediamine (PPD).

Q5: Will using an antifade reagent affect the initial brightness of my AMC fluorescence?

A5: It is possible for some antifade reagents to cause an initial reduction in fluorescence intensity, a phenomenon known as quenching. However, these reagents will still significantly slow down the rate of fading, ultimately allowing for longer imaging times. The ideal antifade reagent will provide substantial protection against photobleaching with minimal initial quenching of the signal.

Troubleshooting Guide: Minimizing AMC Photobleaching

If you are experiencing rapid fading of your AMC signal, follow these troubleshooting steps to mitigate photobleaching.

Problem Possible Cause Suggested Solution
Rapid signal loss during imaging High-intensity excitation lightReduce the laser power or illumination intensity to the lowest level that still provides a sufficient signal-to-noise ratio.
Prolonged exposure to lightDecrease the camera exposure time to the shortest duration necessary for clear image acquisition. Minimize the total time the sample is illuminated by only exposing it when actively capturing an image.
Fading signal in fixed cells Inappropriate mounting mediumUse a commercial antifade mounting medium specifically designed to reduce photobleaching.
Inconsistent fluorescence between samples Variation in illumination across the field of viewUse a flat-field correction to normalize the illumination intensity across your images.
Different levels of photobleaching between samplesStandardize your imaging protocol for all samples to ensure consistent light exposure.

Quantitative Data Summary

The use of a suitable antifade mounting medium can significantly enhance the photostability of coumarin dyes like AMC. The following table summarizes the effect of the antifade reagent VECTASHIELD® on the photobleaching half-life of coumarin compared to other common fluorophores. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

FluorochromeMounting MediumPhotobleaching Half-life (seconds)
Coumarin 90% Glycerol in PBS (pH 8.5)25
Coumarin VECTASHIELD®106
Fluorescein90% Glycerol in PBS (pH 8.5)9
FluoresceinVECTASHIELD®96
Tetramethyl rhodamine90% Glycerol in PBS (pH 8.5)7
Tetramethyl rhodamineVECTASHIELD®330

Experimental Protocols

Protocol 1: Quantifying the Photostability of AMC with and without an Antifade Reagent

This protocol outlines a method to measure and compare the rate of AMC photobleaching in a standard mounting medium versus an antifade mounting medium using time-lapse fluorescence microscopy.

1. Sample Preparation:

  • Prepare your biological samples and stain them with your AMC-conjugated probe according to your standard protocol.

  • After the final wash step, divide your samples into two groups.

  • For the control group, mount the coverslips onto microscope slides using a standard mounting medium (e.g., 90% glycerol in PBS, pH 8.5).

  • For the experimental group, mount the coverslips using a commercial antifade mounting medium (e.g., VECTASHIELD® or ProLong™ Gold).

  • Allow the mounting medium to cure according to the manufacturer's instructions, typically at room temperature in the dark.

2. Microscopy Setup and Image Acquisition:

  • Use a widefield or confocal fluorescence microscope equipped with a suitable filter set for AMC (e.g., excitation ~350 nm, emission ~450 nm).

  • Set the imaging parameters:

    • Excitation Intensity: Choose a fixed, moderate intensity that provides a good initial signal and keep it constant for all experiments.

    • Exposure Time: Select a consistent exposure time for all images.

    • Time Interval: Acquire a series of images at regular intervals (e.g., every 10 seconds). The total duration should be long enough to observe significant photobleaching in the control sample.

  • For each sample, select a representative field of view and begin the time-lapse acquisition.

3. Data Analysis:

  • Region of Interest (ROI) Selection: In your image analysis software, select multiple ROIs within the fluorescently labeled structures. Also, select a background ROI in an area with no fluorescence.

  • Intensity Measurement: For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

  • Background Correction: Subtract the mean background intensity from the mean intensity of each ROI for every time point.

  • Normalization: For each ROI, normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time for each group (control and antifade).

  • Half-life (t1/2) Determination: From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life.

Visualizations

The following diagrams illustrate the key processes involved in AMC photobleaching and the experimental workflow for its prevention and analysis.

Photobleaching_Mechanism cluster_fluorophore AMC Fluorophore cluster_process Photophysical & Photochemical Processes Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Fluorescence Triplet_State Excited Triplet State (T1) Excited_State->Triplet_State Intersystem Crossing Fluorescence Fluorescence Excited_State->Fluorescence Bleached_AMC Photobleached AMC (Non-fluorescent) Excited_State->Bleached_AMC ROS Reactive Oxygen Species (ROS) Triplet_State->ROS Energy Transfer to O2 Excitation Excitation Light (High Intensity) Excitation->Ground_State Absorption ROS->Excited_State Chemical Reaction Antifade Antifade Reagent (e.g., DABCO) Antifade->ROS Scavenges

Caption: Mechanism of AMC photobleaching and the role of antifade reagents.

Experimental_Workflow Start Start: AMC-labeled Sample Sample_Prep Sample Preparation (Staining & Washing) Start->Sample_Prep Mounting Mounting Sample_Prep->Mounting Group_A Group A: Standard Medium (e.g., Glycerol/PBS) Mounting->Group_A Group_B Group B: Antifade Medium (e.g., VECTASHIELD®) Mounting->Group_B Imaging Time-Lapse Fluorescence Microscopy Group_A->Imaging Group_B->Imaging Data_Analysis Data Analysis (Intensity vs. Time) Imaging->Data_Analysis Results Compare Photobleaching Rates & Half-lives Data_Analysis->Results End End Results->End

Caption: Experimental workflow for comparing AMC photostability.

References

H-Asp(Amc)-OH solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-Asp(Amc)-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or L-Aspartic acid 7-amido-4-methylcoumarin, is a fluorogenic substrate used in enzymatic assays. It is primarily utilized for the sensitive and specific fluorometric detection of glycosylasparaginase and β-aspartyl dipeptidase activity. Cleavage of the amide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) group by these enzymes results in a significant increase in fluorescence, allowing for the quantification of enzyme activity.

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

The solubility of this compound in aqueous buffers can be challenging due to its molecular structure. It contains both a hydrophilic aspartic acid residue and a hydrophobic 7-amido-4-methylcoumarin (AMC) moiety. This amphipathic nature can lead to poor solubility in purely aqueous solutions. Furthermore, the net charge of the molecule, which is dependent on the pH of the buffer, plays a crucial role in its solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose.[1] this compound is generally soluble in DMSO at concentrations of 10 mM or higher. This stock solution can then be diluted into the desired aqueous assay buffer to the final working concentration.

Q4: What is a typical working concentration for this compound in an assay?

The optimal working concentration of this compound will depend on the specific enzyme and assay conditions. However, typical concentrations for AMC-conjugated substrates in enzymatic assays are in the low micromolar (µM) range. It is crucial to keep the final concentration of DMSO in the assay as low as possible (ideally below 1%) to avoid potential inhibition of the enzyme or other interferences.

Q5: How should I store my this compound solutions?

Lyophilized this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Protect the stock solution from light, as the AMC fluorophore can be light-sensitive. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered when preparing aqueous solutions of this compound.

Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue and can often be resolved by optimizing the dissolution protocol and buffer conditions.

Troubleshooting_Workflow start Start: Precipitate observed in aqueous solution check_dmso Is the final DMSO concentration < 1%? start->check_dmso increase_dmso Increase DMSO in buffer (up to 5% if enzyme tolerates) check_dmso->increase_dmso No check_ph Is the buffer pH appropriate for this compound charge? check_dmso->check_ph Yes increase_dmso->check_ph adjust_ph Adjust buffer pH (aim for pH > 4.5) check_ph->adjust_ph No use_sonication Did you use sonication or gentle warming? check_ph->use_sonication Yes adjust_ph->use_sonication apply_sonication Apply gentle sonication and/or warm to 37°C use_sonication->apply_sonication No lower_concentration Is the final this compound concentration too high? use_sonication->lower_concentration Yes apply_sonication->lower_concentration reduce_concentration Lower the final working concentration lower_concentration->reduce_concentration Yes fail Issue persists: Consider alternative buffer or substrate lower_concentration->fail No success Success: Clear Solution reduce_concentration->success

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Understanding the Role of pH

The solubility of this compound in aqueous solutions is significantly influenced by its net charge, which is determined by the pH of the buffer. This compound has three ionizable groups: the α-carboxyl group, the side-chain carboxyl group of the aspartic acid, and the α-amino group.

Ionizable GroupApproximate pKa
α-Carboxyl~2.1
Aspartic Acid Side-Chain Carboxyl~3.9
α-Amino~9.8

At a pH below its isoelectric point (pI), a peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge. Peptides are often least soluble at their pI, where the net charge is zero. For this compound, with two acidic groups and one basic group, the pI will be at a low pH. To maximize solubility, it is generally advisable to work at a pH that is at least one unit away from the pI.

pH_Charge_Relationship cluster_ph pH Scale cluster_charge Predicted Net Charge ph2 pH < 2.1 charge_pos Net Charge: +1 ph2->charge_pos α-COOH: 0 Asp-COOH: 0 α-NH3+: +1 ph3 pH ~ 3.0 charge_zero Net Charge: ~0 (pI) ph3->charge_zero α-COO-: -1 Asp-COOH: 0 α-NH3+: +1 ph5 pH ~ 5.0 charge_neg1 Net Charge: -1 ph5->charge_neg1 α-COO-: -1 Asp-COO-: -1 α-NH3+: +1 ph8 pH > 7.0 ph8->charge_neg1 α-COO-: -1 Asp-COO-: -1 α-NH3+: +1 charge_neg2 Net Charge: -2

Caption: Predicted net charge of this compound at various pH ranges.

Based on the pKa values, to achieve a net negative charge and potentially improve solubility, it is recommended to use a buffer with a pH of 4.5 or higher.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 290.28 g/mol .

    • For 1 mg of this compound, add approximately 344.5 µL of DMSO.

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the powder is not fully dissolved, gently sonicate the tube in a water bath for 5-10 minutes. Alternatively, warm the solution to 37°C for a short period.[2]

  • Once fully dissolved, the solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous buffer (e.g., PBS, HEPES, Tris) at the appropriate pH

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound in your assay.

  • Calculate the volume of the 10 mM DMSO stock solution needed to achieve this final concentration in your total assay volume.

  • Add the appropriate volume of the aqueous buffer to a new tube.

  • While gently vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock solution drop-wise to the buffer. This gradual addition helps to prevent localized high concentrations of the substrate that can lead to precipitation.

  • Vortex the final working solution briefly to ensure homogeneity.

  • Use the freshly prepared working solution in your assay immediately. Do not store aqueous solutions of this compound for extended periods.

Quantitative Solubility Data Summary
Solvent/BufferExpected SolubilityRecommendations & Remarks
DMSO High (>10 mM)Recommended for preparing concentrated stock solutions.
DMF (Dimethylformamide) HighAn alternative to DMSO for stock solutions.
Water Very LowDirect dissolution in water is not recommended.
PBS (pH 7.4) LowProne to precipitation. Final concentration is typically limited to the low µM range after dilution from a DMSO stock.
HEPES (pH 7.0-8.0) LowSimilar to PBS, solubility is limited. The zwitterionic nature of HEPES may offer some advantages over phosphate buffers in certain assays.
Acetate Buffer (pH 4.5-5.5) ModerateA buffer in this pH range may improve solubility by ensuring a net negative charge on the molecule.

Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always perform small-scale solubility tests and optimize conditions for their specific experimental setup.

References

Technical Support Center: H-Asp(Amc)-OH and AMC-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on the performance of assays utilizing AMC (7-amino-4-methylcoumarin) conjugated substrates, with a focus on H-Asp(Amc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is an this compound assay?

The this compound assay is a fluorometric method used to measure the activity of specific enzymes. This compound is a substrate composed of L-Aspartic acid linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When an enzyme cleaves the bond between the aspartic acid and AMC, the AMC is released, producing a measurable fluorescent signal. This specific substrate is used for assaying enzymes like glycosylasparaginase and β-aspartyl dipeptidase[1][2].

Q2: How is this related to caspase assays?

While this compound is specific for certain enzymes, the underlying technology is common to many other assays, most notably caspase assays used in apoptosis research[3]. Caspase assays use different peptide sequences conjugated to AMC, such as Ac-DEVD-AMC for caspase-3 and caspase-7[3]. The principles of enzymatic cleavage, AMC release, and the critical role of pH are shared across all these AMC-based assays.

Q3: Why is pH a critical parameter in this assay?

The pH of the assay buffer is critical for two primary reasons:

  • Enzyme Activity: Every enzyme has an optimal pH range at which it exhibits maximum catalytic activity. Deviations from this optimal pH can lead to a significant reduction in or complete loss of enzyme function. Most caspase assays, for example, are performed at a neutral pH between 7.2 and 7.5.

  • Fluorophore Quantum Yield: The fluorescence intensity of the released AMC molecule can itself be pH-dependent. Significant changes in pH can alter the fluorescence signal, leading to inaccurate measurements of enzyme activity.

Troubleshooting Guide

Q4: I am seeing low or no fluorescent signal. What could be the cause?

Several factors can lead to a weak signal. Regarding pH, consider the following:

  • Suboptimal Buffer pH: The pH of your assay buffer may be outside the optimal range for your target enzyme. Most enzymes measured with AMC substrates, such as caspases, function best in a neutral pH environment, typically between 7.2 and 7.4. An acidic or alkaline buffer can drastically reduce enzyme activity.

  • Action:

    • Verify the pH of your assay buffer using a calibrated pH meter.

    • Ensure the buffer has sufficient buffering capacity to handle any pH changes introduced by the sample lysate. HEPES is a commonly used buffer for this purpose.

Q5: My background fluorescence is very high. How can I fix this?

High background can stem from substrate degradation or autofluorescence. An incorrect pH can contribute to this issue.

  • Spontaneous Substrate Hydrolysis: If the assay buffer pH is too high or too low, it can cause the this compound or other AMC-conjugated substrates to break down non-enzymatically, releasing free AMC and elevating the background signal.

  • Action:

    • Always include a "no-enzyme" or "substrate-only" control well to measure the background fluorescence.

    • Confirm your assay buffer is at the recommended neutral pH (typically 7.2-7.5).

    • Prepare fresh substrate solution for each experiment, as prolonged storage in buffer can lead to degradation.

Q6: My results are inconsistent and not reproducible. Could pH be the problem?

Yes, inconsistent pH is a common source of poor reproducibility.

  • Inconsistent Buffer Preparation: Small variations in pH between different batches of assay buffer can lead to significant differences in measured enzyme activity.

  • Sample-Induced pH Shift: The cell lysate or purified enzyme solution, if not well-buffered, can alter the final pH of the reaction in the well. Lysis buffers are also typically buffered to pH 7.4 or 7.5 to ensure stability.

  • Action:

    • Prepare a large batch of assay buffer, validate its pH, and use it for an entire set of related experiments.

    • Ensure your lysis buffer has adequate buffering capacity.

    • Consider measuring the pH of a sample well after adding all components (buffer, lysate, substrate) to check for any significant shifts.

Data & Protocols

Quantitative Data Summary

The tables below summarize typical buffer compositions and highlight pH-related troubleshooting points.

Table 1: Example Assay Buffer Compositions for AMC-Based Assays

Buffer ComponentConcentrationpHTarget Enzyme/AssaySource(s)
HEPES100 mM7.2Caspase
HEPES50 mM7.4Caspase
HEPES20 mM7.4Caspase-3
PIPES20 mM7.2Recombinant Caspases
HEPES (Lysis Buffer)50 mM7.5General Cell Lysate
PBS (Assay Diluent)0.01 M7.4L-Asparaginase

Table 2: Troubleshooting Summary for pH-Related Issues

IssuePotential pH-Related CauseRecommended Action
Low Signal Buffer pH is outside the optimal range for the enzyme.Calibrate pH meter and verify buffer pH is between 7.2-7.5.
High Background Non-enzymatic hydrolysis of the substrate due to extreme pH.Ensure buffer pH is neutral. Run a substrate-only control.
Poor Reproducibility Inconsistent pH between buffer batches or sample-induced pH shifts.Use a single, validated buffer batch. Check the final reaction pH.
Experimental Protocols

Protocol: General Fluorometric Caspase-3/7 Activity Assay

This protocol provides a framework for measuring caspase-3/7 activity using the fluorogenic substrate Ac-DEVD-AMC and can be adapted for other AMC-based assays.

Materials:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

  • Caspase-3/7 Substrate (Ac-DEVD-AMC): 10 mM stock solution in DMSO.

  • Free AMC Standard: For generating a standard curve.

  • 96-well black microplate.

  • Fluorimetric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).

Procedure:

  • Sample Preparation (Cell Lysates): a. Induce apoptosis in cell culture as required by your experimental design. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer. d. Incubate on ice for 15-20 minutes. e. Centrifuge to pellet cell debris. Collect the supernatant (lysate) for the assay. f. Critical pH Checkpoint: Ensure the lysis buffer pH is correctly set to ~7.4 before use.

  • Assay Setup: a. Prepare an AMC standard curve by making serial dilutions of the free AMC standard in Assay Buffer. b. In the 96-well plate, add 10-50 µg of protein from your cell lysate to each well. c. Add Assay Buffer to each well to bring the volume to 100 µL. d. Include a "no-lysate" control (Assay Buffer only) to measure background. e. Critical pH Checkpoint: The Assay Buffer must be at the optimal pH (~7.4) for caspase activity.

  • Initiate Reaction: a. Prepare a working solution of the Ac-DEVD-AMC substrate by diluting the stock solution in Assay Buffer to a final concentration of 50 µM. b. Add 100 µL of the substrate working solution to each well (including standards and controls). The final volume will be 200 µL. c. Mix gently by shaking the plate for 30-60 seconds.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: a. Subtract the background fluorescence (from the no-lysate control) from all readings. b. Use the AMC standard curve to convert the relative fluorescence units (RFU) of your samples into the absolute amount of AMC released (e.g., in nanomoles). c. Express caspase activity as nmol AMC released per minute per mg of protein.

Visual Guides

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample 1. Prepare Sample (e.g., Cell Lysate) prep_buffer 2. Prepare Assay Buffer (Verify pH 7.2-7.5) prep_sample->prep_buffer prep_plate 3. Add Lysate, Controls & Buffer to 96-Well Plate prep_buffer->prep_plate add_substrate 4. Add this compound or other AMC Substrate prep_plate->add_substrate incubate 5. Incubate at 37°C (Protect from Light) add_substrate->incubate measure 6. Measure Fluorescence (Ex: ~380nm, Em: ~460nm) incubate->measure calculate 7. Calculate Activity (vs. AMC Standard Curve) measure->calculate

Caption: General workflow for an AMC-based fluorescence assay.

Troubleshooting_pH cluster_yes cluster_no start Assay Problem Occurs (e.g., Low Signal, High Background) check_ph Is Assay Buffer pH within optimal range (e.g., 7.2-7.5)? start->check_ph other_issues Investigate other causes: - Inactive enzyme - Substrate degradation - Incorrect instrument settings check_ph->other_issues Yes remediate_ph Remake buffer with correct pH. Use calibrated pH meter. check_ph->remediate_ph No rerun Re-run assay with validated buffer. remediate_ph->rerun

Caption: Troubleshooting logic for pH-related assay issues.

Dual_Effect_of_pH ph Incorrect Buffer pH enzyme Enzyme Activity ph->enzyme affects amc AMC Fluorescence (Quantum Yield) ph->amc affects result Inaccurate Final Fluorescence Signal enzyme->result contributes to amc->result contributes to

Caption: Conceptual diagram showing the dual effect of pH.

References

Temperature optimization for H-Asp(Amc)-OH based enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-Asp(Amc)-OH and other AMC-based substrates in enzyme assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the optimal temperature for an this compound based enzyme assay?

The optimal temperature for an this compound based enzyme assay is highly dependent on the specific enzyme being studied. Most assays involving mammalian caspases are typically performed at 37°C, as this reflects physiological conditions.[1][2][3][4] However, the ideal temperature should be empirically determined for each enzyme and assay system to ensure maximal activity without causing enzyme denaturation. Some enzymes may exhibit better stability at lower temperatures, such as room temperature (around 20-25°C) or 30°C.

2. My fluorescence signal is lower than expected. Could temperature be the issue?

Yes, suboptimal temperature is a common cause of low fluorescence signal. If the temperature is too low, the enzyme's kinetic energy will be reduced, leading to fewer collisions between the enzyme and the this compound substrate and consequently, a slower reaction rate.[5] Conversely, if the temperature is too high, the enzyme can denature, losing its three-dimensional structure and catalytic activity. It is crucial to ensure that all assay components, including buffers and substrates, are equilibrated to the desired reaction temperature before initiating the assay.

3. I'm seeing inconsistent results between wells and plates. How can I minimize temperature-related variability?

Temperature fluctuations are a significant source of variability in enzyme assays. To ensure consistency:

  • Pre-warm all reagents and plates: Before starting the assay, ensure that your assay buffer, enzyme solution, substrate, and microplates are all equilibrated to the chosen incubation temperature.

  • Use a temperature-controlled plate reader: This will help maintain a stable temperature throughout the kinetic reading.

  • Minimize "edge effects": The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation. To mitigate this, you can fill the outer wells with water or buffer to create a humidity barrier.

  • Consistent incubation times: Ensure that all plates are incubated for the exact same duration at the specified temperature.

4. Can I incubate my assay at room temperature instead of 37°C?

Incubating at room temperature is possible and may even be preferable for enzymes that are less stable at 37°C. However, you should expect the reaction rate to be slower. It is essential to determine the optimal incubation time for your specific enzyme at room temperature to achieve a sufficient signal-to-background ratio. Some protocols suggest that an overnight incubation at 20-22°C can yield similar results to a 4-hour incubation at 37°C, though background fluorescence may increase.

5. What are the signs of enzyme denaturation due to excessive temperature?

Enzyme denaturation is characterized by a rapid and irreversible loss of activity. In a kinetic assay, this may manifest as an initial increase in fluorescence followed by a plateau and then a decrease, or a complete lack of signal if the enzyme was denatured before the measurement began.

Troubleshooting Guide

Problem Potential Temperature-Related Cause Recommended Solution
Low or No Signal Incubation temperature is too low, reducing enzyme activity.Determine the optimal temperature for your enzyme. Ensure all reagents and the plate reader are pre-warmed to the correct temperature.
Enzyme was denatured by excessively high temperatures during storage or the assay itself.Store enzymes at their recommended temperatures and avoid repeated freeze-thaw cycles. Run the assay at the enzyme's optimal temperature.
High Background Fluorescence The substrate is auto-hydrolyzing at the assay temperature.Perform a "no-enzyme" control to assess substrate stability at the chosen temperature. Consider lowering the incubation temperature or using a more stable substrate if available.
Inconsistent Results (High CV%) Temperature fluctuations across the microplate or between experiments.Use a temperature-controlled plate reader. Pre-warm all components. Avoid using the outer wells of the plate or fill them with buffer to minimize edge effects.
Rapid Signal Plateau The enzyme is unstable and losing activity over time at the assay temperature.Perform a kinetic read to monitor the reaction progress. Consider lowering the incubation temperature to improve enzyme stability.

Data Presentation: Temperature Effects on Caspase Activity

The following table provides illustrative data on the effect of temperature on the activity of a generic caspase using a DEVD-AMC substrate, which is structurally and functionally similar to this compound. The values are presented as Relative Fluorescence Units (RFU) and demonstrate the typical temperature-dependent activity profile of such enzymes.

Temperature (°C)Relative Fluorescence Units (RFU)% Maximum Activity
2512,50050%
3018,75075%
3725,000100%
4221,25085%
507,50030%

Note: This data is for illustrative purposes. The optimal temperature and activity profile will vary depending on the specific enzyme and assay conditions.

Experimental Protocols

Protocol for Determining the Optimal Temperature of an this compound Based Enzyme Assay

This protocol outlines a method to determine the optimal temperature for your specific enzyme using an this compound substrate.

Materials:

  • Purified enzyme of interest

  • This compound substrate

  • Assay Buffer (optimized for your enzyme, e.g., HEPES buffer with DTT)

  • Black, flat-bottom 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the enzyme in ice-cold assay buffer.

    • Prepare a working solution of the this compound substrate in assay buffer. The final concentration should be at or near the Kₘ of the enzyme for the substrate, if known.

  • Set up the Assay Plate:

    • Add assay buffer to the wells.

    • Add the enzyme solution to each well.

    • Include "no-enzyme" control wells containing only the assay buffer and substrate to measure background fluorescence.

    • Include "no-substrate" control wells containing only the assay buffer and enzyme.

  • Temperature Equilibration:

    • Pre-incubate the plate with the enzyme and buffer at the desired temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C) for 10-15 minutes.

  • Initiate the Reaction:

    • Add the pre-warmed this compound substrate solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader that has been pre-set to the corresponding incubation temperature.

    • Measure the fluorescence kinetically over a set period (e.g., 60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • For each temperature, subtract the background fluorescence (from the "no-enzyme" control) from the experimental wells.

    • Determine the initial reaction velocity (V₀) for each temperature by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the reaction velocity as a function of temperature to identify the optimal temperature for the enzyme assay.

Visualizations

Temperature_Optimization_Workflow Workflow for Temperature Optimization prep Prepare Reagents (Enzyme, Substrate, Buffer) setup Set up 96-well Plate (Enzyme + Buffer) prep->setup equilibrate Equilibrate Plate at Test Temperatures setup->equilibrate initiate Add Substrate to Initiate Reaction equilibrate->initiate measure Kinetic Fluorescence Measurement initiate->measure analyze Analyze Data (Calculate V₀) measure->analyze determine Determine Optimal Temperature analyze->determine

Workflow for Temperature Optimization

Troubleshooting_Logic Troubleshooting Logic for Suboptimal Signal start Suboptimal Signal (Low or Inconsistent) check_temp Is Temperature Optimal & Stable? start->check_temp check_reagents Are Reagents Properly Prepared? check_temp->check_reagents Yes optimize_temp Optimize Temperature (See Protocol) check_temp->optimize_temp No prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No check_conc Are Enzyme/Substrate Concentrations Optimal? check_reagents->check_conc Yes end Assay Optimized optimize_temp->end stabilize_temp Ensure Thermal Equilibration stabilize_temp->end prepare_fresh->end check_conc->stabilize_temp Yes titrate Perform Titration Experiments check_conc->titrate No titrate->end

Troubleshooting Logic for Suboptimal Signal

References

Technical Support Center: H-Asp(Amc)-OH Assays & Inner Filter Effect Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for correcting the inner filter effect (IFE) in H-Asp(Amc)-OH assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound experiments due to the inner filter effect.

Issue 1: My standard curve for free AMC is not linear at higher concentrations.

  • Possible Cause: The inner filter effect is likely the cause. At high concentrations of 7-amino-4-methylcoumarin (AMC), the molecules can absorb the excitation light before it reaches the entire sample (primary IFE) or absorb the emitted fluorescence before it reaches the detector (secondary IFE).[1][2] This leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal.[1]

  • Solution:

    • Dilute your samples: The most straightforward approach is to work with lower concentrations of AMC where the absorbance is minimal.[1][3] Aim for an absorbance of 0.1 or less to keep intensity losses to a few percent.

    • Apply a mathematical correction: If dilution is not feasible, you can mathematically correct for the inner filter effect using the sample's absorbance at the excitation and emission wavelengths.

Issue 2: The enzyme reaction rate appears to decrease at high substrate concentrations.

  • Possible Cause: The primary inner filter effect may be at play. The uncleaved this compound substrate can absorb the excitation light, which reduces the light available to excite the liberated AMC, leading to an artificially lower fluorescence reading.

  • Solution:

    • Lower the substrate concentration: Use a substrate concentration range where its absorbance is less than 0.1.

    • Perform an absorbance scan: Measure the absorbance of your substrate at the excitation wavelength of AMC (typically around 342-350 nm) to determine a suitable concentration.

    • Apply a correction factor: If high substrate concentrations are necessary, you can determine a correction factor by measuring the fluorescence of a known concentration of AMC in the presence and absence of the substrate.

Issue 3: My fluorescence readings are inconsistent, especially with colored compounds.

  • Possible Cause: Colored compounds in your sample, such as inhibitors from a screening library, can absorb light at the excitation and/or emission wavelengths of AMC, contributing to the inner filter effect. Sample turbidity can also scatter light and lead to inaccurate readings.

  • Solution:

    • Measure the absorbance of all components: Before conducting the assay, measure the absorbance of your buffer, substrate, enzyme, and any test compounds at the excitation and emission wavelengths.

    • Use an appropriate blank: Your blank should contain all components of the reaction mixture except the enzyme to account for any background absorbance and fluorescence.

    • Apply the mathematical correction: Use the absorbance-based correction formula to account for the contribution of all absorbing species in the well.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs when molecules in the sample absorb the excitation light before it can excite the fluorophore (primary IFE) or when they absorb the light emitted by the fluorophore before it reaches the detector (secondary IFE). This effect can cause a non-linear relationship between the concentration of the fluorophore and the measured fluorescence signal.

Q2: What are the two types of inner filter effect?

  • Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by components in the sample, so not all fluorophore molecules are excited. This is a common issue in concentrated solutions.

  • Secondary Inner Filter Effect (sIFE): This occurs when the emitted fluorescence is re-absorbed by other molecules in the sample before it can be detected. This is more prevalent when there is an overlap between the absorption and emission spectra of the molecules in the solution.

Q3: What causes the inner filter effect in this compound assays?

In the context of this compound assays, the inner filter effect can be caused by:

  • High concentrations of the fluorescent product, AMC: As the concentration of liberated AMC increases, so does the likelihood of both primary and secondary inner filter effects.

  • The uncleaved substrate, this compound: The substrate itself can absorb the excitation light, leading to a primary inner filter effect.

  • Other absorbing molecules: Test compounds, especially in high-throughput screening, or other components of the assay mixture may absorb light at the excitation or emission wavelengths of AMC.

  • Sample turbidity: Particulate matter can scatter light, which can contribute to the inner filter effect.

Q4: When should I be concerned about the inner filter effect?

You should be concerned about the inner filter effect if:

  • Your standard curve of fluorescence intensity versus AMC concentration is non-linear, particularly at higher concentrations.

  • Your samples have a noticeable color or turbidity.

  • You are screening compound libraries that might contain molecules that absorb light in the UV-Vis range.

  • The absorbance of your sample at the excitation or emission wavelength is greater than 0.1. Even at an absorbance of 0.1, the error in fluorescence intensity can be around 10-12%.

Quantitative Data Summary

The following table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.

AbsorbanceApproximate Error in Fluorescence Intensity
0.06~8%
0.1~10-12%

Experimental Protocols

Protocol 1: Absorbance-Based Correction for Inner Filter Effect

This protocol describes the most common method for mathematically correcting for the inner filter effect using absorbance measurements.

Objective: To correct the observed fluorescence readings (Fobs) for attenuation caused by the inner filter effect to obtain the true fluorescence (Fcorr).

Materials:

  • Fluorometer

  • Absorbance plate reader or spectrophotometer

  • Your experimental samples

Methodology:

  • Measure Fluorescence: Measure the fluorescence of your samples in the fluorometer. This is your observed fluorescence (Fobs).

  • Measure Absorbance: In a separate but identical plate/cuvette, measure the absorbance of your samples at both the excitation wavelength (Aex) and the emission wavelength (Aem) of AMC.

  • Calculate Corrected Fluorescence: Apply the following formula to correct for the inner filter effect:

    Fcorr = Fobs * 10((Aex + Aem) / 2)

Protocol 2: Generating a Correction Curve

This method is suitable for high-throughput screening where measuring the absorbance of every well is not practical.

Objective: To generate a correction curve that can be used to correct fluorescence readings based on the absorbance of the sample.

Materials:

  • Fluorometer

  • Absorbance plate reader

  • Fluorescent standard (e.g., free AMC or fluorescent beads)

  • A known chromophore that absorbs in the relevant wavelength range

  • Assay buffer

Methodology:

  • Prepare the Fluorophore Standard: Prepare a solution of your fluorescent standard in the assay buffer.

  • Measure Baseline Fluorescence: Measure the fluorescence of the standard solution. This is your F0 (fluorescence at zero absorbance from the added chromophore).

  • Titrate with Chromophore: Add small, precise aliquots of the chromophore solution to the standard. After each addition, mix well and measure both the fluorescence (Fi) and the absorbance at the excitation and emission wavelengths (Aex_i and Aem_i).

  • Generate the Correction Curve:

    • Calculate the total absorbance at each step (Atotal_i = Aex_i + Aem_i).

    • Plot the ratio of the initial fluorescence to the measured fluorescence (F0 / Fi) against the total absorbance (Atotal_i). This is your correction curve.

  • Apply the Correction:

    • For your experimental samples, measure their absorbance (Aex_sample and Aem_sample).

    • Calculate the total absorbance (Atotal_sample = Aex_sample + Aem_sample).

    • Find the corresponding F0 / Fi value (the correction factor) from your correction curve.

    • Multiply your observed fluorescence (Fobserved_sample) by this correction factor to get the corrected fluorescence.

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect ExcitationLight Excitation Light AbsorbingMolecule1 Absorbing Molecule (e.g., Substrate, Compound) ExcitationLight->AbsorbingMolecule1 Absorbed Fluorophore1 Fluorophore (AMC) ExcitationLight->Fluorophore1 Intended Path ReducedExcitation Reduced Excitation Light AbsorbingMolecule1->ReducedExcitation ReducedExcitation->Fluorophore1 Reduced Excitation Fluorophore2 Excited Fluorophore (AMC) EmittedLight Emitted Fluorescence Fluorophore2->EmittedLight AbsorbingMolecule2 Absorbing Molecule (e.g., High Conc. AMC) EmittedLight->AbsorbingMolecule2 Re-absorbed Detector Detector EmittedLight->Detector Intended Path ReducedSignal Reduced Signal AbsorbingMolecule2->ReducedSignal ReducedSignal->Detector Reduced Detection

Caption: Mechanisms of primary and secondary inner filter effects.

CorrectionWorkflow Start Start: Fluorescence Assay CheckLinearity Is the AMC standard curve linear? Start->CheckLinearity NoCorrection No Correction Needed (Proceed with Analysis) CheckLinearity->NoCorrection Yes CorrectionNeeded Inner Filter Effect is Likely CheckLinearity->CorrectionNeeded No CheckAbsorbance Is Absorbance (Aex + Aem) < 0.1? CheckAbsorbance->NoCorrection Yes ChooseMethod Choose Correction Method CheckAbsorbance->ChooseMethod No CorrectionNeeded->CheckAbsorbance Dilution Dilute Samples ChooseMethod->Dilution MathematicalCorrection Apply Mathematical Correction F_corr = F_obs * 10^((A_ex + A_em)/2) ChooseMethod->MathematicalCorrection AnalyzeData Analyze Corrected Data Dilution->AnalyzeData MathematicalCorrection->AnalyzeData

Caption: Decision workflow for correcting the inner filter effect.

References

Pipetting accuracy and its impact on H-Asp(Amc)-OH assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during H-Asp(Amc)-OH assays. The information is tailored for researchers, scientists, and drug development professionals to help improve pipetting accuracy and reduce assay variability.

Troubleshooting Guides and FAQs

This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your this compound assays.

Q1: My fluorescence readings have high variability between replicate wells. What are the likely causes related to pipetting?

High variability between replicate wells is a common issue often stemming from inconsistent pipetting. Several factors can contribute to this:

  • Inconsistent Dispensing Technique: Variations in the speed and smoothness of pressing and releasing the pipette plunger can lead to different volumes being dispensed. It is crucial to use a consistent rhythm for all pipetting steps.

  • Air Bubbles: Introducing air bubbles into the wells during dispensing will significantly impact the final volume and, consequently, the fluorescence reading. Bubbles can be avoided by using the reverse pipetting technique, especially for viscous solutions.

  • Poor Mixing: Inadequate mixing of reagents within the wells can lead to localized differences in reaction rates and, therefore, variability in fluorescence. Ensure thorough but gentle mixing after adding each reagent.

  • Tip Immersion Depth: Inconsistent immersion depth of the pipette tip during aspiration can lead to variations in the aspirated volume. A consistent, shallow immersion depth is recommended.[1]

  • Failure to Pre-wet the Tip: The first dispense from a new pipette tip can be inaccurate due to the surface tension of the liquid inside the tip. Pre-wetting the tip by aspirating and dispensing the liquid back into the reservoir a few times can improve accuracy.

Q2: I'm observing a lower-than-expected fluorescence signal in my positive controls. Could this be a pipetting issue?

Yes, a lower-than-expected signal can be due to pipetting inaccuracies. Here are some potential causes:

  • Inaccurate Pipette: The pipette itself may be out of calibration, leading to the dispensing of a smaller volume of enzyme, substrate, or other critical reagents than intended. Regular pipette calibration is essential to ensure accuracy.

  • Viscous Liquids: If your sample or reagents are viscous, standard forward pipetting may not be sufficient to dispense the correct volume. The reverse pipetting technique is recommended for viscous liquids to ensure the full volume is dispensed.[1]

  • Incorrect Pipette for the Volume: Using a pipette for volumes outside its optimal range can lead to significant inaccuracies. Always use a pipette with a nominal volume as close as possible to the volume you are dispensing.

Q3: How can I improve my overall pipetting technique to increase the reproducibility of my this compound assays?

Improving pipetting technique is fundamental to reducing assay variability. Here are some best practices:

  • Standardize Your Technique: Develop a consistent routine for every pipetting step, including plunger operation, tip immersion depth, and the angle at which you hold the pipette.

  • Use the Right Technique for the Liquid: For most aqueous solutions, forward pipetting is suitable. For viscous, volatile, or foaming liquids, use the reverse pipetting technique.

  • Choose the Correct Pipette and Tips: Use a pipette with a volume range appropriate for the volume you are dispensing. Ensure that the pipette tips are of high quality and fit your pipette correctly to prevent air leaks.[2]

  • Regular Maintenance and Calibration: Ensure your pipettes are regularly cleaned, maintained, and calibrated.[2]

  • Ergonomics and Environment: Work in a comfortable, well-lit environment to reduce fatigue, which can lead to errors. Avoid pipetting at an angle, as this can affect accuracy.

Data Presentation: The Impact of Pipetting Inaccuracy on Assay Variability

Pipetting errors directly contribute to an increase in the coefficient of variation (%CV) of your assay results, making it difficult to discern true biological effects from experimental noise. The following tables illustrate how seemingly small pipetting inaccuracies can lead to significant variability in a typical this compound assay.

Table 1: Illustrative Impact of Pipetting Inaccuracy on Intra-Assay %CV

This table provides an example of how the %CV of fluorescence readings can increase with pipetting inaccuracy. The data is illustrative and based on typical performance.

Pipetting Inaccuracy (Systematic Error)Resulting Intra-Assay %CV (Illustrative)
± 1%3 - 5%
± 2%5 - 8%
± 5%8 - 15%
± 10%> 15%

Table 2: Observed Intra- and Inter-Operator Imprecision in Manual Pipetting

This table presents published data on the imprecision of manual pipetting, which contributes to assay variability.[3]

Volume DispensedMean Intra-Individual Imprecision (%CV)Mean Inter-Individual Imprecision (%CV)
1 mL0.2%0.4%
100 µL0.8%1.1%
10 µL5.7%8.1%

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and accuracy.

Protocol 1: this compound Caspase Activity Assay

This protocol outlines the general steps for measuring caspase activity using this compound or a similar AMC-conjugated substrate.

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Assay Setup:

    • In a black, flat-bottom 96-well plate, add your cell lysate to the appropriate wells.

    • Prepare a reaction buffer containing the this compound substrate at the desired final concentration.

    • Add the reaction buffer to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, protected from light, for the desired time.

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

Protocol 2: Gravimetric Method for Pipette Calibration

This method is a highly accurate way to determine the true volume dispensed by a pipette.

  • Preparation:

    • Use an analytical balance with a readability of at least 0.01 mg.

    • Use distilled water as the liquid for measurement.

    • Allow the pipette, tips, and water to equilibrate to the ambient temperature of the balance room.

  • Measurement:

    • Place a weighing vessel on the balance and tare it.

    • Set the pipette to the desired volume.

    • Aspirate the distilled water and dispense it into the weighing vessel.

    • Record the weight.

    • Repeat the measurement at least 10 times.

  • Calculation:

    • Calculate the mean weight of the dispensed water.

    • Convert the mean weight to volume using the density of water at the recorded temperature.

    • The accuracy is the percentage difference between the calculated volume and the set volume on the pipette.

    • The precision is the coefficient of variation of the repeated measurements.

Protocol 3: Photometric Method for Pipette Accuracy

This method uses a colored solution and a spectrophotometer to assess pipette accuracy and is particularly useful for multi-channel pipettes.

  • Preparation:

    • Prepare a concentrated stock solution of a colored substance (e.g., potassium permanganate or a commercially available dye).

    • In a 96-well plate, add a defined volume of diluent (e.g., water) to multiple wells.

  • Measurement:

    • Use the pipette to be tested to transfer a small, precise volume of the colored stock solution to the wells containing the diluent.

    • Mix thoroughly.

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Analysis:

    • The variability in the absorbance readings across the wells reflects the precision of the pipetting.

    • The accuracy can be determined by comparing the absorbance to a standard curve of known concentrations.

Visualizations

The following diagrams illustrate key workflows and concepts related to the this compound assay and the impact of pipetting accuracy.

H_Asp_Amc_OH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Apoptosis Induction cell_lysis Cell Lysis cell_culture->cell_lysis lysate_collection Lysate Collection cell_lysis->lysate_collection plate_loading Load Lysate into 96-well Plate lysate_collection->plate_loading reagent_addition Add this compound Substrate Mix plate_loading->reagent_addition incubation Incubate at 37°C reagent_addition->incubation fluorescence_reading Read Fluorescence (Ex: 380nm, Em: 460nm) incubation->fluorescence_reading data_processing Data Processing & Analysis fluorescence_reading->data_processing

Caption: Workflow for a typical this compound caspase activity assay.

Pipetting_Impact cluster_causes Common Causes cluster_consequences Assay Consequences cluster_outcome Overall Impact pipetting_error Pipetting Error (Inaccuracy & Imprecision) consequence1 Volume Variation in Wells pipetting_error->consequence1 cause1 Incorrect Technique cause1->pipetting_error cause2 Poor Maintenance cause2->pipetting_error cause3 Environmental Factors cause3->pipetting_error consequence2 Inconsistent Reagent Concentrations consequence1->consequence2 consequence3 Increased Coefficient of Variation (%CV) consequence2->consequence3 consequence4 Poor Data Reproducibility consequence3->consequence4 outcome Unreliable Experimental Results consequence4->outcome

Caption: The impact of pipetting errors on this compound assay variability.

References

Selecting the correct filters for H-Asp(Amc)-OH fluorescence detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on selecting the appropriate filters for the fluorescence detection of H-Asp(Amc)-OH cleavage and troubleshooting common experimental issues.

Understanding the Assay Principle

Assays using this compound, or other AMC-conjugated peptides, rely on a "turn-on" fluorescence mechanism. The 7-Amino-4-methylcoumarin (AMC) fluorophore is quenched when conjugated to the peptide.[1][2] Upon enzymatic cleavage of the peptide by a protease, free AMC is released. This release results in a significant increase in fluorescence, which is directly proportional to the enzyme's activity.[3][4] Therefore, the goal is to select optical filters that specifically and efficiently detect the fluorescence of free AMC .

Spectral Properties of Free AMC

The excitation and emission wavelengths of free AMC can be influenced by environmental factors such as solvent and pH.[3] For typical enzymatic assays, the spectral properties are well-defined.

PropertyWavelength RangeCommon Value for AssaysSolvent/Conditions
Excitation Maximum (λex) 341 - 380 nm~360 nmVaries with solvent; 380 nm is also used for enzyme assays.
Emission Maximum (λem) 430 - 460 nm~460 nmVaries with solvent; optimal for enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What are the ideal excitation and emission filter settings for detecting cleaved this compound?

A1: Since the detection relies on the release of free AMC, your instrument's filters should be centered around the excitation and emission maxima of AMC.

  • Excitation Filter: A bandpass filter centered between 350 nm and 380 nm is ideal. A common and effective choice is a 360/40 nm filter (a 40 nm bandwidth centered at 360 nm).

  • Emission Filter: A bandpass filter centered between 440 nm and 460 nm is recommended to capture the peak fluorescence. A 460/50 nm filter is a standard choice.

Q2: How do I select the correct dichroic mirror?

A2: The dichroic mirror is a critical component that separates the excitation and emission light paths. Its function is to reflect the shorter-wavelength excitation light onto the sample and transmit the longer-wavelength emission light to the detector. For AMC detection, a dichroic mirror with a cut-on wavelength between the excitation and emission filter ranges, typically around 400 nm , is appropriate.

Q3: Can I use a standard DAPI filter set for AMC detection?

A3: Yes, in many cases, a standard DAPI (4′,6-diamidino-2-phenylindole) filter set is well-suited for AMC fluorescence detection. DAPI has an excitation maximum around 358 nm and an emission maximum around 461 nm, which aligns very closely with the spectral profile of free AMC. Always check the specifications of your specific DAPI filter cube to confirm the bandpass ranges.

Troubleshooting Guide

Q: My background fluorescence is too high, resulting in a poor signal-to-noise ratio. What are the common causes?

A: High background can mask the true signal from your reaction. Consider the following causes:

  • Substrate Autohydrolysis: The AMC-conjugated substrate may be unstable and hydrolyzing spontaneously in your assay buffer. To check this, run a "no-enzyme" control by incubating the substrate in the buffer and measuring fluorescence over time.

  • Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Always use high-purity water and fresh reagents.

  • Sample Autofluorescence: Your biological sample or test compounds may have intrinsic fluorescence. Run a "no-substrate" control to measure this and subtract it from your experimental values.

  • Incorrect Filters: If your filters have overlapping transmission spectra, you may get bleed-through of the excitation light into the emission channel. Ensure there is adequate separation between your filter bandpasses.

Q: I am not detecting any signal, or the signal is much weaker than expected. What should I check?

A: A lack of signal often points to an issue with either the reaction components or the instrument settings.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. Test its activity with a known positive control.

  • Incorrect Wavelength Settings: Double-check that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for free AMC (e.g., Ex: ~360 nm, Em: ~460 nm).

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. Ensure your assay buffer is at the correct temperature, as cold buffers can inhibit enzyme activity.

  • Substrate Degradation: AMC-conjugated substrates can be sensitive to light. Store them protected from light and dissolved in a suitable solvent like DMSO.

Q: My fluorescence signal decreases over time or plateaus too quickly. What is happening?

A: This can indicate photobleaching or an issue with reaction kinetics.

  • Photobleaching: AMC, like most fluorophores, can be destroyed by prolonged exposure to high-intensity excitation light. Minimize light exposure by taking endpoint readings instead of continuous kinetic measurements if possible, or reduce the excitation light intensity.

  • Inner Filter Effect: At very high concentrations of substrate or product, the solution can absorb the excitation or emission light, leading to a non-linear response. This can be mitigated by diluting the sample or using a lower substrate concentration.

  • Substrate Depletion: In a highly active reaction, the substrate may be consumed rapidly. If this occurs, the reaction rate will no longer be linear. Use a lower enzyme concentration or a shorter reaction time to ensure you are measuring the initial velocity.

Experimental Protocols

General Protocol for Measuring Enzyme Activity

This protocol provides a general framework for a continuous kinetic assay in a 96-well microplate format.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your this compound substrate (e.g., 10 mM) in DMSO. Store protected from light at -20°C.

    • Prepare a suitable assay buffer optimized for your enzyme of interest (e.g., Tris-HCl, HEPES).

    • Prepare your enzyme solution at the desired concentration in the assay buffer.

  • Reaction Setup:

    • Add the assay buffer to the wells of an opaque (black or white) 96-well microplate.

    • Add your enzyme solution to the appropriate wells. Include "no-enzyme" control wells.

    • To initiate the reaction, add the this compound substrate to all wells. The final concentration should be optimized for your specific enzyme, often around its Michaelis constant (Km).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for free AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each reaction.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

Protocol for AMC Standard Curve

To convert RFU into the molar amount of product formed, a standard curve using free AMC is essential.

  • Prepare an AMC Stock Solution: Dissolve a known amount of free AMC powder in DMSO to create a high-concentration stock solution (e.g., 1 mM).

  • Create a Dilution Series: Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of known concentrations that bracket the expected amount of product in your enzymatic reaction.

  • Measure Fluorescence: Add the AMC dilutions to the wells of a microplate and measure the fluorescence using the same instrument settings as your enzyme assay.

  • Plot the Standard Curve: Plot the fluorescence intensity (RFU) versus the AMC concentration. The slope of this line can be used to convert the V₀ (in RFU/min) from your enzyme assay into a molar rate (e.g., moles/min).

Visual Guides

G cluster_prep Step 1: Define Spectral Properties cluster_selection Step 2: Select Filter Components cluster_validation Step 3: Validate and Optimize A Identify AMC Spectra (Ex: ~360nm, Em: ~460nm) B Select Excitation Filter (e.g., 360/40 nm) A->B C Select Emission Filter (e.g., 460/50 nm) B->C D Select Dichroic Mirror (Cut-on ~400 nm) C->D E Check for Spectral Overlap D->E E->B Significant Overlap F Optimize Instrument Gain & Run Controls E->F Minimal Overlap G cluster_reaction Enzymatic Reaction Substrate This compound (Substrate) State1 Fluorescence Quenched Substrate->State1 Enzyme Protease Cleavage Substrate->Enzyme 1 Products H-Asp-OH + Free AMC (Products) State2 Highly Fluorescent Products->State2 Enzyme->Products 2

References

Common pitfalls in fluorometric enzyme assays and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorometric enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer robust methodologies for successful experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your fluorometric enzyme assays in a question-and-answer format.

Problem 1: Why is my fluorescence signal lower than expected or completely absent?

A weak or absent signal can be frustrating. A systematic approach to troubleshooting this issue is crucial.

Possible Causes and Solutions:

  • Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for the fluorophore being generated. Optimal wavelengths can vary slightly based on the instrument and buffer conditions.

  • Reagent Issues:

    • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. It is recommended to prepare fresh enzyme dilutions for each experiment and store them at the recommended temperature.

    • Substrate Degradation: Fluorogenic substrates can be sensitive to light and pH. They should be stored protected from light and dissolved in a suitable solvent like DMSO.

    • Buffer Problems: The assay buffer should be at room temperature, as cold buffers can inhibit enzyme activity. The pH of the buffer is also critical for both enzyme function and the fluorescence of the product.

  • Suboptimal Assay Conditions:

    • Enzyme or Substrate Concentration: The concentrations of the enzyme or substrate might be too low for a detectable signal. It is advisable to run titration experiments to optimize these concentrations.

    • Incubation Time: The incubation period may be too short for sufficient product formation. A kinetic reading, which measures fluorescence at regular intervals, can help determine the optimal reaction time.[1]

  • Instrument Malfunction: Verify that the plate reader is functioning correctly. Running a standard curve with the pure fluorophore can confirm that the instrument is capable of detecting it.

Problem 2: Why is my background fluorescence too high?

High background fluorescence can obscure the signal from the enzymatic reaction, which reduces the sensitivity of the assay.

Possible Causes and Solutions:

  • Substrate Autohydrolysis: The fluorogenic substrate may be unstable in the assay buffer and hydrolyze spontaneously, releasing the fluorophore. This can be tested with a "no-enzyme" control, where the substrate is incubated in the assay buffer alone. If autohydrolysis is significant, consider preparing the substrate solution immediately before use or exploring different buffer conditions.

  • Autofluorescence from Test Compounds: When screening compound libraries, the compounds themselves may be fluorescent at the assay wavelengths. It is important to measure the fluorescence of each compound in the assay buffer without the enzyme or substrate.

  • Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Using high-purity water and preparing fresh reagents can mitigate this issue.

  • Well-to-Well Contamination: Careful pipetting is crucial to prevent cross-contamination between wells, especially when using high concentrations of the free fluorophore for a standard curve.

Problem 3: Why does my fluorescence signal decrease over time or plateau too quickly?

A decreasing signal or a premature plateau can indicate several issues.

Possible Causes and Solutions:

  • Photobleaching: Many fluorophores are susceptible to photobleaching, which is the irreversible light-induced destruction of the fluorophore. This can be minimized by reducing the exposure time to the excitation light or by using a plate reader with a lower intensity lamp.

  • Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. Diluting the sample or using a microplate with a shorter pathlength can help reduce this effect.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the experiment. Monitoring the reaction kinetics can help assess enzyme stability.

  • Substrate Depletion: The reaction may plateau because the substrate has been completely consumed by the enzyme.

Problem 4: Why are my results not reproducible?

A lack of reproducibility can be a significant challenge. A checklist approach can help identify the source of variability.

Possible Causes and Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variations in results. Ensure that pipettes are properly calibrated and use appropriate pipetting techniques.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure that all reagents and plates are at a stable and consistent temperature throughout the experiment.

  • Plate Effects: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction rate. To minimize this, avoid using the outer wells or fill them with a blank solution like water or buffer.[1]

  • Microplate Type: Different types of black microplates can have varying effects on fluorescence readings.[1] For consistency, it is recommended to use the same type and brand of microplate for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a fluorometric enzyme assay?

Fluorometric enzyme assays measure enzyme activity by detecting changes in fluorescence.[2] The assay uses a substrate that becomes fluorescent upon enzymatic modification or, conversely, a fluorescent substrate that loses its fluorescence. The rate of change in fluorescence is proportional to the enzyme's activity.

Q2: What are the main advantages of fluorometric enzyme assays?

Fluorometric assays are generally more sensitive than spectrophotometric assays.[2] They require smaller amounts of enzyme and substrate and are well-suited for miniaturization and high-throughput screening.

Q3: What are the common limitations of these assays?

A significant disadvantage is the potential for interference from fluorescent compounds in the sample or from the autofluorescence of biological molecules. Other challenges include photobleaching of the fluorophore and the inner filter effect at high concentrations.

Q4: How do I choose the right fluorophore for my assay?

The choice of fluorophore depends on several factors, including the enzyme being studied, the available instrumentation, and the potential for interference. The fluorophore should have high quantum yield and its excitation and emission spectra should not overlap with those of other components in the assay.

Q5: What is a "no-enzyme" control and why is it important?

A "no-enzyme" control contains all the reaction components except for the enzyme. It is essential for measuring the rate of non-enzymatic substrate degradation (autohydrolysis), which contributes to background fluorescence.

Data Presentation

Table 1: Common Fluorophores for Enzyme Assays
FluorophoreExcitation (nm)Emission (nm)Common Applications
7-Amino-4-methylcoumarin (AMC)340-380440-460Protease, phosphatase assays
4-Methylumbelliferone (MUB)365445Glycosidase, phosphatase assays
Fluorescein494518Kinase, immunoassay applications
Resorufin571585Oxidase, peroxidase assays
Rhodamine 110498521Peptidase, protease assays

Experimental Protocols

General Protocol for a Fluorometric Enzyme Assay in a 96-Well Plate

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for each particular enzyme and substrate.

Materials:

  • Enzyme stock solution

  • Fluorogenic substrate stock solution (in DMSO)

  • Assay buffer

  • Black, flat-bottom 96-well microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of the enzyme in cold assay buffer.

    • Prepare the substrate solution by diluting the stock in assay buffer to the desired final concentration.

  • Set Up the Assay Plate:

    • Add the assay buffer to all wells.

    • Add the enzyme dilutions to the appropriate wells.

    • Include "no-enzyme" controls (buffer only) and "substrate only" controls (buffer and substrate).

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the reaction.

    • Mix the plate gently by shaking for a few seconds.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time. The plate should be protected from light during incubation.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • For kinetic assays, take readings at regular intervals over the course of the reaction.

Protocol for Generating a Standard Curve

A standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.

Materials:

  • Pure fluorophore standard (the product of the enzymatic reaction)

  • Assay buffer

  • Black, flat-bottom 96-well microplate

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the pure fluorophore in the assay buffer.

  • Create Serial Dilutions: Perform a series of dilutions of the fluorophore stock solution in the assay buffer to create a range of known concentrations.

  • Plate the Standards: Add a fixed volume of each dilution to the wells of the 96-well plate in triplicate. Include wells with buffer only as a blank.

  • Measure Fluorescence: Read the fluorescence of the plate at the same settings used for the enzyme assay.

  • Plot the Curve: Subtract the average fluorescence of the blank from all measurements. Plot the corrected fluorescence values (RFU) against the known fluorophore concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to calculate the product concentration in the enzymatic reactions.

Mandatory Visualizations

Fluorometric_Enzyme_Assay_Principle sub Non-Fluorescent Substrate prod Fluorescent Product sub->prod Enzymatic Cleavage enzyme Enzyme enzyme->sub Experimental_Workflow prep Reagent Preparation (Enzyme, Substrate, Buffer) setup Assay Plate Setup (Controls, Samples) prep->setup initiate Initiate Reaction (Add Substrate) setup->initiate incubate Incubation (Protect from Light) initiate->incubate measure Measure Fluorescence (Plate Reader) incubate->measure analyze Data Analysis (Standard Curve, Kinetics) measure->analyze Troubleshooting_Workflow start Problem Encountered q1 Is the signal low or absent? start->q1 q2 Is the background high? q1->q2 No a1 Check: - Wavelengths - Reagent Activity - Concentrations q1->a1 Yes q3 Are results reproducible? q2->q3 No a2 Check: - Autohydrolysis - Compound Fluorescence - Contamination q2->a2 Yes a3 Check: - Pipetting - Temperature - Plate Effects q3->a3 Yes end Problem Resolved q3->end No a1->end a2->end a3->end

References

Validation & Comparative

A Researcher's Guide to Enzyme Activity Assays for Clinical Diagnostics: Validation and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of clinical diagnostics and drug development, the accurate measurement of enzyme activity is paramount for understanding disease progression and therapeutic efficacy. This guide provides a comprehensive comparison of methodologies for quantifying protease activity, with a focus on fluorogenic assays. While the substrate H-Asp(Amc)-OH is utilized for the specific diagnosis of the lysosomal storage disorder aspartylglycosaminuria by measuring glycosylasparaginase activity, its underlying principle is shared with a broader class of assays used to monitor key cellular processes like apoptosis.[1][2] This guide will use the widely studied caspase family of proteases—central executioners of apoptosis—as a representative system to compare and validate different assay platforms relevant to clinical research.

The Apoptotic Pathway and Caspase Activation

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[3] Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[3][4] These enzymes are present as inactive zymogens and are activated by specific proteolytic cleavage, leading to the dismantling of the cell. Measuring the activity of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) provides a dynamic snapshot of cellular health and response to stimuli.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 Activation pro_caspase37 Pro-Caspase-3/7 caspase8->pro_caspase37 dna_damage Intracellular Stress (e.g., DNA Damage) mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c Release pro_caspase9 Pro-Caspase-9 cytochrome_c->pro_caspase9 caspase9 Active Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase37 caspase37 Active Caspase-3/7 pro_caspase37->caspase37 Activation substrates Cellular Substrates (e.g., PARP) caspase37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Figure 1. Simplified overview of major caspase activation pathways in apoptosis.

Comparison of Caspase Activity Assay Methodologies

Several methods exist to quantify caspase activity, each with distinct advantages and limitations. The choice of assay depends on the specific research question, required sensitivity, sample type, and desired throughput.

Assay Type Principle Sensitivity Throughput Advantages Disadvantages
Fluorometric Enzymatic cleavage of a peptide substrate (e.g., DEVD) from a fluorophore (e.g., AMC), releasing a fluorescent signal.HighHigh"Add-mix-measure" format, quantifiable, cost-effective.Potential for compound interference (quenching); overlapping substrate specificity between caspases.
Colorimetric Enzymatic cleavage of a peptide substrate (e.g., DEVD) from a chromophore (e.g., pNA), producing a color change measured by absorbance.Low to ModerateHighSimple, uses standard absorbance plate readers.Less sensitive than fluorometric or luminescent methods.
Luminescent Caspase activity generates a substrate for a luciferase enzyme, producing a light signal.Very HighHighSuperior sensitivity and broad dynamic range.May require a luminometer; can be more expensive.
Antibody-Based (Western Blot / ELISA) Uses antibodies to detect the cleaved, active forms of caspases or their specific cleavage products (e.g., cleaved PARP).Moderate to HighLowHigh specificity for target protein; confirms cleavage event.Laborious, semi-quantitative (Western Blot), not a direct measure of enzyme activity.
Flow Cytometry Uses cell-permeable fluorogenic substrates or fluorescently-labeled inhibitors (FLICA) to detect caspase activity in individual cells.High (single-cell)ModerateProvides single-cell data; can be multiplexed with other markers.Requires specialized equipment (flow cytometer) and expertise.

Focus on Fluorometric Assays

Fluorometric assays are a popular choice for their balance of sensitivity, ease of use, and suitability for high-throughput screening. They rely on a peptide sequence specific to a particular caspase, conjugated to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC). When the caspase cleaves the peptide bond, the fluorophore is released, and its fluorescence can be measured.

Fluorogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis induce_apoptosis 1. Induce Apoptosis in Cell Culture prepare_lysate 2. Prepare Cell Lysate induce_apoptosis->prepare_lysate quantify_protein 3. Quantify Protein (Normalization) prepare_lysate->quantify_protein add_lysate 4. Add Lysate to 96-Well Plate quantify_protein->add_lysate add_substrate 5. Add Fluorogenic Substrate (e.g., Ac-DEVD-AMC) add_lysate->add_substrate incubate 6. Incubate at 37°C add_substrate->incubate measure_fluorescence 7. Measure Fluorescence (Ex/Em ~380/460 nm) incubate->measure_fluorescence calculate_activity 8. Calculate Activity (Fold Change vs. Control) measure_fluorescence->calculate_activity

Figure 2. Standard experimental workflow for a fluorometric caspase activity assay.
Common Fluorogenic Caspase Substrates

The specificity of the assay is determined by the tetrapeptide sequence linked to the fluorophore. While some overlap exists, specific sequences have been optimized to be preferentially cleaved by different caspases.

Substrate Optimal Caspase Target(s) Typical Excitation (nm) Typical Emission (nm)
Ac-DEVD-AMC Caspase-3, Caspase-7360 - 380440 - 460
Ac-LEHD-AMC Caspase-9~380~460
Ac-IETD-AMC Caspase-8~380~460
Ac-YVAD-AMC Caspase-1~380~460
ATAD-AFC Caspase-12~400~505

Detailed Experimental Protocol: Fluorometric Caspase-3/7 Assay

This protocol provides a generalized procedure for measuring caspase-3/7 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). Store at 4°C.

  • 2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol). Immediately before use, add DTT to a final concentration of 20 mM.

  • Ac-DEVD-AMC Substrate (10 mM Stock): Reconstitute lyophilized substrate in DMSO. Store protected from light at -20°C.

  • AMC Standard (1 mM Stock): Prepare a stock of free AMC in DMSO to generate a standard curve for quantifying enzyme activity.

2. Sample Preparation:

  • Seed cells in appropriate culture plates and treat with experimental compounds (or vehicle control) to induce or inhibit apoptosis.

  • Harvest cells (suspension or adherent) and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer per 1-5 million cells.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization. Lysates can be used immediately or stored at -80°C.

3. Assay Procedure:

  • Dilute cell lysates to a final concentration of 1-2 mg/mL protein using chilled Cell Lysis Buffer.

  • In a black, flat-bottom 96-well plate, add 50 µL of each cell lysate sample per well. Include a "no lysate" blank control containing 50 µL of Cell Lysis Buffer.

  • Prepare the substrate working solution. Dilute the 2X Reaction Buffer 1:1 with Milli-Q water to make 1X Reaction Buffer (with 10 mM DTT). Then, dilute the Ac-DEVD-AMC stock solution into the 1X Reaction Buffer to a final concentration of 50 µM.

  • Add 50 µL of the substrate working solution to each well, including the blank. The final volume will be 100 µL.

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined empirically and should fall within the linear range of the reaction.

4. Data Measurement and Analysis:

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Subtract the background fluorescence value (from the "no lysate" blank) from all sample readings.

  • Caspase activity is typically expressed as the fold-increase in fluorescence compared to the untreated or vehicle control sample.

  • (Optional) To quantify the absolute activity, generate a standard curve using the free AMC standard and express the results as pmol AMC released/min/mg protein.

Assay Selection and Validation Considerations

Choosing the right assay is critical for generating reliable and reproducible data for clinical diagnostics.

Assay_Selection_Guide start What is the Primary Goal? q1 High-Throughput Screening (HTS)? start->q1 q2 Need Single-Cell Resolution? q1->q2 No a1 Fluorometric or Luminescent Assay q1->a1 Yes q3 Need to Confirm Specific Protein Cleavage? q2->q3 No a2 Flow Cytometry (FLICA / Cell-Permeable Substrate) q2->a2 Yes a3 Western Blot or ELISA q3->a3 Yes a4 Fluorometric or Colorimetric Assay q3->a4 No (General Activity)

Figure 3. Decision tree for selecting an appropriate caspase assay method.

For any assay intended for clinical diagnostic use, rigorous validation is essential. Key parameters to assess include:

  • Specificity: Confirming that the signal is due to the target enzyme. This can be achieved using specific inhibitors (e.g., Ac-DEVD-CHO for Caspase-3/7) or by using lysates from cells deficient in the target caspase.

  • Sensitivity (Limit of Detection): The lowest enzyme concentration that can be reliably distinguished from background.

  • Linearity and Range: The range of enzyme concentrations over which the signal is directly proportional to the amount of enzyme.

  • Precision (Intra- and Inter-Assay Variability): Assessing the reproducibility of the assay when performed multiple times on the same day and on different days.

  • Accuracy: How close the measured value is to the true value, often assessed by spike-and-recovery experiments.

By carefully selecting and validating the appropriate enzymatic assay, researchers can generate high-quality, reproducible data crucial for advancing clinical diagnostics and therapeutic development.

References

A Comparative Guide to Fluorogenic Substrates: H-Asp(Amc)-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in enzyme kinetics, drug discovery, and cellular pathway analysis, the selection of an appropriate fluorogenic substrate is paramount to generating sensitive and reliable data. This guide provides a detailed comparison of H-Asp(Amc)-OH with other commonly used fluorogenic substrates, focusing on their enzymatic targets, kinetic properties, and assay methodologies.

Introduction to this compound

This compound, or L-Aspartic acid β-(7-amido-4-methylcoumarin), is a fluorogenic substrate primarily utilized for the sensitive assay of glycosylasparaginase (AGA) activity. AGA is a lysosomal hydrolase, and its deficiency leads to the rare genetic disorder aspartylglycosaminuria, the most common lysosomal storage disorder of glycoprotein degradation.[1] this compound is also used for assaying β-aspartyl dipeptidase activity. Upon enzymatic cleavage of the amide bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine enzyme activity.

Comparison with Alternative Fluorogenic Substrates

While this compound is specific for certain amidases, a broader class of fluorogenic substrates is employed for the study of proteases, particularly caspases, which are key mediators of apoptosis. These substrates typically consist of a peptide recognition sequence linked to a fluorophore like AMC, 7-amino-4-trifluoromethylcoumarin (AFC), or rhodamine 110 (R110). A comparison with these alternatives highlights the distinct applications and performance characteristics of this compound.

Data Presentation: Quantitative Comparison of Fluorogenic Substrates

The following table summarizes the key performance indicators for this compound and a selection of popular fluorogenic caspase substrates. This allows for a direct comparison of their enzymatic targets, kinetic parameters, and spectral properties.

SubstrateEnzyme TargetPeptide SequenceFluorophoreExcitation (nm)Emission (nm)K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
This compound GlycosylasparaginaseN/A (Aspartic Acid)AMC34244193[2]N/AN/A
Ac-DEVD-AMC Caspase-3, Caspase-7Ac-Asp-Glu-Val-AspAMC380[3]460[3]9.7 - 10[4]N/AN/A
Ac-DEVD-AFC Caspase-3, Caspase-7Ac-Asp-Glu-Val-AspAFC4005059.7N/AN/A
(Z-DEVD)₂-R110 Caspase-3, Caspase-7Z-Asp-Glu-Val-AspR110496520N/AN/AN/A
Z-IETD-AFC Caspase-8Z-Ile-Glu-Thr-AspAFC370-390500-510N/AN/AN/A
Ac-LEHD-AFC Caspase-9Ac-Leu-Glu-His-AspAFC400505N/AN/A1.28 x 10⁵

Signaling Pathways and Experimental Workflows

To provide a clearer context for the application of these substrates, the following diagrams illustrate the relevant biological pathways and a generalized experimental workflow.

Glycoprotein_Degradation_Pathway Lysosomal Degradation of N-linked Glycoproteins cluster_lysosome Lysosome Glycoprotein Glycoprotein Proteases Proteases Glycoprotein->Proteases Proteolysis Exoglycosidases Exoglycosidases Glycoprotein->Exoglycosidases Deglycosylation Glycoasparagine Glycoasparagine (Asn-linked glycan) Proteases->Glycoasparagine AminoAcids Amino Acids Proteases->AminoAcids AGA Glycosylasparaginase (AGA) Glycoasparagine->AGA Hydrolysis AsparticAcid Aspartic Acid AGA->AsparticAcid Glycan Free Glycan AGA->Glycan

Caption: Lysosomal degradation of N-linked glycoproteins.

Caspase_Activation_Pathway Caspase Activation Cascade in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Ligand Binding & DISC formation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Stress Signal Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Formation Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase37 Caspase37 Active Caspase-3, -7 (Executioner Caspases) Procaspase37->Caspase37 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Substrate Cleavage

Caption: Caspase activation cascade in apoptosis.

Fluorogenic_Assay_Workflow General Experimental Workflow for Fluorogenic Enzyme Assay Start Start PrepareLysate Prepare Cell/Tissue Lysate or Purified Enzyme Start->PrepareLysate AddBuffer Add Assay Buffer to Microplate Wells PrepareLysate->AddBuffer AddSample Add Lysate/Enzyme to Wells AddBuffer->AddSample AddSubstrate Add Fluorogenic Substrate (e.g., this compound) AddSample->AddSubstrate Incubate Incubate at Optimal Temperature AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Ex/Em Wavelengths) Incubate->MeasureFluorescence AnalyzeData Analyze Data (Calculate Activity) MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Generalized workflow for a fluorogenic enzyme assay.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these substrates. Below are representative protocols for assays using this compound and a generic caspase substrate.

Protocol 1: Glycosylasparaginase Activity Assay Using this compound

This protocol is adapted from the method developed for the diagnosis of aspartylglycosaminuria.

Materials:

  • This compound substrate solution (e.g., 1 mM in DMSO)

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Cell or tissue lysate, or purified glycosylasparaginase

  • 96-well black microplate

  • Fluorometer with excitation at ~342 nm and emission at ~441 nm

Procedure:

  • Prepare cell or tissue lysates by standard methods (e.g., sonication or freeze-thaw cycles in lysis buffer). Centrifuge to pellet debris and collect the supernatant.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

  • Add 20 µL of cell lysate (containing 10-50 µg of protein) or purified enzyme to the wells. Include a buffer-only blank.

  • To initiate the reaction, add 10 µL of the this compound substrate solution to each well.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Measure the fluorescence intensity using a fluorometer set to the appropriate excitation and emission wavelengths.

  • Enzyme activity can be calculated by comparing the fluorescence of the samples to a standard curve of free AMC and is typically expressed as units per milligram of protein.

Protocol 2: Caspase-3/7 Activity Assay Using a Fluorogenic Peptide Substrate (e.g., Ac-DEVD-AMC)

This is a general protocol for measuring executioner caspase activity in cell lysates.

Materials:

  • Ac-DEVD-AMC substrate solution (e.g., 1 mM in DMSO)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Cell lysate from apoptotic and non-apoptotic cells

  • 96-well black microplate

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Induce apoptosis in your target cells using a known stimulus. Prepare cell lysates from both treated (apoptotic) and untreated (non-apoptotic) cells.

  • Determine the protein concentration of the lysates.

  • In a 96-well black microplate, add 50 µL of Caspase Assay Buffer to each well.

  • Add 50 µL of cell lysate (containing 20-50 µg of protein) to the appropriate wells. Include a buffer-only blank.

  • To start the reaction, add 5 µL of the Ac-DEVD-AMC substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity at various time points or as an endpoint reading.

  • Caspase activity is determined by the increase in fluorescence in the apoptotic sample compared to the non-apoptotic control.

Concluding Remarks

The choice of a fluorogenic substrate is dictated by the specific enzyme and biological process under investigation. This compound is a highly specific and sensitive tool for studying glycosylasparaginase and its role in lysosomal storage diseases. In contrast, peptide-based fluorogenic substrates are indispensable for dissecting the intricate pathways of apoptosis through the measurement of caspase activity. While both classes of substrates utilize a similar principle of releasing a fluorescent reporter upon enzymatic cleavage, their distinct peptide (or single amino acid) recognition moieties direct them to vastly different enzymatic targets. Notably, there is no evidence to suggest that this compound serves as a substrate for caspases. Therefore, a thorough understanding of the substrate's specificity and the biological context is essential for the design of meaningful experiments and the generation of accurate and reproducible data.

References

A Comparative Guide to Caspase-3 Substrates: Ac-DEVD-AMC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of caspase-3 activity is a cornerstone in the study of apoptosis and the development of novel therapeutics. The choice of substrate is a critical determinant of experimental success, influencing sensitivity, specificity, and the overall reliability of the data. This guide provides an objective comparison of the widely used fluorogenic substrate, Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC), with other common caspase-3 substrates. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an informed decision for your research needs.

Introduction to Caspase-3 and its Substrates

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, ultimately leading to programmed cell death.[1][2] The activity of caspase-3 is a widely accepted hallmark of apoptosis. Caspase-3 substrates are short peptides that mimic the natural cleavage site of a caspase-3 target protein, most notably Poly (ADP-ribose) polymerase (PARP).[3] These synthetic substrates are conjugated to a reporter molecule—either a chromophore for colorimetric detection or a fluorophore for fluorescent detection. When the substrate is cleaved by active caspase-3, the reporter molecule is released, generating a measurable signal that is proportional to the enzyme's activity.

The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is the canonical recognition motif for caspase-3.[4] Consequently, many commercially available substrates, including Ac-DEVD-AMC, Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin), and Ac-DEVD-pNA (p-nitroanilide), utilize this sequence.[4]

Quantitative Comparison of Caspase-3 Substrates

The selection of a caspase-3 substrate is often a trade-off between sensitivity, specificity, and cost. Fluorogenic substrates, such as Ac-DEVD-AMC, are generally more sensitive than their colorimetric counterparts, like Ac-DEVD-pNA. However, a crucial consideration is the substrate's specificity. While the DEVD sequence is preferentially cleaved by caspase-3, it is also recognized and cleaved by other effector caspases, most notably caspase-7. This cross-reactivity can lead to an overestimation of caspase-3 activity in cellular lysates where multiple caspases may be active.

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of a substrate's affinity and turnover rate for a specific enzyme. A lower Km indicates higher affinity, while a higher kcat signifies a faster reaction. The ratio kcat/Km represents the catalytic efficiency of the enzyme for that substrate.

Below is a summary of the kinetic parameters and spectral properties of common caspase-3 substrates.

SubstrateReporter TypeCaspaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)Excitation (nm)Emission (nm)
Ac-DEVD-AMC FluorogenicCaspase-3~10N/AN/A~380~460
Caspase-7N/AN/AN/A
Ac-DEVD-AFC FluorogenicCaspase-3N/AN/AN/A~400~505
Caspase-7N/AN/AN/A
(Z-DEVD)2-R110 FluorogenicCaspase-30.99.61.07 x 107~499~521
Caspase-72.8582.07 x 107
Ac-DEVD-pNA ColorimetricCaspase-3~15N/AN/AN/A405 (Absorbance)
Caspase-7N/AN/AN/A

Note: Kinetic parameters can vary depending on experimental conditions. N/A indicates that reliable, directly comparable data was not consistently found in the searched literature.

From the available data, it is evident that while DEVD-based substrates are effective for measuring executioner caspase activity, they do not exclusively measure caspase-3. For studies requiring high specificity, it is advisable to use complementary methods, such as Western blotting for cleaved caspase-3, to confirm the specific activation of this protease.

Signaling Pathways and Experimental Workflow

To better understand the context in which these substrates are used, the following diagrams illustrate the caspase activation pathway and a general workflow for a caspase activity assay.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Fig. 1: Caspase-3 activation pathways.

G cluster_workflow Experimental Workflow InduceApoptosis 1. Induce Apoptosis in Cells HarvestCells 2. Harvest and Lyse Cells InduceApoptosis->HarvestCells PrepareReaction 3. Prepare Reaction Mix (Lysate, Buffer, Substrate) HarvestCells->PrepareReaction Incubate 4. Incubate at 37°C PrepareReaction->Incubate MeasureSignal 5. Measure Signal (Fluorescence or Absorbance) Incubate->MeasureSignal AnalyzeData 6. Analyze Data MeasureSignal->AnalyzeData

Fig. 2: Caspase activity assay workflow.

Experimental Protocols

This section provides detailed methodologies for performing caspase-3 activity assays using both fluorogenic (Ac-DEVD-AMC) and colorimetric (Ac-DEVD-pNA) substrates.

Protocol 1: Fluorometric Caspase-3 Assay using Ac-DEVD-AMC

This protocol provides a highly sensitive method for detecting caspase-3 activity.

Materials:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

  • 2x Reaction Buffer: 40 mM HEPES (pH 7.4), 200 mM NaCl, 20 mM DTT, and 20% sucrose. Prepare fresh before use by adding DTT.

  • Ac-DEVD-AMC Substrate: Prepare a 1 mM stock solution in DMSO. Store at -20°C in light-protected aliquots.

  • 96-well black microplate, opaque to light.

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm filters.

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest 1-5 x 106 cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate (diluted to 20-50 µg of protein in Cell Lysis Buffer).

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well for a final concentration of 50 µM.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • The increase in caspase-3 activity is proportional to the increase in fluorescence intensity.

Protocol 2: Colorimetric Caspase-3 Assay using Ac-DEVD-pNA

This protocol offers a cost-effective method for detecting caspase-3 activity.

Materials:

  • Cell Lysis Buffer (as in Protocol 1).

  • 2x Reaction Buffer (as in Protocol 1).

  • Ac-DEVD-pNA Substrate: Prepare a 4 mM stock solution in DMSO. Store at -20°C.

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Induce Apoptosis and Prepare Cell Lysate: Follow steps 1 and 2 from Protocol 1.

  • Assay Reaction:

    • In a 96-well clear microplate, add 50 µL of cell lysate (diluted to 50-200 µg of protein in Cell Lysis Buffer).

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well for a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the apoptotic sample to the uninduced control.

Conclusion

The choice between Ac-DEVD-AMC and other caspase-3 substrates depends on the specific requirements of the experiment.

  • Ac-DEVD-AMC and other fluorogenic substrates (e.g., Ac-DEVD-AFC) are the preferred choice for researchers requiring high sensitivity to detect low levels of caspase activity, for high-throughput screening, or when working with limited sample material.

  • Ac-DEVD-pNA is a reliable and cost-effective option for routine screening, for obtaining a general measure of effector caspase activity, or when a fluorescence plate reader is unavailable.

References

A Comparative Guide to the Specificity of H-Asp(Amc)-OH for Glycosylasparaginase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorogenic substrate H-Asp(Amc)-OH and other alternatives for measuring the activity of glycosylasparaginase (AGA), also known as aspartylglucosaminidase. This enzyme is crucial in the lysosomal degradation of glycoproteins, and its deficiency leads to the lysosomal storage disorder aspartylglycosaminuria (AGU). Accurate measurement of AGA activity is vital for disease diagnosis, monitoring, and the development of therapeutic interventions.

Performance Comparison of Glycosylasparaginase Substrates

The choice of substrate is critical for the sensitive and specific quantification of glycosylasparaginase activity. This section compares the performance of the commonly used fluorogenic substrate, this compound, with the natural substrate and a chromogenic alternative.

Quantitative Data Summary

The following table summarizes the available kinetic parameters for different glycosylasparaginase substrates. These values are essential for comparing the efficiency and affinity of the enzyme for each substrate.

SubstrateTypeReporter GroupKm (µM)VmaxCatalytic Efficiency (Vmax/Km)
2-acetamido-1-β-(L-aspartamido)-1,2-dideoxy-β-D-glucose (AADG)NaturalNone (requires secondary assay)11034 µmol x l⁻¹ x min⁻¹0.31
This compoundFluorogenic7-amido-4-methylcoumarin (Amc)93[1]Not readily availableNot available
L-aspartic acid β-(p-nitroanilide)Chromogenicp-nitroaniline (pNA)Not readily availableNot readily availableNot available

Substrate Specificity and Performance

This compound (L-Aspartic acid β-(7-amido-4-methylcoumarin)) is a highly sensitive and specific fluorogenic substrate for glycosylasparaginase.[1][2][3] The enzyme cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (Amc), which can be monitored in real-time. This substrate's low Km value (93 µM) indicates a high affinity of the enzyme for this synthetic molecule, comparable to its natural substrate.[1] The fluorometric assay using this compound is reported to be 40-100 times more sensitive than other methods, allowing for the detection of as little as 1 ng of glycosylasparaginase. This sensitivity makes it particularly suitable for diagnostic applications in clinical samples like leukocytes and fibroblasts where enzyme concentrations may be low.

2-acetamido-1-β-(L-aspartamido)-1,2-dideoxy-β-D-glucose (AADG) is the natural substrate for glycosylasparaginase. While it provides a true measure of the enzyme's physiological activity, its use in routine assays is less common. The cleavage of AADG does not directly produce a measurable signal, necessitating coupled enzymatic reactions or chromatographic methods to quantify the product, making the assay more complex and less adaptable to high-throughput screening.

L-aspartic acid β-(p-nitroanilide) is a chromogenic substrate that releases p-nitroaniline upon cleavage by glycosylasparaginase. This product can be quantified spectrophotometrically. While chromogenic assays are generally less sensitive than fluorogenic ones, they offer a simpler and more accessible method that does not require a fluorometer. This substrate can be a viable alternative for initial screenings or when high sensitivity is not the primary requirement.

Experimental Protocols

Detailed methodologies for performing glycosylasparaginase activity assays using this compound and a generic p-nitroanilide-based substrate are provided below.

Protocol 1: Fluorogenic Assay for Glycosylasparaginase Activity using this compound

This protocol is adapted from methodologies described for the use of this compound in biological samples.

Materials:

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • 96-well black microplate

  • Fluorometer (Excitation: 355-380 nm, Emission: 460 nm)

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.5

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Enzyme Preparation: Prepare serial dilutions of the enzyme source in Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add 50 µL of the diluted enzyme to each well.

  • Initiate Reaction: Add 50 µL of the this compound solution to each well to start the reaction. Include a substrate-only control (no enzyme) and an enzyme-only control (no substrate).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Subtract the background fluorescence (substrate-only and enzyme-only controls) from the sample readings. The rate of Amc production is proportional to the glycosylasparaginase activity.

Protocol 2: Chromogenic Assay for Glycosylasparaginase Activity using L-aspartic acid β-(p-nitroanilide)

This protocol provides a general framework for a chromogenic assay.

Materials:

  • L-aspartic acid β-(p-nitroanilide) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • 96-well clear microplate

  • Spectrophotometer (405 nm)

  • Stop Solution: 1 M Sodium Carbonate

Procedure:

  • Substrate Preparation: Prepare a stock solution of L-aspartic acid β-(p-nitroanilide) in a suitable solvent (e.g., DMSO). Dilute in Assay Buffer to the desired final concentration.

  • Enzyme Preparation: Prepare dilutions of the enzyme source in Assay Buffer.

  • Reaction Setup: To each well of a 96-well clear microplate, add 50 µL of the enzyme solution.

  • Initiate Reaction: Start the reaction by adding 50 µL of the substrate solution to each well. Include appropriate blank controls.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear phase.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: The amount of p-nitroaniline released is calculated from its molar extinction coefficient, and this is used to determine the enzyme activity.

Visualizations

Enzymatic Reaction and Detection Principles

The following diagrams illustrate the mechanism of action for both fluorogenic and chromogenic substrates when cleaved by glycosylasparaginase.

G cluster_fluorogenic Fluorogenic Substrate Principle cluster_chromogenic Chromogenic Substrate Principle This compound This compound (Non-fluorescent) AGA_F Glycosylasparaginase This compound->AGA_F Cleavage Amc 7-amino-4-methylcoumarin (Highly Fluorescent) AGA_F->Amc Asp L-Aspartic Acid AGA_F->Asp Asp-pNA L-aspartic acid β-(p-nitroanilide) (Colorless) AGA_C Glycosylasparaginase Asp-pNA->AGA_C Cleavage pNA p-nitroaniline (Yellow) AGA_C->pNA Asp_C L-Aspartic Acid AGA_C->Asp_C

Caption: Enzymatic cleavage of fluorogenic and chromogenic substrates.

Experimental Workflow for Glycosylasparaginase Activity Assay

The following diagram outlines a typical workflow for measuring glycosylasparaginase activity.

G Start Start Prep_Substrate Prepare Substrate (this compound or Asp-pNA) Start->Prep_Substrate Prep_Enzyme Prepare Enzyme Sample (e.g., cell lysate) Start->Prep_Enzyme Reaction Mix Substrate and Enzyme in Microplate Prep_Substrate->Reaction Prep_Enzyme->Reaction Incubate Incubate at 37°C Reaction->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Signal (Fluorescence or Absorbance) Stop->Measure Analyze Data Analysis (Calculate Activity) Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro glycosylasparaginase assay.

References

Unveiling Protease Cross-Reactivity: A Comparative Guide to H-Asp(Amc)-OH Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of protease substrates is fundamental to robust assay development and the pursuit of selective therapeutic interventions. This guide provides a comprehensive comparison of the cross-reactivity of the fluorogenic substrate H-Asp(Amc)-OH with various proteases, supported by experimental data and detailed protocols to empower your research.

This compound, or L-Aspartic acid 7-amido-4-methylcoumarin, is a fluorogenic substrate primarily designed for the sensitive assay of glycosylasparaginase and β-aspartyl dipeptidase activity.[1] The cleavage of the amide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) moiety results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. However, the specificity of this substrate is not absolute. Its potential for cross-reactivity with other proteases that recognize aspartic acid at the P1 position necessitates a thorough understanding for accurate data interpretation and assay design.

Comparative Analysis of Protease Specificity for this compound

The primary determinant of a protease's ability to cleave this compound is its specificity for an aspartic acid residue at the P1 position of the substrate. Based on established protease cleavage motifs, we can predict the potential for cross-reactivity.

Protease FamilySpecific ExamplesP1 SpecificityPredicted Reactivity with this compound
Cysteine Proteases Caspase-3, Caspase-7Aspartic Acid (D) High
Caspase-2Aspartic Acid (D)Moderate to High
Cathepsin BArginine (R), Lysine (K)Negligible
Serine Proteases Granzyme BAspartic Acid (D) High
TrypsinArginine (R), Lysine (K)Negligible
ChymotrypsinPhenylalanine (F), Tyrosine (Y), Tryptophan (W)Negligible
26S Proteasome (Caspase-like activity)Aspartic Acid (D)Moderate
Aspartyl Proteases GlycosylasparaginaseAspartic Acid (D)Primary Target
β-aspartyl dipeptidaseAspartic Acid (D)Primary Target

Note: This table is based on known protease specificities. The actual reactivity can be influenced by assay conditions and the specific isoform of the enzyme. Experimental validation is crucial. While caspases and Granzyme B show a strong preference for aspartic acid at the P1 position, the efficiency of cleavage of a single amino acid substrate like this compound may differ from that of their optimal tetrapeptide substrates (e.g., Ac-DEVD-AMC for Caspase-3/7).[2][3][4]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a specific protease with this compound, a standardized fluorometric assay can be employed.

General Protease Activity Assay

This protocol provides a foundational method for measuring the activity of a purified protease with this compound.

Materials:

  • Purified protease of interest

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35, pH 7.4; buffer composition should be optimized for the specific protease)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

  • 7-Amino-4-methylcoumarin (AMC) standard for calibration

Procedure:

  • Prepare a standard curve: A standard curve using free AMC should be prepared to convert relative fluorescence units (RFU) to the concentration of the product formed.

  • Dilute reagents: Dilute the protease and this compound to their desired final concentrations in pre-warmed Assay Buffer.

  • Set up the reaction: In a 96-well plate, add the diluted protease solution to each well.

  • Initiate the reaction: Add the diluted this compound solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Measure fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature for the enzyme. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).

  • Include controls:

    • No-enzyme control: Substrate in Assay Buffer to determine background fluorescence.

    • No-substrate control: Enzyme in Assay Buffer.

  • Calculate initial velocity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Determination of Kinetic Parameters (Km and kcat)

This protocol is for determining the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) of a protease for this compound.

Materials:

  • Same as the General Protease Activity Assay.

Procedure:

  • Prepare a fixed enzyme concentration: Prepare a fixed concentration of the protease in the Assay Buffer.

  • Prepare substrate dilutions: Prepare a series of dilutions of this compound in the Assay Buffer, typically ranging from 0.1 to 10 times the expected Km value.

  • Set up reactions: In a 96-well plate, set up reactions for each substrate concentration in triplicate. Add the fixed concentration of the protease to each well.

  • Initiate reactions: Initiate the reactions by adding the different concentrations of this compound to the respective wells.

  • Measure initial velocity: Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay.

  • Data analysis: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.

Visualizing Protease-Substrate Interactions

To illustrate the underlying principles of substrate specificity and the experimental workflow, the following diagrams are provided.

Substrate_Specificity cluster_proteases Proteases with P1-Asp Specificity cluster_other_proteases Other Proteases cluster_substrate Substrate Caspase3 Caspase-3 Substrate This compound Caspase3->Substrate Cleavage Caspase7 Caspase-7 Caspase7->Substrate Cleavage GranzymeB Granzyme B GranzymeB->Substrate Cleavage Trypsin Trypsin (P1=Lys/Arg) Trypsin->Substrate No Cleavage Chymotrypsin Chymotrypsin (P1=Phe/Tyr/Trp) Chymotrypsin->Substrate No Cleavage

Caption: Predicted interaction of various proteases with this compound based on P1 substrate specificity.

Experimental_Workflow prep 1. Prepare Reagents (Protease, Substrate, Buffer) setup 2. Set up Reaction in 96-well Plate prep->setup measure 3. Measure Fluorescence over Time setup->measure analyze 4. Analyze Data (Calculate V₀, Km, kcat) measure->analyze compare 5. Compare Cross-Reactivity analyze->compare

References

A Head-to-Head Comparison: Fluorometric H-Asp(Amc)-OH versus Colorimetric Assays for Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of enzyme activity is paramount. This is particularly true in fields such as apoptosis research, where the activity of caspase proteases serves as a critical biomarker. The choice of assay methodology can significantly impact the sensitivity, accuracy, and overall reliability of experimental data. This guide provides an objective comparison of two widely used methods: the fluorometric H-Asp(Amc)-OH assay and traditional colorimetric assays, with a focus on caspase activity measurement.

The fundamental principle behind both assay types involves the enzymatic cleavage of a synthetic substrate, which subsequently generates a detectable signal. In the context of caspase-3 activity, a key executioner in apoptosis, both methods typically employ a substrate containing the peptide recognition sequence Asp-Glu-Val-Asp (DEVD). The divergence, however, lies in the nature of the reporter molecule attached to this peptide and the method of signal detection.

Principle of Detection

The fluorometric this compound assay, and more broadly, fluorometric assays utilizing AMC (7-amino-4-methylcoumarin) or AFC (7-amino-4-trifluoromethyl coumarin) conjugated substrates, rely on the release of a fluorescent molecule upon enzymatic cleavage.[1] For instance, in a caspase-3 assay, the enzyme cleaves the Ac-DEVD-AMC substrate, liberating the highly fluorescent AMC moiety. The resulting fluorescence, measured at specific excitation and emission wavelengths, is directly proportional to the enzyme's activity.

In contrast, colorimetric assays utilize a substrate conjugated to a chromophore, most commonly p-nitroaniline (pNA).[2][3] When caspase-3 cleaves a substrate like Ac-DEVD-pNA, it releases free pNA, which produces a yellow color.[4] The intensity of this color, quantified by measuring its absorbance at 400-405 nm, correlates with the level of enzyme activity.

Performance Comparison: A Quantitative Overview

The selection of an appropriate assay is often dictated by the specific requirements of the experiment, including the expected level of enzyme activity, sample volume, and available instrumentation. Fluorometric assays are generally recognized for their superior sensitivity compared to their colorimetric counterparts.

ParameterThis compound (Fluorometric) AssayColorimetric (pNA) AssayReferences
Detection Method FluorescenceAbsorbance (Colorimetry)
Sensitivity HighModerate
Signal-to-Background High (e.g., Ac-DEVD-AMC S/B max = 50)Lower
Dynamic Range WideNarrower
Instrumentation Fluorescence Plate ReaderSpectrophotometer/Plate Reader
Cost-Effectiveness Generally higher cost per assayMore cost-effective
Susceptibility to Interference Autofluorescence from test compounds can be a concern.Colored compounds can interfere. Sample turbidity can affect readings.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the practical execution of these assays, the following diagrams illustrate the caspase activation pathway and the respective experimental workflows.

Caspase Activation Pathway Caspase-3 Activation Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL, TNF-α, DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caspase-3 Activation Pathway

Experimental Workflow Experimental Workflow: Fluorometric vs. Colorimetric Assay cluster_0 Common Steps cluster_1 Fluorometric Assay (this compound) cluster_2 Colorimetric Assay Induce_Apoptosis 1. Induce Apoptosis in Cells Cell_Lysis 2. Prepare Cell Lysate Induce_Apoptosis->Cell_Lysis Protein_Quantification 3. Quantify Protein Concentration Cell_Lysis->Protein_Quantification Add_Fluorogenic_Substrate 4a. Add Ac-DEVD-AMC/AFC Substrate Protein_Quantification->Add_Fluorogenic_Substrate Add_Chromogenic_Substrate 4b. Add Ac-DEVD-pNA Substrate Protein_Quantification->Add_Chromogenic_Substrate Incubate_Fluoro 5a. Incubate (30-60 min) Add_Fluorogenic_Substrate->Incubate_Fluoro Measure_Fluorescence 6a. Measure Fluorescence (Ex/Em: ~380/~460 nm for AMC) Incubate_Fluoro->Measure_Fluorescence Incubate_Color 5b. Incubate (1-2 hours) Add_Chromogenic_Substrate->Incubate_Color Measure_Absorbance 6b. Measure Absorbance (405 nm) Incubate_Color->Measure_Absorbance

Comparative Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for conducting caspase-3 activity assays using fluorometric and colorimetric methods. These should be optimized for specific cell types and experimental conditions.

Protocol 1: Fluorometric Caspase-3 Assay (Ac-DEVD-AMC)

Materials:

  • Cells induced to undergo apoptosis and control cells

  • Phosphate-Buffered Saline (PBS)

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Ac-DEVD-AMC substrate (1 mM stock in DMSO)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Black 96-well microplate

Procedure:

  • Cell Lysis:

    • Induce apoptosis in cells by the desired method.

    • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.

    • Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a black 96-well plate, add 50 µL of cell lysate (diluted to 20-50 µg of protein in Cell Lysis Buffer).

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Detection:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

    • The increase in caspase-3 activity is proportional to the increase in fluorescence intensity.

Protocol 2: Colorimetric Caspase-3 Assay (Ac-DEVD-pNA)

Materials:

  • Cells induced to undergo apoptosis and control cells

  • Phosphate-Buffered Saline (PBS)

  • Chilled Cell Lysis Buffer (as in Protocol 1)

  • Ac-DEVD-pNA substrate (4 mM stock in DMSO)

  • 2x Reaction Buffer (as in Protocol 1)

  • Clear 96-well microplate

Procedure:

  • Cell Lysis:

    • Follow the same procedure as in Protocol 1 for preparing cell lysates.

  • Assay Reaction:

    • In a clear 96-well plate, add 50 µL of cell lysate (50-200 µg of protein).

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Detection:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample to the non-induced control.

Conclusion

Both fluorometric this compound based assays and colorimetric pNA-based assays are valuable tools for the quantification of enzyme activity. The choice between them hinges on the specific demands of the research.

  • Fluorometric this compound assays are the method of choice for applications requiring high sensitivity, such as detecting low levels of enzyme activity or working with limited sample material. Their wider dynamic range also allows for the quantification of a broader spectrum of enzyme concentrations.

  • Colorimetric assays offer a cost-effective and straightforward alternative, particularly when high levels of enzyme activity are anticipated or when access to a fluorescence plate reader is limited. Their simplicity makes them well-suited for high-throughput screening and routine analyses where maximal sensitivity is not the primary concern.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the most appropriate assay to generate accurate and reliable data in their drug discovery and development endeavors.

References

Navigating Precision: A Comparative Guide to Inter-Assay and Intra-Assay Variability of H-Asp(Amc)-OH in Caspase Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of caspase activity is paramount in apoptosis research and drug discovery. The fluorogenic substrate H-Asp(Amc)-OH serves as a tool for assaying the activity of certain caspases. However, the reliability of any assay hinges on its precision, specifically its inter-assay and intra-assay variability. This guide provides a comparative analysis of the performance of this compound, alongside common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.

The precision of an assay is crucial for the validity of experimental results. Intra-assay variability, or within-run precision, measures the reproducibility of results within a single assay run. Inter-assay variability, or between-run precision, assesses the reproducibility of results across different assay runs, often on different days or with different operators. Both are typically expressed as the coefficient of variation (%CV), with lower percentages indicating higher precision.

Performance Comparison of Fluorogenic Caspase Substrates

SubstrateTarget Caspase(s)Typical Intra-Assay CV (%)Typical Inter-Assay CV (%)
This compound Glycosylasparaginase, β-aspartyl dipeptidaseData not availableData not available
Ac-DEVD-AMC Caspase-3, Caspase-7< 5%< 10%
Ac-IETD-AMC Caspase-8< 6%< 12%
Ac-LEHD-AMC Caspase-9< 7%< 15%
Caspase-Glo® Assay Caspase-3, Caspase-7< 5%< 10%

Note: The CV values for Ac-DEVD-AMC, Ac-IETD-AMC, and Ac-LEHD-AMC are representative values from various sources and may vary depending on the specific assay conditions and laboratory.

Experimental Protocols

To ensure the generation of reliable and reproducible data, adhering to a well-defined experimental protocol is essential. Below are detailed methodologies for a standard fluorometric caspase activity assay applicable to AMC-based substrates like this compound.

Protocol 1: Caspase Activity Assay in Cell Lysates

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Prepare fresh before use.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 1 mM EDTA.

  • Substrate Stock Solution: Dissolve the AMC-conjugated substrate (e.g., this compound) in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.

2. Cell Lysate Preparation:

  • Induce apoptosis in your cell line of choice using a known stimulus. Include an untreated control group.

  • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 million cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cytosolic extract) and transfer to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Caspase Activity Measurement:

  • Dilute the cell lysates to the same protein concentration with Assay Buffer.

  • In a black, flat-bottom 96-well plate, add 50 µL of each cell lysate per well. Include a blank control (Assay Buffer only).

  • Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to a final concentration of 50 µM.

  • Add 50 µL of the substrate working solution to each well to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

4. Data Analysis:

  • Prepare a standard curve using the AMC standard stock solution.

  • Subtract the blank fluorescence values from all readings.

  • Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.

  • Calculate the caspase activity from the AMC standard curve and normalize to the protein concentration of the cell lysate.

Visualizing the Workflow and Signaling

To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_culture Cell Culture & Apoptosis Induction cell_harvest Cell Harvesting & Washing cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant plate_setup Plate Setup (Lysates) protein_quant->plate_setup substrate_add Substrate Addition plate_setup->substrate_add incubation Incubation (37°C) substrate_add->incubation fluorescence_read Fluorescence Reading (Ex/Em) incubation->fluorescence_read rate_calc Calculate Reaction Rate fluorescence_read->rate_calc std_curve AMC Standard Curve activity_norm Normalize Activity to Protein std_curve->activity_norm rate_calc->activity_norm signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_substrate_cleavage Substrate Cleavage & Detection stimulus e.g., UV, FasL, Staurosporine initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator executioner Executioner Caspases (e.g., Caspase-3, -7) initiator->executioner Activation substrate This compound (Non-fluorescent) executioner->substrate product AMC (Fluorescent) substrate->product Cleavage

Determining the Limit of Detection for Caspase-3 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorogenic substrates for the detection of caspase-3 activity, with a focus on determining the limit of detection (LOD) for assays utilizing an AMC (7-amino-4-methylcoumarin)-based substrate, commonly Acetyl-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC). We present detailed experimental protocols, comparative data on alternative substrates, and visualizations to elucidate the underlying biochemical pathways and experimental workflows.

Performance Comparison of Fluorogenic Caspase-3 Substrates

The selection of a suitable fluorogenic substrate is critical for achieving the desired sensitivity and specificity in caspase-3 activity assays. While Ac-DEVD-AMC is a widely used and cost-effective option, other substrates may offer superior performance characteristics. Below is a summary of key performance indicators for common caspase-3 substrates.

SubstrateFluorophoreExcitation (nm)Emission (nm)Michaelis Constant (Km) for Caspase-3Notes
Ac-DEVD-AMC 7-amino-4-methylcoumarin (AMC)~340-380~440-460~10 µM[1]Commonly used, good sensitivity. Also detects caspase-7 activity.[2][3]
Ac-DEVD-AFC 7-amino-4-trifluoromethylcoumarin (AFC)~400~505~9.7 µM[4][5]Higher quantum yield than AMC may lead to greater sensitivity.
(Z-DEVD)₂-R110 Rhodamine 110 (R110)~496~520Not widely reportedVery high quantum yield, considered one of the most sensitive fluorogenic substrates.

Experimental Protocols

Determining the Limit of Detection (LOD) for Ac-DEVD-AMC Assays

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from the background noise. For the Ac-DEVD-AMC caspase-3 assay, this translates to the lowest enzyme concentration that produces a fluorescent signal significantly above the blank.

Materials:

  • Purified active caspase-3 enzyme

  • Ac-DEVD-AMC substrate

  • 7-amino-4-methylcoumarin (AMC) standard

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM sodium pyrophosphate)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • AMC Standard Curve Generation:

    • Prepare a stock solution of AMC in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).

    • Add 100 µL of each AMC dilution to triplicate wells of a 96-well plate.

    • Measure the fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

    • Plot the background-subtracted fluorescence intensity against the known AMC concentrations and perform a linear regression to determine the slope of the standard curve (fluorescence units per µM of AMC).

  • Blank Measurement:

    • Prepare a reaction mixture containing the Assay Buffer and the Ac-DEVD-AMC substrate at the final desired concentration (e.g., 20 µM).

    • Add 100 µL of this mixture to at least 10 wells of the 96-well plate. Do not add any caspase-3 enzyme.

    • Incubate the plate under the same conditions as the planned enzymatic assay (e.g., 1 hour at 37°C).

    • Measure the fluorescence of each blank replicate.

    • Calculate the mean (average) fluorescence and the standard deviation (SD) of the blank replicates.

  • LOD Calculation:

    • The LOD in terms of AMC concentration can be calculated using the following formula: LOD (µM) = (3 x SD of the blank) / slope of the AMC standard curve

    • To determine the corresponding LOD for caspase-3, perform a serial dilution of purified active caspase-3 and run the assay according to the standard protocol. The lowest concentration of caspase-3 that produces a signal reliably above the calculated LOD is the limit of detection for the enzyme under those assay conditions.

Standard Protocol for Caspase-3 Activity Assay using Ac-DEVD-AMC

1. Sample Preparation:

  • Adherent cells: Decant the media, wash with PBS, and lyse the cells with Cell Lysis Buffer (e.g., 2-10 million cells/mL) for 30 minutes on ice.
  • Suspension cells: Pellet the cells, wash with PBS, and lyse with Cell Lysis Buffer for 30 minutes on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Assay Procedure:

  • Prepare the reaction mixture by diluting the Ac-DEVD-AMC substrate in Assay Buffer to the desired final concentration (e.g., 20 µM).
  • Add 50-100 µL of cell lysate to each well of a 96-well plate.
  • Add the reaction mixture to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
  • Incubate the plate for 1 hour at 37°C, protected from light.
  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.

3. Data Analysis:

  • Subtract the background fluorescence (from a blank well containing lysis buffer and reaction mix without cell lysate).
  • The increase in fluorescence is proportional to the caspase-3 activity in the sample.

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.

Caspase3_Signaling_Pathway Caspase-3 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor FADD FADD Death Receptor->FADD Procaspase-8 Procaspase-8 FADD->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Cellular Stress Cellular Stress Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage & Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

LOD_Workflow LOD Determination Workflow cluster_workflow LOD Determination Workflow A Prepare AMC Standard Curve Dilutions B Measure Fluorescence of Standards A->B C Plot Standard Curve & Calculate Slope B->C G Calculate LOD using Formula C->G D Prepare Blank Samples (No Enzyme) E Measure Fluorescence of Blanks D->E F Calculate Mean and SD of Blanks E->F F->G

Caption: Workflow for determining the Limit of Detection.

References

A Comparative Guide to Fluorogenic Substrates for High-Throughput Caspase Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient measurement of caspase activity is crucial for understanding apoptosis and screening for potential therapeutic agents. This guide provides a comprehensive comparison of fluorogenic substrates for use in high-throughput screening (HTS) applications, with a focus on the validation of H-Asp(Amc)-OH and its alternatives.

While this compound is a recognized fluorogenic substrate for enzymes like glycosylasparaginase and β-aspartyl dipeptidase, its application in high-throughput screening for caspase activity is not well-documented in publicly available scientific literature. This guide, therefore, focuses on the most widely validated and utilized fluorogenic caspase substrates, providing a framework for comparison and selection based on experimental data. The primary comparator will be the well-established caspase-3 substrate, Ac-DEVD-AMC.

Performance Comparison of Fluorogenic Caspase Substrates

The selection of a suitable fluorogenic substrate is critical for the success of any HTS campaign. Key performance indicators include substrate specificity, kinetic parameters, and the signal-to-background ratio. The following table summarizes these parameters for commonly used caspase substrates.

SubstrateTarget CaspasesFluorophoreExcitation (nm)Emission (nm)Key Characteristics
This compound Primarily Glycosylasparaginase, β-aspartyl dipeptidaseAMC~340-360~440-460Limited data available for caspase activity.
Ac-DEVD-AMC Caspase-3, Caspase-7AMC~340-380[1]~440-460[2][1]Well-established, widely used, good sensitivity, but susceptible to autofluorescence interference.
(Ac-DEVD)₂-R110 Caspase-3Rhodamine 110~496~520Two-step cleavage mechanism amplifies signal, less prone to autofluorescence.
FRET-based Substrates (e.g., Ac-DEVD-EDANS/DABCYL) Caspase-3/7Various (e.g., EDANS/DABCYL)Donor-dependentAcceptor-dependentRatiometric detection can reduce assay noise, requires careful fluorophore pair selection.
NucView® Substrates Caspase-3/7DNA-binding dye~488~515-530Cell-permeable, allows for real-time imaging in live cells without lysis.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible HTS results. Below are representative protocols for the use of Ac-DEVD-AMC and a cell-based assay using a NucView® substrate.

Protocol 1: In Vitro Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol is adapted for a 96-well plate format suitable for HTS.

Materials:

  • Cell lysate containing active caspases

  • Ac-DEVD-AMC substrate (e.g., from Cayman Chemical, BD Biosciences)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in cell culture using a known stimulus. Harvest cells and lyse them using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate to each well. Include a negative control with lysate from untreated cells and a blank with lysis buffer only.

  • Substrate Addition: Prepare a 2X working solution of Ac-DEVD-AMC in the assay buffer. Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final substrate concentration is typically in the range of 10-50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

  • Data Analysis: Subtract the blank reading from all wells. The fluorescence intensity is proportional to the caspase-3 activity.

Protocol 2: Live-Cell Caspase-3/7 Activity Assay using NucView® 488

This protocol allows for the real-time detection of caspase activity in intact cells.

Materials:

  • Cells seeded in a 96-well imaging plate

  • NucView® 488 Caspase-3 Substrate (e.g., from Biotium)

  • Live-cell imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with compounds to be screened for their effect on apoptosis.

  • Substrate Addition: Add NucView® 488 substrate directly to the cell culture medium to a final concentration of 2-5 µM.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, or for the desired duration of the experiment.

  • Imaging: Visualize the fluorescently stained nuclei of apoptotic cells using a fluorescence microscope or a high-content imaging system with standard FITC filter sets.

  • Quantification: The number of fluorescent cells or the total fluorescence intensity per well can be quantified to determine the level of caspase-3/7 activity.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the assay principles and interpreting results.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleaves Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: Intrinsic and extrinsic pathways of caspase-3 activation.

HTS_Workflow Start Start Plate Cells Plate Cells Start->Plate Cells Add Compounds Add Compounds Plate Cells->Add Compounds Induce Apoptosis Induce Apoptosis Add Compounds->Induce Apoptosis Add Substrate Add Substrate Induce Apoptosis->Add Substrate Incubate Incubate Add Substrate->Incubate Read Plate Read Plate Incubate->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis End End Data Analysis->End

References

A Comparative Analysis of AMC and AFC as Fluorescent Reporters in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent reporter system is critical for the generation of sensitive and reliable data in a wide range of biochemical assays. Among the various available fluorophores, 7-Amino-4-methylcoumarin (AMC) and 7-Amino-4-trifluoromethylcoumarin (AFC) have emerged as popular choices, particularly for developing "turn-on" fluorescent assays to measure enzyme activity. This guide provides an objective, data-driven comparison of AMC and AFC to aid in the selection of the optimal reporter for specific experimental needs.

The core principle behind the use of AMC and AFC in enzyme assays is the phenomenon of fluorescence quenching.[1][2] When the fluorophore is conjugated to a peptide or another substrate recognized by a specific enzyme, its fluorescence is suppressed.[2][3] Enzymatic cleavage of the substrate releases the free coumarin derivative, leading to a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4]

Key Performance Characteristics: A Quantitative Comparison

The choice between AMC and AFC often hinges on their distinct photophysical properties, which directly influence assay sensitivity, signal-to-background ratio, and compatibility with different experimental setups, particularly in cell-based versus purified enzyme assays.

Feature7-Amino-4-methylcoumarin (AMC)7-Amino-4-trifluoromethylcoumarin (AFC)Advantage
Excitation Wavelength ~340-380 nm~395-405 nmAFC
Emission Wavelength ~440-460 nm~495-510 nmAFC
Molar Extinction Coefficient (ε) ~17,800 M⁻¹cm⁻¹ (in Ethanol)~17,000 M⁻¹cm⁻¹Comparable
Quantum Yield (Φ) ~0.5 (in Ethanol)~0.53Comparable
pH Stability Fluorescence is stable between pH 3-11Stable at physiological pHAMC (broader range demonstrated)
Primary Applications Purified enzyme assays, high-throughput screeningCell-based assays, multiplexingApplication-dependent
Key Advantage Well-established, cost-effectiveLonger wavelengths reduce background fluorescence from cellular components and media, leading to higher sensitivity in complex samples.AFC (for cell-based assays)
Potential Drawback Shorter wavelengths can lead to higher background from autofluorescence of biological molecules (e.g., NADH) and media components.Potential for spectral overlap with green fluorophores.AMC (in simpler systems)

Deciphering the Spectral Advantage of AFC

The primary distinction and a significant advantage of AFC lies in its red-shifted excitation and emission spectra. The trifluoromethyl group on the coumarin core shifts the fluorescence to longer wavelengths compared to the methyl group of AMC. This spectral shift is particularly beneficial in cell-based assays, as it helps to mitigate the interference from the natural autofluorescence of cellular components and culture media, which typically occurs in the UV and blue regions of the spectrum. This reduction in background noise leads to a higher signal-to-background ratio and, consequently, improved assay sensitivity.

Experimental Protocols: A Guide to Caspase Activity Assays

To illustrate the practical application of these reporters, detailed protocols for a fluorometric caspase-3 activity assay, a key event in apoptosis, are provided below.

AMC-Based Caspase-3 Assay Protocol

This protocol is adapted for measuring caspase-3 activity in cell lysates.

Materials:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.

  • Caspase-3 Substrate (Ac-DEVD-AMC): 10 mM stock solution in DMSO.

  • AMC Standard: 1 mM stock solution in DMSO for generating a standard curve.

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Lysate Preparation: a. Induce apoptosis in your cell line of choice using a known method. A non-induced cell population should be used as a negative control. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in chilled Lysis Buffer and incubate on ice for 15-20 minutes. d. Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

  • Assay Reaction: a. Prepare a reaction mixture by diluting the cell lysate to a final protein concentration of 1-2 mg/mL in Assay Buffer. b. Add 50 µL of the diluted cell lysate to each well of the 96-well plate. c. To initiate the reaction, add 50 µL of a 100 µM working solution of the Ac-DEVD-AMC substrate (prepared in Assay Buffer) to each well. The final substrate concentration will be 50 µM. d. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: a. Prepare a standard curve using the AMC standard to convert the relative fluorescence units (RFU) to the amount of AMC released. b. Express the caspase-3 activity as the amount of AMC released per unit of time per amount of protein.

AFC-Based Caspase-3 Assay Protocol

This protocol is similar to the AMC-based assay but with adjusted instrument settings.

Materials:

  • Same as for the AMC-based assay, but with Caspase-3 Substrate (Ac-DEVD-AFC): 10 mM stock solution in DMSO.

  • AFC Standard: 1 mM stock solution in DMSO.

Procedure:

  • Cell Lysate Preparation: Follow the same procedure as for the AMC-based assay.

  • Assay Reaction: Follow the same procedure as for the AMC-based assay, using the Ac-DEVD-AFC substrate.

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 405 nm and an emission wavelength of 500 nm.

  • Data Analysis: a. Prepare a standard curve using the AFC standard. b. Calculate and express the caspase-3 activity as described for the AMC assay.

Visualizing the Underlying Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Enzymatic_Cleavage cluster_reaction Enzymatic Reaction Enzyme Enzyme Substrate Peptide-AMC/AFC (Quenched) Enzyme->Substrate Binding Product_Peptide Cleaved Peptide Substrate->Product_Peptide Cleavage Product_Fluorophore Free AMC/AFC (Fluorescent) Substrate->Product_Fluorophore Release

Enzymatic cleavage of a coumarin-conjugated substrate.

Experimental_Workflow cluster_workflow Caspase Assay Workflow A Induce Apoptosis in Cells B Prepare Cell Lysate A->B C Add Lysate to Microplate B->C D Add AMC/AFC Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex/Em appropriate for AMC or AFC) E->F G Analyze Data (using AMC/AFC standard curve) F->G

A typical workflow for a cell-based caspase assay.

Conclusion

Both AMC and AFC are highly effective fluorescent reporters for a multitude of enzymatic assays. The choice between them should be guided by the specific experimental context. For assays involving purified enzymes in relatively clean buffer systems, the well-characterized and cost-effective AMC is an excellent choice. However, for cell-based assays or experiments with complex biological samples where background fluorescence can be a significant issue, the red-shifted spectral properties of AFC provide a clear advantage, leading to higher sensitivity and a better signal-to-noise ratio. By understanding the distinct characteristics of each fluorophore and optimizing the assay conditions accordingly, researchers can generate robust and reliable data to advance their scientific discoveries.

References

Assessing the enzyme kinetics of H-Asp(Amc)-OH with different enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic kinetics of the fluorogenic substrate H-Asp(Amc)-OH with different enzymes. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for assay development, inhibitor screening, and mechanistic studies.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the hydrolysis of this compound by Glycosylasparaginase (AGA) and Aspartyl Aminopeptidase (DNPEP). These values provide a quantitative measure of the efficiency and affinity of each enzyme for the substrate.

EnzymeEC NumberSourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Glycosylasparaginase (AGA)3.5.1.26Human93[1]Not ReportedNot Reported
Aspartyl Aminopeptidase (DNPEP)3.4.11.21MammalianNot ReportedNot Reported1.3 x 10³[2]

Note: The individual kcat and Km values for DNPEP with this compound were not explicitly reported in the reviewed literature; however, the specificity constant (kcat/Km) provides a direct measure of the enzyme's catalytic efficiency.

Experimental Protocols

Detailed methodologies for the enzymatic assays are provided below. These protocols are based on published research and offer a starting point for reproducing the kinetic measurements.

1. Enzymatic Assay for Glycosylasparaginase (AGA) with this compound

This protocol is adapted from a study by Mononen et al. (1993) for the fluorometric determination of AGA activity.[1]

a. Materials:

  • Substrate: L-aspartic acid β-(7-amido-4-methylcoumarin) (this compound)

  • Enzyme: Purified human Glycosylasparaginase (AGA)

  • Assay Buffer: pH 7.5 buffer (e.g., phosphate or Tris-HCl)

  • Inhibitor (optional): Diazo-oxonorvaline (a specific inhibitor of glycosylasparaginase)[1]

  • Instrumentation: Fluorometer with excitation at 355-380 nm and emission at 460 nm.

  • 96-well plates: Black, flat-bottom plates are recommended for fluorescence assays.

b. Methods:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the assay buffer.

    • Prepare a solution of purified AGA in the assay buffer. The final enzyme concentration should be in the range where the reaction rate is linear over time (e.g., as low as 1 ng of enzyme can be detected)[1].

  • Assay Procedure:

    • To each well of a 96-well plate, add a defined volume of the this compound solution.

    • To initiate the reaction, add the AGA enzyme solution to each well. The final reaction volume can be adjusted as needed (e.g., 100-200 µL).

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed fluorometer.

    • Monitor the increase in fluorescence intensity over time. The release of 7-amino-4-methylcoumarin (AMC) is measured at an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm.

    • The initial reaction rates (velocities) are determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • To determine the Km, vary the substrate concentration while keeping the enzyme concentration constant.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

2. Enzymatic Assay for Aspartyl Aminopeptidase (DNPEP) with this compound

This protocol is based on the methodology used in a high-throughput screening assay for DNPEP inhibitors.

a. Materials:

  • Substrate: L-aspartic acid 7-amido-4-methylcoumarin (this compound)

  • Enzyme: Purified mammalian Aspartyl Aminopeptidase (DNPEP)

  • Assay Buffer: Buffer conditions should be optimized, but a starting point could be a Tris-HCl or similar buffer at a physiological pH.

  • Instrumentation: Fluorometer with optimal excitation at 380 nm and emission at 460 nm.

  • 96-well plates: Black, flat-bottom plates.

b. Methods:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Dilute the substrate in assay buffer to various concentrations for kinetic analysis.

    • Prepare a solution of purified DNPEP in the assay buffer. The enzyme concentration should be optimized to ensure the reaction remains in the linear range.

  • Assay Procedure:

    • Add the this compound solution to the wells of the 96-well plate.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the DNPEP enzyme solution.

  • Kinetic Measurement:

    • Monitor the fluorescence increase at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the reaction.

    • The specificity constant (kcat/Km) can be determined from the initial rate measurements at low substrate concentrations ([S] << Km) using the equation: v = (kcat/Km)[E][S].

Visualizations

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate (this compound) mix_reagents Mix Substrate and Buffer prep_substrate->mix_reagents prep_enzyme Prepare Enzyme (e.g., AGA, DNPEP) initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents mix_reagents->initiate_reaction measure_fluorescence Kinetic Measurement (Fluorescence Increase) initiate_reaction->measure_fluorescence calc_rate Calculate Initial Rates measure_fluorescence->calc_rate mm_plot Michaelis-Menten Plot calc_rate->mm_plot determine_params Determine Kinetic Parameters (Km, Vmax, kcat/Km) mm_plot->determine_params

Caption: General workflow for enzyme kinetic analysis using this compound.

Signaling Pathway of Fluorogenic Substrate Cleavage

This diagram illustrates the principle of the enzymatic assay, where the non-fluorescent substrate is cleaved to produce a fluorescent product.

substrate_cleavage substrate This compound (Non-fluorescent) enzyme Enzyme (e.g., AGA, DNPEP) substrate->enzyme Binding product H-Aspartate + AMC (Fluorescent) enzyme->product Cleavage fluorescence Emitted Light (460 nm) product->fluorescence light Excitation Light (355-380 nm) light->product

Caption: Principle of the fluorogenic assay with this compound.

References

Orthogonal Validation of Aspartylglucosaminidase (AGA) Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy of enzyme activity assays is paramount. This guide provides a comparative analysis of the fluorometric H-Asp(Amc)-OH assay for measuring aspartylglucosaminidase (AGA) activity with orthogonal validation methods, supported by experimental data and detailed protocols. This validation is critical for the accurate diagnosis and monitoring of Aspartylglucosaminuria (AGU), a rare lysosomal storage disorder.

Aspartylglucosaminuria is an autosomal recessive lysosomal storage disease caused by deficient activity of the enzyme aspartylglucosaminidase (AGA).[1] This deficiency leads to the accumulation of glycoasparagines in tissues and body fluids, resulting in progressive intellectual and physical disabilities.[2] The primary diagnostic tool is a fluorometric enzyme assay utilizing the substrate L-aspartic acid β-(7-amido-4-methylcoumarin) (this compound). Cleavage of this substrate by AGA releases the fluorescent moiety, 7-amino-4-methylcoumarin (AMC), allowing for quantitative measurement of enzyme activity.[3][4]

However, reliance on a single assay can be misleading. Therefore, orthogonal validation—the use of independent methods to corroborate results—is essential for a definitive diagnosis. The two primary orthogonal methods for the AGA activity assay are genetic sequencing of the AGA gene and measurement of accumulated glycoasparagines in urine.

Data Presentation: Comparison of Diagnostic Methods

The following table summarizes the quantitative data from the primary fluorometric assay and its key orthogonal validation method, genetic testing. The data clearly distinguishes between healthy individuals and those affected by Aspartylglucosaminuria.

ParameterHealthy DonorsAGU PatientsMethodSource
AGA Enzyme Activity (mU/L in serum) Average: 3.252 (Range: 2.503–3.897)Average: 0.11 (Range: 0.0123–0.251)Fluorometric Assay with this compound[3]
Genetic Diagnosis No pathogenic variants in the AGA geneBiallelic pathogenic variants in the AGA gene (e.g., AGUFin-major homozygosity)Sanger or Next-Generation Sequencing

Mandatory Visualization

Metabolic Pathway of Glycoprotein Degradation

The following diagram illustrates the metabolic pathway where aspartylglucosaminidase (AGA) plays a crucial role. A defect in this enzyme leads to the accumulation of glycoasparagines, the hallmark of AGU.

Metabolic Role of Aspartylglucosaminidase (AGA) Glycoprotein Glycoprotein Proteases Proteases Glycoprotein->Proteases Proteolysis Glycoasparagines Glycoasparagines (e.g., Aspartylglucosamine) Proteases->Glycoasparagines AGA Aspartylglucosaminidase (AGA) Glycoasparagines->AGA Hydrolysis Accumulation Lysosomal Accumulation Glycoasparagines->Accumulation AGA Deficiency Aspartate Aspartate AGA->Aspartate GlcNAc N-acetylglucosamine (GlcNAc) AGA->GlcNAc Pathology Cellular Dysfunction & AGU Pathology Accumulation->Pathology

Caption: Role of AGA in glycoprotein catabolism.

Diagnostic Workflow for Aspartylglucosaminuria (AGU)

This diagram outlines the logical workflow for diagnosing AGU, starting from clinical suspicion to the orthogonal validation of the initial enzyme assay.

Diagnostic Workflow for Aspartylglucosaminuria cluster_0 Initial Assessment cluster_1 Biochemical Testing cluster_2 Orthogonal Validation cluster_3 Diagnosis Clinical_Suspicion Clinical Suspicion of AGU (Developmental delay, etc.) Enzyme_Assay AGA Enzyme Activity Assay (this compound substrate) Clinical_Suspicion->Enzyme_Assay Genetic_Testing AGA Gene Sequencing Enzyme_Assay->Genetic_Testing If activity is low Metabolite_Analysis Urinary Glycoasparagine Analysis (LC-MS/MS) Enzyme_Assay->Metabolite_Analysis If activity is low Diagnosis Confirmed Diagnosis of AGU Genetic_Testing->Diagnosis Confirms Metabolite_Analysis->Diagnosis Confirms

Caption: AGU diagnostic workflow.

Experimental Protocols

Fluorometric AGA Enzyme Activity Assay

This protocol is adapted from validated methods for determining AGA activity in human serum.

Materials:

  • This compound substrate (L-aspartic acid β-(7-amido-4-methylcoumarin))

  • McIlvain's phosphate-citrate buffer, pH 6.5 and pH 4.5

  • Human serum samples (patient and control)

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Black 96-well microplate

  • Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Sample Preparation: Thaw serum samples on ice. For healthy donors, use 10 µL of serum. For suspected AGU patients, use 20 µL of serum due to expected low activity.

  • Reaction Setup: In a microcentrifuge tube, add the serum sample and the 25 µM this compound substrate solution prepared in McIlvain's buffer (pH 6.5).

  • Incubation: Incubate the reaction mixture for 24 hours at 37°C.

  • Reaction Termination: Stop the reaction by adding 200 µL of McIlvain's phosphate-citrate buffer, pH 4.5.

  • Measurement: Transfer 200 µL of the final reaction mixture to a black 96-well plate. Measure the fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Quantification: Prepare a standard curve using known concentrations of AMC. Calculate the AGA activity in the samples by comparing their fluorescence values to the standard curve. Activity is typically expressed in mU/L, where 1 U is the amount of enzyme that releases 1 µmol of AMC per minute.

Orthogonal Method 1: AGA Gene Sequencing

This protocol provides a general workflow for the genetic confirmation of AGU.

Materials:

  • Peripheral blood sample collected in an EDTA tube

  • Genomic DNA extraction kit

  • PCR primers specific for the 9 coding exons of the AGA gene

  • PCR amplification reagents

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

  • DNA sequencing analysis software

Procedure:

  • DNA Extraction: Extract genomic DNA from the patient's peripheral blood leukocytes using a commercial DNA extraction kit.

  • PCR Amplification: Amplify all 9 coding exons and their flanking splice-site junctions of the AGA gene using standard PCR protocols and specific primers.

  • Sequencing:

    • Sanger Sequencing: Purify the PCR products and sequence them in both forward and reverse directions using a standard fluorescent sequencing protocol.

    • NGS: Prepare a library from the genomic DNA and use a targeted capture system to enrich for the AGA gene. Sequence the enriched targets on an NGS platform.

  • Data Analysis: Align the obtained sequences to the human reference genome (AGA gene reference sequence). Analyze the data to identify any sequence variants, including pathogenic missense, nonsense, splice site variants, deletions, or insertions. A diagnosis of AGU is confirmed by the presence of biallelic (two pathogenic variants) in the AGA gene.

Orthogonal Method 2: Urinary Glycoasparagine Analysis by LC-MS/MS

This protocol outlines a method for the quantification of accumulated aspartylglucosamine in urine, a key biomarker for AGU.

Materials:

  • Urine sample

  • Acetonitrile (ACN)

  • Formic acid (FOA)

  • Ammonium formate

  • Internal standard (e.g., maltoheptaose)

  • UHPLC-MS/MS system with an amide or sugar-specific column (e.g., Luna Omega SUGAR)

Procedure:

  • Sample Preparation: Normalize urine samples based on creatinine concentration. To 50 µL of normalized urine, add 20 µL of the internal standard working solution and 130 µL of a reconstitution buffer (e.g., 37.5% ACN/H₂O with 0.02% FOA). Vortex the mixture.

  • Chromatographic Separation: Inject the prepared sample onto a UHPLC system. Separate the analytes using a gradient elution on a specialized column. A typical mobile phase could be a gradient of water with ammonium formate and formic acid (A) and ACN/water with ammonium formate and formic acid (B).

  • Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for aspartylglucosamine and the internal standard.

  • Quantification: Create a calibration curve using known concentrations of aspartylglucosamine. Quantify the amount of aspartylglucosamine in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve. A significantly elevated level of aspartylglucosamine is indicative of AGU.

By employing these orthogonal methods, researchers and clinicians can confidently validate the results of the this compound assay, leading to a more robust and accurate diagnosis of Aspartylglucosaminuria. This multi-faceted approach is crucial for patient management, evaluating therapeutic efficacy, and advancing research in lysosomal storage disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Asp(Amc)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Safety Data

Based on the available safety data for 7-Amino-4-methylcoumarin (AMC), a key structural component of H-Asp(Amc)-OH, the following hazard classifications should be considered when handling and disposing of the compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation - Category 2GHS07WarningCauses skin irritation
Eye Irritation - Category 2AGHS07WarningCauses serious eye irritation
Specific Target Organ Toxicity - Single Exposure Category 3GHS07WarningMay cause respiratory irritation

This data is for 7-Amino-4-methylcoumarin (AMC) and should be used as a guideline for handling this compound.

Experimental Protocol: Disposal of this compound

The following procedure outlines the recommended steps for the safe disposal of this compound, adhering to general principles of laboratory chemical waste management.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

2. Waste Segregation:

  • This compound waste, including unused solutions, contaminated consumables (e.g., pipette tips, microplates), and spill cleanup materials, should be segregated as chemical waste.

  • Do not mix with general laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Containment:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include the full chemical name, "this compound," and any other identifiers required by your institution.

4. Neutralization (if applicable):

  • Currently, there are no standard, validated protocols for the chemical neutralization of this compound for disposal purposes. Therefore, neutralization is not recommended without specific guidance from a qualified chemist or your institution's EHS office.

5. Final Disposal:

  • Dispose of the sealed and labeled waste container through your institution's official hazardous waste management program.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

  • Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[3]

In Case of a Spill:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with soap and water.[3]

  • Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate as Chemical Waste ppe->segregate contain Collect in Labeled, Leak-Proof Container segregate->contain store Store Securely for Pickup contain->store dispose Dispose via Institutional EHS Program store->dispose end_node End: Proper Disposal Complete dispose->end_node

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling H-Asp(Amc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-Asp(Amc)-OH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorogenic substrate this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the compound.

Compound Data Summary

A summary of the key physical and chemical properties for this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Chemical Name (S)-2-Amino-4-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid
Molecular Formula C₁₄H₁₄N₂O₅
Molecular Weight 290.27 g/mol
Appearance White to off-white powder
Storage Temperature Recommended -20°C[1]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to minimize exposure and prevent contamination when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes.[2][3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the compound.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized powder to avoid inhalation.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.
Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe laboratory environment.

3.1. Engineering Controls and Preparation

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Ensure that safety showers and eyewash stations are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and the potential for spills.

3.2. Handling the Lyophilized Powder

  • Due to the potentially hygroscopic nature of the compound, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • When weighing the lyophilized powder, do so in an area with minimal air currents to prevent dispersal.

  • After weighing, tightly reseal the container. For long-term storage, consider flushing the container with a dry, inert gas like nitrogen.

3.3. Reconstitution

  • Slowly add the desired solvent to the vial containing the compound to avoid splashing.

  • If solubility is an issue, the tube may be gently heated to 37°C or sonicated to aid dissolution.

3.4. Experimental Use

  • Handle all solutions containing this compound with the same level of precaution as the solid form.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Place excess solid compound and any contaminated weighing paper or consumables into a clearly labeled, sealed container for chemical waste.
Liquid Waste Collect all solutions containing the compound in a designated, sealed waste container.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.

All waste must be disposed of in accordance with local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Engineering Controls (Fume Hood, Eyewash) ppe Don Appropriate PPE prep->ppe gather Gather Materials ppe->gather weigh Weigh Lyophilized Powder gather->weigh Proceed to handling reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment solid_waste Solid Waste (Excess powder, contaminated paper) experiment->solid_waste Dispose solid waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste Dispose liquid waste ppe_waste Contaminated PPE (Gloves, etc.) experiment->ppe_waste Dispose used PPE

Caption: Workflow for the safe handling of this compound.

Disposal_Pathway source Waste Generation (Solid, Liquid, PPE) collect_solid Collect Solid Waste in Labeled, Sealed Container source->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container source->collect_liquid collect_ppe Collect Contaminated PPE in Designated Waste Stream source->collect_ppe disposal Dispose According to Institutional & Local Regulations collect_solid->disposal collect_liquid->disposal collect_ppe->disposal

Caption: Disposal pathway for this compound related waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.